Nifoxipam

Catalog No.
S1932993
CAS No.
74723-10-7
M.F
C15H10FN3O4
M. Wt
315.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifoxipam

CAS Number

74723-10-7

Product Name

Nifoxipam

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10FN3O4

Molecular Weight

315.26 g/mol

InChI

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)

InChI Key

UHFIFTRHLBAWGY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F

Nifoxipam (CRM) is a certified reference material categorized as a nitrobenzodiazepine. It is a metabolite of flunitrazepam. This product is intended for research and forensic applications.
Nifoxipam is an analytical reference material categorized as a nitrobenzodiazepine. It is a metabolite of flunitrazepam. This product is intended for research and forensic applications.

Chemical Profile of Nifoxipam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and regulatory information for Nifoxipam.

Property Description
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₀FN₃O₄ [2] [1]
Molar Mass 315.26 g·mol⁻¹ [2] [1]
CAS Number 74723-10-7 [1]
Other Names 3-hydroxydesmethylflunitrazepam, DP 370 [2] [1]
Legal Status (Example) UK: Under Psychoactive Substances Act; DE: NpSG (Industrial and scientific use only) [2]

Known Origin and Metabolic Pathway

This compound is primarily recognized in scientific literature as an active metabolite of the benzodiazepine Flunitrazepam [1] [3]. It is formed in the body through the N-demethylation and subsequent 3-hydroxylation of the parent drug [1]. The following diagram illustrates this documented metabolic relationship.

metabolic_pathway Flunitrazepam Flunitrazepam Fonazepam Fonazepam Flunitrazepam->Fonazepam N-Demethylation This compound This compound Flunitrazepam->this compound N-Demethylation & 3-Hydroxylation Fonazepam->this compound 3-Hydroxylation

This biotransformation means that the known synthesis of this compound in a research context is closely tied to the chemistry of its parent compound.

Research Synthesis and Information Gaps

  • Historical Context: The synthesis of related benzodiazepines, including the precursor Fonazepam (desmethylflunitrazepam), was first achieved in the 1960s in the laboratories of Hoffmann-La Roche [1]. A patent (EP 0158267) from 1985 specifically claims a pharmaceutical composition containing this compound, which strongly implies that a viable synthesis exists, though the patent document itself may not elaborate on the full experimental details [2].
  • General Methodologies: A US patent (US3996209A) outlines a general process for preparing various 1,4-benzodiazepines. This process involves reactions with reagents like ammonia and hexamethylenetetramine [4]. While this confirms the general chemical family's synthetic routes, it does not specify the conditions for producing this compound itself.
  • Information Gap: The search results do not contain a step-by-step, peer-reviewed experimental procedure for the de novo synthesis of this compound from basic starting materials.

A Path Forward for Researchers

  • Retrieve the Key Patent: The most promising lead is the European patent EP 0158267, titled "Pharmaceutical composition containing... 5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro...-2H-1,4-benzodiazepin-2-one" [2]. The full text of this patent, available through patent office databases, is highly likely to contain the most detailed public information on its synthesis.
  • Consult Specialized Databases: Use platforms like SciFinder or Reaxys, which are standard in chemical research. These databases can uncover journal articles or other patents that cite the key patent above, which may contain optimized procedures or analytical data.
  • Analyze by Analogy: Given that this compound is a derivative of Flunitrazepam and Fonazepam, a thorough review of the synthetic literature for these two compounds will provide the foundational chemistry necessary to deduce or develop a synthesis for the 3-hydroxy metabolite.

References

Nifoxipam flunitrazepam active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Metabolic Profile

The table below summarizes the core chemical identities and key metabolic pathways of flunitrazepam and its active metabolites, fonazepam and nifoxipam.

Compound IUPAC Name / Common Descriptors Molecular Formula / Weight (g/mol) Key Metabolic Pathways & CYP Enzymes Involved

| Flunitrazepam | 5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] | C₁₆H₁₂FN₃O₃ / 313.3 [1] | Primary Pathways: N-demethylation, 3-hydroxylation, nitro-reduction [1]. Key Enzymes: CYP2C19, CYP3A4, CYP1A2 mediate formation of desmethylflunitrazepam and 3-hydroxyflunitrazepam [2]. | | Fonazepam | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one [1]. Also known as: Desmethylflunitrazepam, Norflunitrazepam, Ro 5-4435 [1] | C₁₅H₁₀FN₃O₃ / 299.26 [1] | Formed via N-demethylation of flunitrazepam [1]. It is an active metabolite [1]. | | This compound | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]. Also known as: 3-Hydroxy-desmethylflunitrazepam, DP370 [1] | C₁₅H₁₀FN₃O₄ / 315.26 [1] | Formed via 3-hydroxylation and demethylation of flunitrazepam; can also be a metabolite of fonazepam [1]. It is an active metabolite and undergoes further metabolism primarily via reduction of its 7-nitro group to the corresponding 7-amino benzodiazepine, followed by acetylation and glucuronidation [1]. |

The metabolic relationship between these compounds can be visualized as a pathway. The following diagram summarizes the primary biotransformation steps:

metabolism Flunitrazepam Flunitrazepam Fonazepam Fonazepam Flunitrazepam->Fonazepam N-Demethylation This compound This compound Flunitrazepam->this compound N-Demethylation & 3-Hydroxylation 3-OH-Flunitrazepam 3-OH-Flunitrazepam Flunitrazepam->3-OH-Flunitrazepam 3-Hydroxylation Fonazepam->this compound 3-Hydroxylation 7-Amino-Nifoxipam 7-Amino-Nifoxipam This compound->7-Amino-Nifoxipam Nitro-Reduction 7-Amino Metabolites 7-Amino Metabolites Acetylated & Glucuronidated Metabolites Acetylated & Glucuronidated Metabolites 7-Amino-Nifoxipam->Acetylated & Glucuronidated Metabolites Acetylation & Glucuronidation

Figure 1: Proposed metabolic pathways of flunitrazepam, fonazepam, and this compound. Metabolites identified as active are highlighted in green [1].

Analytical Methodologies

The analysis of these compounds, particularly in biological matrices, requires specific and sensitive methods. The following workflow and table detail a validated approach for urine screening.

workflow Sample Sample Screening Screening Sample->Screening Sample Preparation (Direct Dilution) Confirmation Confirmation Screening->Confirmation Positive Finding Result Result Confirmation->Result MS/MS Verification

Figure 2: LC-HRMS analytical workflow for multi-analyte screening and confirmation [3].

Parameter Screening Phase (Full Scan) Confirmation Phase (Parallel Reaction Monitoring)
Objective Broad screening for the presence of any target analyte [3]. Definitive identification and precise quantification of detected compounds [3].
Chromatography Reversed-phase LC with a 3.5-minute gradient run [3]. Reversed-phase LC with a 4.5-minute gradient run [3].
Mass Detection High-Resolution Mass Spectrometry (Orbitrap) in positive electrospray mode [3]. High-Resolution Tandem Mass Spectrometry (HR-MS/MS) [3].
Key Performance Data Lower limit of quantification (LLOQ) ranging from 5 to 50 ng/mL for various designer benzodiazepines [3]. Analytical precision and accuracy were ≤15% for all except one analyte [3].
Application Note This method successfully detected This compound in patient urine samples from emergency wards and routine drug testing [3]. Confirmation is critical to avoid false positives from immunoassay screening and for precise identification [3].

Experimental Protocol: Urine Analysis by LC-HRMS

This protocol is adapted from a published method for the simultaneous screening and confirmation of 28 designer benzodiazepines in urine [3].

  • Sample Preparation: Use direct dilution as the sole preparation step. Dilute a urine aliquot with an appropriate solvent (e.g., methanol or a mobile phase) containing internal standards. After vortex mixing and centrifugation, the supernatant is transferred for analysis [3].
  • Instrumentation:
    • Liquid Chromatography: Utilize a reversed-phase column.
    • Mass Spectrometry: A Thermo Fischer Scientific Q Exactive Orbitrap instrument or equivalent, operated in positive electrospray ionization mode.
  • Two-Tiered Analysis:
    • Screening Run: Inject the prepared sample using a short (e.g., 3.5 min) LC gradient with full-scan HRMS data acquisition (e.g., m/z 100-500). This allows for the detection of a wide range of compounds based on accurate mass [3].
    • Confirmation Run: If a potential positive is found in the screen, reinject the sample using a longer (e.g., 4.5 min) LC gradient coupled with Parallel Reaction Monitoring (PRM). This MS/MS mode provides fragmentation data for definitive identification based on the compound's unique fragmentation pattern [3].
  • Validation Parameters: The method should be validated for lower limits of quantification (LLOQ), precision, and accuracy. The cited method demonstrated LLOQs between 5-50 ng/mL and precision/accuracy ≤15% for most analytes, including this compound [3].

Pharmacology and Research Significance

This compound is expected to share a similar mechanism of action with its parent drug and other benzodiazepines. It acts as a positive allosteric modulator at a subset of GABAₐ receptors in the central nervous system. By binding to these receptors, it increases the affinity of the inhibitory neurotransmitter GABA, leading to enhanced neuronal inhibition. This results in sedative, hypnotic, anxiolytic, and muscle-relaxant effects [1] [4].

As of the available literature, there were no reported fatal or non-fatal intoxications linked solely to this compound, though it has been detected in samples from acute intoxication cases [1]. Its emergence as a designer benzodiazepine presents several research and public health challenges [1] [5]:

  • Analytical Challenges: These substances are often not included in routine drug screens, requiring laboratories to continuously update their confirmation methods.
  • Unknown Toxicity Profile: The full pharmacological and toxicological profiles of these designer compounds are not fully characterized.
  • Legal Status: They are often sold as "research chemicals" to circumvent drug legislation [1].

References

Nifoxipam pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Nifoxipam

The primary known metabolic pathway of this compound is summarized in the table and diagram below [1].

Phase Metabolic Reaction Key Enzyme(s) / Process Main Metabolites
Phase I Reduction of nitro group Nitro-reduction 7-Amino-nifoxipam
Phase II Acetylation N-Acetyltransferase 7-Acetamido-nifoxipam
Phase II Glucuronidation UGT Enzymes Glucuronide Conjugate

This compound This compound 7-Amino-nifoxipam 7-Amino-nifoxipam This compound->7-Amino-nifoxipam Phase I Nitro-Reduction 7-Acetamido-nifoxipam 7-Acetamido-nifoxipam 7-Amino-nifoxipam->7-Acetamido-nifoxipam Phase II Acetylation Glucuronide Conjugate Glucuronide Conjugate 7-Amino-nifoxipam->Glucuronide Conjugate Phase II Glucuronidation

Identified in vitro and in postmortem urine analysis, this pathway suggests glucuronidation occurs directly on the 7-amino metabolite [1].

Experimental Analysis Protocols

The following methodology is adapted from a key study that identified this compound's urinary metabolites, which can serve as a protocol for similar analyses [1].

  • Analytical Technique: Nano-liquid chromatography coupled to high-resolution mass spectrometry (nano-LC/HR-MS)
  • Sample Preparation: Urine samples were hydrolyzed (if needed for conjugate analysis) and prepared for injection
  • Metabolite Identification: Based on accurate mass measurements and fragmentation patterns compared to proposed structures
  • Key Findings: The 7-acetamido metabolite, often in its glucuronidated form, was identified as a significant marker for this compound consumption

Pharmacology and Toxicity Profile

Category Details & Key Points
Pharmacology Binds to GABAA receptor; induces sedation, hypnosis, anxiolysis [1] [2]. Active metabolite of flunitrazepam [3] [1].
Potency & Effects Considered less potent than other designer benzodiazepines [2]. User reports note tranquillising, sleep-prolonging effects [3] [2].
Toxicity Animal studies show lower acute toxicity vs. flunitrazepam and lormetazepam [3]. No formal human toxicity studies; danger increases significantly with opioid co-ingestion [4].

Research Status and Data Limitations

This compound appeared as a designer benzodiazepine on the European drug market around 2015 [5]. Much of the available data is derived from in vitro studies or the analysis of seized materials, with a noted absence of formal human pharmacokinetic studies or reported intoxication cases in the scientific literature [1] [6].

The lack of human data means established parameters like half-life, clearance, volume of distribution, oral bioavailability, and protein binding are currently unknown. Future research should focus on quantifying these parameters and further elucidating the enzymatic pathways involved in its biotransformation.

References

Nifoxipam biotransformation urinary metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Primary Urinary Metabolites of Nifoxipam

Metabolite Name Metabolic Pathway Abundance in Urine Significance for Drug Testing
7-Acetaminothis compound Nitro-reduction followed by N-acetylation [1] [2] Main metabolite [1] [2] Recommended primary target for urine analysis [1] [2]
This compound Glucuronide Direct conjugation with glucuronic acid [1] [2] Main metabolite [1] [2] A conjugate of the parent drug; important for detection [1]
7-Aminothis compound Nitro-reduction [3] [4] Intermediate step Precursor to the 7-acetamino metabolite; not the final abundant target [3] [4]

Detailed Metabolic Pathways

This compound undergoes Phase I and Phase II metabolism. The primary pathways are:

  • Nitro-Reduction and Acetylation: The nitro group (-NO₂) at the 7-position of the benzodiazepine ring is first reduced to an amino group (-NH₂), forming 7-aminothis compound [3] [4]. This amine is then acetylated to form the stable and abundant terminal metabolite, 7-acetaminothis compound [1] [2].
  • Glucuronidation: A significant portion of the parent drug, this compound, is directly conjugated with glucuronic acid to form a This compound glucuronide conjugate, which is excreted in urine [1] [2].

The following diagram illustrates the primary biotransformation pathway of this compound in humans.

G This compound This compound Aminothis compound Aminothis compound This compound->Aminothis compound Nitro-Reduction NifoxipamGluc NifoxipamGluc This compound->NifoxipamGluc Glucuronidation Acetaminothis compound Acetaminothis compound Aminothis compound->Acetaminothis compound N-Acetylation

Primary biotransformation pathway of this compound in humans.

Experimental Protocols for Identification

The primary data on this compound's urinary metabolites comes from a study using advanced analytical techniques to analyze human urine samples from acute intoxication cases and routine drug testing [1] [2].

  • Sample Origin: Human urine samples from cases of acute intoxication and routine drug testing [1].
  • Sample Preparation: Not detailed in the provided abstracts, but typically involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by a solid-phase or liquid-liquid extraction to isolate analytes from the urine matrix.
  • Instrumentation: Nano-liquid chromatography coupled to high-resolution mass spectrometry (nano-LC-HRMS) [1] [2].
  • Chromatography: Nano-flow liquid chromatography for high separation efficiency [1] [2].
  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap technology) was used to provide accurate mass measurements. This allows for tentative identification of metabolites by determining their elemental composition and studying their fragmentation patterns, even without authentic reference standards [1] [2].
  • Metabolite Identification: Metabolites were identified by detecting ions with distinct mass shifts corresponding to expected biotransformations (e.g., reduction, acetylation, glucuronidation) and by studying their MS/MS fragmentation spectra [1].

Key Takeaways for Professionals

  • Target Metabolite for Urinalysis: For the purpose of detecting this compound intake, 7-acetaminothis compound is the most abundant metabolite and the recommended analytical target [1] [2].
  • Extensive Metabolism: Like other nitro-benzodiazepines, this compound is extensively metabolized. Detecting the unmetabolized parent compound is unlikely, making metabolite identification crucial [1].
  • Clinical Relevance: These findings were applied to real-world samples from intoxication cases, confirming the utility of these biomarkers for clinical and forensic drug testing [1] [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Regulatory Framework

For research and development professionals, understanding the following key concepts is critical:

  • Controlled Substance Analogue: The U.S. Controlled Substances Act stipulates that a substance not explicitly listed can be treated as a Schedule I substance for criminal prosecution if it meets specific criteria. It must be intended for human consumption and be proven to be structurally or pharmacologically "substantially similar" to a Schedule I or II controlled substance [1] [2]. This means that despite the lack of a specific listing, nifoxipam could be subject to severe penalties.
  • State vs. Federal Law: A substance may be uncontrolled at the federal level but explicitly controlled by individual states. The inclusion of this compound in Delaware's Schedule IV demonstrates this legal patchwork [3]. Researchers must comply with the laws of all states where work is conducted.

Pharmacological and Safety Profile

This compound is a benzodiazepine derivative and a minor metabolite of flunitrazepam [4] [5]. The table below outlines its core characteristics:

Property Description
Chemical Class Nitrobenzodiazepine [6] [5]
Primary Effects Anxiolysis, sedation, muscle relaxation, anticonvulsant effects, and amnesia [6] [5]
Mechanism of Action Positive allosteric modulation of the GABAA receptor, enhancing the effect of the GABA neurotransmitter [6] [5]
Risk of Dependence High physical and psychological dependence potential with prolonged use; tolerance develops rapidly [5]
Overdose Risk Risk of severe respiratory depression, coma, or death, especially when combined with other depressants like alcohol or opioids [6] [5]

Research and Compliance Considerations

For scientists handling this compound, adhering to strict compliance and safety protocols is non-negotiable.

  • Legal Compliance: Before initiating any research, seek an official determination from the DEA Drug and Chemical Evaluation Section regarding the regulatory status of this compound and any analogous substances under consideration [1].
  • Safety Protocols: Implement rigorous harm reduction practices due to the high potency and long duration of this compound [6] [5]. Volumetric dosing is strongly recommended for accurate and safe administration at low doses [5].
  • Handling and Combination Warnings: this compound poses a significant risk of fatal overdose when combined with other CNS depressants (alcohol, opioids, barbiturates) due to potentiation effects [6] [5].

The following diagram illustrates the key legal and safety risk assessments for a research program involving this compound:

Start Research Program Involving this compound Fed Federal Law Check Start->Fed State State Law Check Start->State Analogue Controlled Substance Analogue Analysis Fed->Analogue If not explicitly scheduled Comply Comply with Applicable Controlled Substance Regulations State->Comply Analogue->Comply If substantially similar to Schedule I/II substance Safety Implement Safety Protocols Comply->Safety

Key assessment workflow for this compound research

References

Pharmacology and Reported Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Nifoxipam is a designer benzodiazepine and an active metabolite of flunitrazepam [1] [2]. Like classical benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the GABAA receptor in the central nervous system, which enhances the inhibitory effects of the neurotransmitter GABA [1] [3].

A key piece of information regarding its toxicity profile comes from a European patent, which is summarized in the table below.

Reported Effect Comparative Finding
Strong tranquillising and sleep-prolonging effects [2] "Much lower toxicity compared to lormetazepam and flunitrazepam in mice" [2]

This finding suggests that this compound may have a wider safety margin in mice than two other benzodiazepines. However, it is critical to note that the specific quantitative data from these studies—such as LD50 values, dosing regimens, and detailed experimental conditions—are not publicly available in the cited source.

Metabolic Pathway

Understanding the metabolism of a substance is crucial for toxicological assessment. The following diagram outlines the primary known metabolic pathway for this compound in humans, which involves reduction and subsequent conjugation [1].

nifoxipam_metabolism This compound Metabolic Pathway This compound This compound 7-Amino-Nifoxipam 7-Amino-Nifoxipam This compound->7-Amino-Nifoxipam Reduction 7-Acetamido-Nifoxipam 7-Acetamido-Nifoxipam 7-Amino-Nifoxipam->7-Acetamido-Nifoxipam Acetylation Glucuronidated\nMetabolite Glucuronidated Metabolite 7-Acetamido-Nifoxipam->Glucuronidated\nMetabolite Glucuronidation

This metabolic pathway is based on the identification of urinary metabolites in humans. The study noted that other potential metabolic steps, like additional hydroxylation or sulfate conjugation, were not observed, which may be influenced by the ingested dose and the timespan between intake and sampling [1].

Research Implications

The available data is limited but indicates a promising direction for further investigation. The claim of lower relative toxicity needs validation through standardized, comprehensive preclinical studies.

To build a complete toxicological profile, future research on this compound should consider investigating:

  • Acute Toxicity: Establish a definitive LD50 and observe acute adverse effects.
  • Sub-Acute and Chronic Toxicity: Examine effects of repeated administration on major organ systems.
  • Neuropharmacology: Quantify sedative, anxiolytic, and motor-impairing effects using standardized behavioral models.
  • Metabolism and Kinetics: Characterize its full metabolic profile and determine key parameters like half-life and bioavailability in mice.

References

Nifoxipam tranquilizing sleep-prolonging effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Core Effects

Nifoxipam (3-hydroxydesmethylflunitrazepam) is an active metabolite of flunitrazepam and a member of the nitrobenzodiazepine class [1] [2]. Its primary effects are mediated through the positive allosteric modulation of the GABA-A receptor, which enhances inhibitory signaling in the central nervous system [2] [3].

The quantitative data available is limited and primarily derived from non-clinical sources or user reports. The following table summarizes its known and purported effects:

Effect Type Specific Effects Notes / Evidence Level
Primary Therapeutic (Expected) Tranquilizing/Sedative [4], Sleep-prolonging [4], Anxiolytic (anxiety suppression) [2], Muscle relaxation [2] Strong tranquillising and sleep-prolonging effects noted in mice [4].
Cognitive & Behavioral Thought deceleration, Disinhibition, Memory suppression (amnesia) [2], Delusions of sobriety [2] Anecdotal user reports; amnesia is a known effect of potent benzodiazepines [3].
Physical Motor control loss (ataxia), Dizziness [2] Common to the benzodiazepine class.
Toxicity & Risks Respiratory depression (high doses) [2], Dependence and tolerance [2] Risk of overdose is significantly potentiated when mixed with other CNS depressants like alcohol or opioids [5] [2].

The proposed mechanism of action for this compound's effects is illustrated below:

G This compound This compound GABAA_Receptor GABA-A Receptor This compound->GABAA_Receptor  Positive Allosteric Modulation ChlorideInflux Increased Chloride Ion (Cl⁻) Influx GABAA_Receptor->ChlorideInflux  Enhanced GABA binding NeuronalInhibition Neuronal Inhibition ChlorideInflux->NeuronalInhibition  Hyperpolarization Effects Tranquilizing Effects Sleep-Prolonging Effects Muscle Relaxation Anxiety Suppression NeuronalInhibition->Effects

Experimental Data and Research Protocols

Detailed methodologies for specifically studying this compound in vivo are scarce. However, research on similar designer benzodiazepines and their detection in biological samples provides a framework for analytical protocols.

Metabolite Identification Protocol: A key study used nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HRMS) to identify the main human urinary metabolites of this compound [1].

  • Sample: Human urine.
  • Sample Preparation: Details unspecified in the reviewed abstract, but typical procedures involve protein precipitation or solid-phase extraction (SPE).
  • Analysis: Nano-LC-HRMS.
  • Key Findings: The primary metabolic pathway involves the reduction of the nitro group to an amine, followed by acetylation to form 7-acetamido-nifoxipam. This metabolite can be further conjugated with glucuronic acid [1].

Immunoassay Cross-Reactivity: A study investigating the detectability of designer benzodiazepines in common immunoassays (CEDIA, EMIT II Plus, HEIA, and KIMS II) found that this compound was not detected by any of these screening methods, highlighting a significant challenge for routine clinical and forensic testing [4].

Critical Research and Safety Considerations

For any professional handling or researching this compound, several critical factors must be considered:

  • Legal Status: this compound is not approved for medical use in the United States or much of Europe [5]. It is often sold online as a "research chemical" but may be controlled under analog laws or specific legislation like the UK's Psychoactive Substances Act [4] [5].
  • Abuse and Dependence Potential: As a benzodiazepine, this compound carries a significant risk of physical dependence, psychological addiction, and tolerance [2]. Discontinuation after prolonged use can lead to a severe, potentially life-threatening withdrawal syndrome and must be managed by a supervised taper [2].
  • Potentiation of Other Depressants: A primary risk of overdose comes from the synergistic potentiation of other central nervous system depressants, such as alcohol, opioids, and barbiturates. This combination dramatically increases the risk of severe respiratory depression, coma, and death [5] [2] [3].

Knowledge Gaps and Future Research

The current body of evidence on this compound is insufficient for a comprehensive safety profile. Key areas requiring further investigation include:

  • Human Pharmacokinetics: Full determination of absorption, distribution, metabolism, and excretion (ADME) profiles in humans.
  • Formal Toxicology: Established LD50, chronic toxicity, and genotoxicity studies.
  • Clinical Toxicology: More data is needed on the symptoms, blood concentrations, and effective treatment strategies for acute this compound intoxication. To date, scientific literature has not reported any confirmed fatal or non-fatal intoxications [1].

References

Application Note: LC-HRMS Analysis of Nifoxipam

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam [1]. It has appeared on the recreational drug market as a new psychoactive substance (NPS). Analysis is challenging due to the lack of a commercial immunoassay and the need to distinguish it from other benzodiazepines and metabolites [2] [1]. This application note details a sensitive and selective method for identifying and confirming this compound in urine samples using LC-HRMS.

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standards: this compound can be obtained as a 1 mg/mL certified solution in methanol or acetonitrile from commercial suppliers (e.g., Chiron AS, Trondheim, Norway) [2].
  • Internal Standards (IS): Stable isotope-labeled standards are ideal. The published method used a mix of internal standards including α-hydroxytriazolam-d4, lorazepam-d4, and oxazepam-d5 [2].
  • Chemicals: LC-MS grade methanol, ammonium formate, and formic acid. Ultra-pure water (>18 MΩ/cm) is required [2].
  • Enzymes: E. coli β-glucuronidase solution for enzymatic hydrolysis of conjugated metabolites in urine [2].

2.2. Sample Preparation The following protocol is adapted from a published multi-analyte method for 28 designer benzodiazepines in urine [2].

  • Enzymatic Hydrolysis: To 100 µL of urine sample, add 20 µL of internal standard working solution and 50 µL of enzyme solution. Incubate for 60 minutes at 50°C.
  • Precipitation: Add 300 µL of ice-cold acetonitrile to the hydrolyzed sample to precipitate proteins.
  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 × g) for 5 minutes.
  • Dilution: Transfer the clear supernatant and dilute it 1:1 with a mobile phase (e.g., 20 mM ammonium formate, pH 3.0).
  • Analysis: Inject the diluted extract into the LC-HRMS system.

2.3. Liquid Chromatography (LC) Conditions

  • Column: Reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
  • Mobile Phase B: Methanol or Acetonitrile.
  • Gradient:
    • 0-1 min: 5% B
    • 1-8 min: Ramp to 95% B
    • 8-10 min: Hold at 95% B
    • 10-11 min: Re-equilibrate to 5% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C [2].

2.4. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Instrument Platform: Q Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific).
  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
  • Data Acquisition:
    • Screening: Full Scan (FS) mode at a resolving power of 70,000.
    • Confirmation: Parallel Reaction Monitoring (PRM) at a resolving power of 17,500 [2].
  • Source Parameters:
    • Spray Voltage: 3.5 kV
    • Capillary Temperature: 320°C
    • Sheath Gas: 40 arb units
    • Aux Gas: 10 arb units
    • S-Lens RF Level: 55 [2].

2.5. Data Processing Use software (e.g., Xcalibur, Thermo Fisher Scientific) to process the data. For confirmation, the accurate mass of the precursor ion and at least one fragment ion should be matched with a tolerance of ±5 ppm. The retention time should be consistent with the calibration standard.

3. Method Validation Data The following table summarizes key validation data for this compound based on the published LC-HRMS method [2].

Table 1: Summary of Method Validation Parameters for this compound

Parameter Result / Value Details / Comments
Lower Limit of Quantification (LLOQ) 5-50 ng/mL The method's lower quantification limit falls within this range.
Precision & Accuracy ≤15% Values for both screening and confirmation, meeting standard bioanalytical criteria.
Retention Time Method-specific To be determined during method development and consistent with standards.
MS/MS Fragmentation Confirmatory ions required Use PRM mode for confirmation; specific fragments should be referenced from literature.
Key Metabolites 7-aminothis compound, acetylated derivative Main metabolites identified in urine after reduction and acetylation [1].

4. Analytical Workflow The complete procedure from sample receipt to result reporting is outlined in the diagram below.

Start Start: Urine Sample Hydrolysis Enzymatic Hydrolysis Start->Hydrolysis Precipitation Protein Precipitation with Cold Acetonitrile Hydrolysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Dilution with Mobile Phase Centrifugation->Dilution LCSeparation LC Separation (Reversed-Phase Gradient) Dilution->LCSeparation HRMS HRMS Analysis LCSeparation->HRMS DataProcessing Data Processing & Reporting HRMS->DataProcessing

Key Considerations for Analysis

  • Metabolite Targeting: When analyzing biological samples, note that this compound is extensively metabolized. The main urinary metabolites are the reduced 7-aminothis compound and its acetylated derivative [1]. Therefore, enzymatic hydrolysis is a critical sample preparation step.
  • Method Flexibility: LC-HRMS is particularly suitable for NPS analysis. The full-scan data allows for retrospective analysis and easy incorporation of new benzodiazepines into the method as they emerge on the drug market [2].
  • Toxicological Context: Be aware that this compound may co-occur with other drugs of abuse. A study on street drug samples found that all benzodiazepine-positive samples also contained an opioid, with fentanyl present in 94% of cases, highlighting a significant risk of polysubstance overdose [3].

References

Comprehensive Analytical Methods for Detection of Nifoxipam in Human Urine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Designer benzodiazepines represent a growing class of new psychoactive substances (NPS) that have emerged as significant analytical challenges in forensic toxicology and clinical drug testing. Among these compounds, nifoxipam (3-hydroxydesmethylflunitrazepam) has gained presence in recreational drug markets despite originally being investigated as a pharmaceutical candidate in the 1980s. As a minor metabolite of flunitrazepam, this compound presents particular difficulties for detection in biological matrices due to its potent activity at benzodiazepine receptors and extensive metabolism. The increasing prevalence of designer benzodiazepines coincides with public health concerns, as these substances are frequently implicated in polydrug overdose deaths, particularly when combined with opioids [1].

The analytical detection of this compound requires sophisticated approaches that address both the parent compound and its metabolites. Unlike pharmaceutical benzodiazepines, designer benzodiazepines like this compound often escape detection in routine drug screening panels, creating significant gaps in clinical and forensic toxicology capabilities. This application note provides comprehensive protocols for the reliable identification and quantification of this compound and its major metabolites in human urine, addressing an urgent need in analytical toxicology laboratories serving both clinical and forensic sectors [2] [3].

Chemical Properties and Metabolism

Structural Characteristics

This compound (C₁₅H₁₀FN₃O₄) has a molecular mass of 315.260 g·mol⁻¹ and is systematically named as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one. Structurally, this compound is characterized by a 7-nitro substitution pattern similar to flunitrazepam, but differs through the 3-hydroxy group which significantly influences its metabolic fate. The compound exhibits strong tranquillising and sleep-prolonging effects in pharmacological studies, with animal models indicating much lower acute toxicity compared to related benzodiazepines like lormetazepam and flunitrazepam [4].

Metabolic Pathways

The biotransformation of this compound in humans follows complex metabolic pathways that are critical to understanding its detection windows. As a nitrobenzodiazepine, this compound undergoes nitro reduction to form 7-aminothis compound, which is subsequently acetylated to yield 7-acetaminothis compound—the major urinary metabolite. Additionally, the parent compound can undergo direct glucuronidation at the 3-hydroxy position, creating a phase II conjugate that can be hydrolyzed during sample preparation to release this compound. Unlike many therapeutic benzodiazepines, this compound exhibits limited N-dealkylation, making the reduced and acetylated metabolites the primary targets for urine analysis [3].

Table 1: Major Metabolites of this compound in Human Urine

Metabolite Metabolic Pathway Abundance in Urine Recommended Analytical Target
This compound glucuronide Direct glucuronidation Moderate Yes (after hydrolysis)
7-Aminothis compound Nitro reduction Low Secondary
7-Acetaminothis compound Acetylation High Primary
3-Hydroxythis compound Hydroxylation Trace No

Immunoassay Screening Methods

Immunoassay Performance

Routine urine drug screening for benzodiazepines typically employs immunoassay techniques such as kinetic interaction of microparticles in solution (KIMS). These assays can detect this compound but with varying cross-reactivities that must be considered during method validation. According to established clinical laboratory protocols, the approximate cut-off concentration for this compound detection in benzodiazepine immunoassays is 129 ng/mL. This sensitivity is sufficient to detect recent use in many cases, but may yield false negatives in samples with lower concentrations or those collected long after ingestion [5] [6].

The cross-reactivity profile of this compound in immunoassays differs significantly from pharmaceutical benzodiazepines, potentially leading to inconsistent detection rates between different assay platforms. This variability underscores the necessity for confirmatory testing using mass spectrometry-based methods when this compound use is clinically suspected. Immunoassays should be viewed as preliminary screening tools only, with their limitations clearly acknowledged in analytical workflows [6].

Cut-off Values for Designer Benzodiazepines

Table 2: Immunoassay Cut-off Concentrations for Selected Benzodiazepines

Benzodiazepine Approximate Cut-off (ng/mL) Designer vs. Pharmaceutical
This compound 129 Designer
Clonazolam 110 Designer
Meclonazepam 123 Designer
Flubromazolam 105 Designer
Etizolam 118 Designer
Deschloroetizolam 81 Designer
Alprazolam 92 Pharmaceutical
Clonazepam 103 Pharmaceutical
Diazepam 90 Pharmaceutical
Lorazepam 105 Pharmaceutical

Liquid Chromatography-Mass Spectrometry Analysis

Sample Preparation Protocol

Sample pretreatment is critical for reliable this compound detection. The following protocol has been optimized for urine samples:

  • Hydrolysis of conjugates: Add 1 mL of β-glucuronidase enzyme (from E. coli) to 2 mL of urine sample. Incubate at 55°C for 90 minutes to hydrolyze glucuronide metabolites and release the aglycones.

  • Liquid-liquid extraction: Adjust hydrolyzed sample pH to 7.0-7.5 using ammonium acetate buffer (0.1 M). Add 5 mL of ethyl acetate:hexane (80:20, v/v) and vortex mix for 3 minutes. Centrifuge at 3500 × g for 10 minutes. Transfer organic layer to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute dried extract in 100 μL of mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) in a 70:30 ratio. Vortex for 30 seconds and transfer to autosampler vials with low-volume inserts [2] [3].

Instrumental Analysis

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides the specificity and sensitivity required for definitive this compound identification. The following conditions are recommended:

  • Chromatography system: Ultra-high performance liquid chromatography (UHPLC) with reversed-phase C18 column (100 × 2.1 mm, 1.7 μm particle size)
  • Mobile phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile
  • Gradient program: Initial 10% B, linear increase to 95% B over 12 minutes, hold for 3 minutes, re-equilibrate for 4 minutes
  • Flow rate: 0.3 mL/min, column temperature: 40°C, injection volume: 5 μL
  • Mass spectrometer: Q Exactive Orbitrap or similar high-resolution instrument
  • Ionization: Positive electrospray ionization (ESI+) with HESI source
  • Resolution: 70,000 full width at half maximum (FWHM)
  • Scan range: m/z 100-500 for full scan, parallel reaction monitoring (PRM) for targeted metabolites [2]
MS Data Acquisition

Data-dependent acquisition (DDA) is recommended for comprehensive screening, while parallel reaction monitoring (PRM) provides superior quantification for targeted analysis. Key mass transitions for this compound and metabolites include:

  • This compound: m/z 316.0738 → 285.0421 (quantifier), 316.0738 → 268.0515 (qualifier)
  • 7-Aminothis compound: m/z 286.0997 → 268.0892, 286.0997 → 240.0943
  • 7-Acetaminothis compound: m/z 328.1103 → 286.0997, 328.1103 → 268.0886

Retention time monitoring is essential, with this compound typically eluting at approximately 8.2 minutes under the described conditions. The method demonstrates a lower quantification limit of 5-50 ng/mL for this compound and its metabolites, with precision and accuracy generally ≤15% for both screening and confirmation assays [2] [3].

Metabolite Identification and Analysis

Primary Urinary Metabolites

7-Acetaminothis compound represents the most abundant urinary metabolite of this compound and serves as the primary target for urine drug testing. This metabolite is formed through a two-step process involving initial nitro reduction to 7-aminothis compound followed by N-acetylation. The detection window for 7-acetaminothis compound extends significantly longer than the parent compound, making it the marker of choice for identifying this compound use beyond very recent ingestion. Analytical methods should prioritize this metabolite to maximize clinical and forensic utility [3].

This compound glucuronide constitutes another important analytical target, particularly in methods incorporating hydrolysis steps. While the glucuronide conjugate can be detected directly using high-resolution mass spectrometry, most practical methods employ enzymatic hydrolysis to convert this conjugate back to the parent compound for simplified analysis. The relative abundance of this direct conjugate varies considerably between individuals, likely reflecting polymorphisms in UGT enzymes responsible for its formation [3].

Metabolic Pathway Visualization

G This compound This compound Aminothis compound Aminothis compound This compound->Aminothis compound Nitro reduction Glucuronide Glucuronide This compound->Glucuronide Glucuronidation Acetaminothis compound Acetaminothis compound Aminothis compound->Acetaminothis compound N-acetylation

Figure 1: Major Metabolic Pathways of this compound in Humans. The 7-acetaminothis compound pathway represents the primary excretion route and optimal detection target.

Method Validation and Quality Assurance

Analytical Performance Characteristics

Comprehensive validation of this compound detection methods must establish several key performance parameters. The lower limit of quantification (LLOQ) for this compound and its metabolites typically ranges from 5 to 50 ng/mL using LC-HRMS methods, with 7-acetaminothis compound generally at the more sensitive end of this range. Method precision and accuracy should demonstrate ≤15% coefficient of variation and bias for both intra-day and inter-day analyses across the calibration range. The use of stable isotope-labeled internal standards (e.g., d₄-nifoxipam) is strongly recommended to compensate for extraction efficiency variations and ionization suppression effects [2].

Selectivity and specificity must be established by analyzing blank urine samples from at least six different sources to confirm absence of interfering substances at the retention times of this compound and its metabolites. For forensic applications, ion ratio stability between qualifier and quantifier transitions should be maintained within ±20% of the mean reference values. The extraction efficiency for this compound and its major metabolites typically exceeds 85% using optimized liquid-liquid extraction protocols, though this should be verified during method implementation [2] [3].

Method Validation Parameters

Table 3: Method Validation Specifications for this compound Urine Analysis

Validation Parameter Target Specification Typical Performance
Lower Limit of Quantification ≤10 ng/mL 5-50 ng/mL
Precision (% CV) ≤15% 5-12%
Accuracy (% Bias) ±15% ±8%
Extraction Recovery >70% 85-95%
Matrix Effects ≤20% suppression/enhancement 10-15% suppression
Calibration Range 5-500 ng/mL 5-1000 ng/mL
Carryover <20% of LLOQ <5% of LLOQ
Processed Sample Stability ≥24 hours 48 hours (4°C)

Conclusion

The detection of This compound in urine samples presents distinct analytical challenges that require sophisticated instrumentation and careful method optimization. This application note provides comprehensive protocols that enable reliable identification and quantification of this compound and its metabolites in human urine. The emphasis on 7-acetaminothis compound as the primary analytical target significantly extends the detection window and improves the utility of testing in both clinical and forensic contexts.

The increasing prevalence of designer benzodiazepines in recreational drug markets necessitates ongoing method refinement and expansion of testing menus in toxicology laboratories. The protocols described herein represent robust approaches for addressing this compound detection, but should be periodically updated as new metabolites are identified or analytical technologies advance. Implementation of these methods will enhance capability to identify this compound use in cases of acute intoxication, forensic investigation, and monitoring of substance use disorders.

References

Comprehensive Application Notes and Protocols: Analysis of Nifoxipam and Metabolites Using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nifoxipam and Analytical Challenges

This compound (3-hydroxydesmethylflunitrazepam, DP 370) is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) on the recreational drug market. It is also a known active metabolite of the pharmaceutical benzodiazepine flunitrazepam. With the molecular formula C₁₅H₁₀FN₃O₄ and a molar mass of 315.26 g/mol, this compound possesses a nitrobenzodiazepine structure characterized by a 2-fluorophenyl group at the 5-position and a nitro group at the 7-position of the benzodiazepine ring system. [1] [2] The analytical challenge for researchers lies in the fact that this compound is extensively metabolized in humans, with the parent compound rarely detected in urine. This necessitates sensitive and selective methods that target not only the parent drug but also its major metabolites for accurate identification in forensic, clinical, and research settings. [3]

The emergence of this compound and other designer benzodiazepines represents a significant concern in public health and forensic science. These compounds are typically sold as "research chemicals" online, bypassing legal restrictions placed on pharmaceutical benzodiazepines. Unlike approved medications, these designer benzodiazepines have poorly characterized pharmacological and toxicological profiles, creating substantial risks for users and challenges for healthcare providers and laboratory professionals. Analysis is further complicated by the structural similarity between this compound and other benzodiazepines, potential for low-dose administration, and extensive metabolism that requires identification of multiple biomarkers for comprehensive detection. [1]

Metabolic Profile and Analytical Targets

Understanding the metabolic fate of this compound is fundamental to developing effective analytical strategies. Research utilizing nano-LC-HRMS has demonstrated that this compound undergoes extensive biotransformation in humans, with multiple metabolic pathways contributing to its clearance. The primary metabolic reactions include nitro reduction to the corresponding 7-amino compound, followed by acetylation to form 7-acetaminothis compound. Additionally, glucuronide conjugation of the parent compound represents a significant metabolic pathway, unlike many other nitrobenzodiazepines. [3] [4]

Based on urinary metabolite profiling studies, the most abundant metabolites and therefore the most appropriate analytical targets for this compound detection include:

  • 7-Aminothis compound: Formed via nitro reduction
  • 7-Acetaminothis compound: Produced through subsequent acetylation
  • This compound glucuronide: Direct conjugation of the parent compound

It is noteworthy that 7-acetaminothis compound has been identified as the most abundant urinary metabolite and represents the optimal target analyte for urine drug testing purposes. The parent this compound is detected only in minimal amounts (<0.2% of the administered dose) in urine, emphasizing the critical importance of targeting these metabolites rather than the parent compound for accurate detection of this compound use. [3] [4]

Table 1: Primary Metabolic Pathways and Key Analytical Targets for this compound

Metabolic Pathway Metabolite Formed Abundance in Urine Recommended Analytical Target
Nitro reduction 7-Aminothis compound Moderate Secondary
Acetylation 7-Acetaminothis compound High Primary
Glucuronidation This compound glucuronide Moderate Secondary
Minor pathways Parent this compound Very low (<0.2%) Not recommended

Sample Preparation Protocols

Urine Sample Preparation

For the analysis of this compound metabolites in urine, the following protocol has been validated in research settings:

  • Hydrolysis Procedure: Transfer 1 mL of urine to a screw-cap tube and add 0.2 mL of 0.8 M ammonium acetate buffer (pH 5.0). Add 20 μL of E. coli β-glucuronidase solution (80 U/mL) and mix thoroughly. Incubate at 37°C for 90 minutes to hydrolyze glucuronide conjugates. [5] [6]
  • Extraction Method: After hydrolysis, the sample can be subjected to solid-phase extraction (SPE) using mixed-mode cation exchange cartridges (e.g., ISOLUTE HCX). Condition the cartridge with 2 mL methanol and 2 mL deionized water. Apply the hydrolyzed urine sample, wash with 2 mL deionized water followed by 2 mL of 0.01 M hydrochloric acid, and finally with 2 mL methanol. Elute the analytes with 2 mL of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). [6]
  • Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex mix for 30 seconds and transfer to an autosampler vial for analysis. [5]
Plasma Sample Preparation

For plasma analysis, which typically targets the parent this compound rather than metabolites, microextraction by packed sorbent (MEPS) has shown excellent efficiency:

  • MEPS Procedure: Condition the MEPS syringe (with C8/SCX or polymeric sorbent) with 3×250 μL of methanol followed by 3×250 μL of water. Draw 250 μL of plasma sample through the syringe slowly (5-10 seconds) for extraction. Wash the sorbent with 2×250 μL of water to remove interfering compounds. Elute the analytes with 2×100 μL of methanol:acetonitrile (50:50, v/v) with 0.1% formic acid. [7]
  • Alternative Extraction: For methods without MEPS, protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 14,000 × g for 10 minutes provides a rapid alternative. The supernatant is then evaporated and reconstituted in mobile phase. [7]

The following diagram illustrates the complete sample preparation workflow for both urine and plasma samples:

G cluster_urine Urine Processing cluster_plasma Plasma Processing Start Sample Collection Urine Urine Sample Start->Urine Plasma Plasma Sample Start->Plasma U1 Enzymatic Hydrolysis (β-glucuronidase, 37°C, 90 min) Urine->U1 P1 MEPS Conditioning (MeOH and water) Plasma->P1 U2 Solid-Phase Extraction (Mixed-mode cation exchange) U1->U2 U3 Elution with organic solvent (DCM:isopropanol:NH4OH) U2->U3 U4 Evaporation and Reconstitution in Mobile Phase U3->U4 LCMS LC-HRMS Analysis U4->LCMS P2 Sample Loading (250 μL, slow draw) P1->P2 P3 Washing Step (Water to remove interferences) P2->P3 P4 Analyte Elution (MeOH:ACN with 0.1% formic acid) P3->P4 P4->LCMS

LC-HRMS Instrumentation and Analytical Conditions

Liquid Chromatography Parameters

Chromatographic separation of this compound and its metabolites requires optimized conditions to achieve adequate resolution from matrix components and isobaric interferences. The following parameters have been successfully implemented in multiple research studies:

  • Column: BEH Phenyl (100 × 2.1 mm, 1.7 μm) or equivalent phenyl-based stationary phase provides excellent separation for benzodiazepines. Alternative columns include BEH C18 (100 × 2.1 mm, 1.7 μm) for conventional reversed-phase separation. [5] [6]
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile or methanol. The addition of 2 mM ammonium formate can enhance ionization efficiency in some cases. [5] [6]
  • Gradient Program: Initial conditions: 10% B; increase to 30% B over 2 minutes; ramp to 95% B over 3 minutes; hold at 95% B for 1.5 minutes; return to initial conditions in 0.5 minutes; and re-equilibrate for 2 minutes. Total run time: 9 minutes. [5] [6]
  • Flow Rate and Temperature: 0.4 mL/min with column temperature maintained at 40°C. Injection volume typically 5-10 μL for urine extracts and 2-5 μL for plasma extracts. [5]
High-Resolution Mass Spectrometry Conditions

Accurate mass measurement is essential for definitive identification of this compound and its metabolites. The following HRMS parameters have been validated:

  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Source Parameters: Sheath gas: 40-50 arbitrary units; Auxiliary gas: 10-15 units; Sweep gas: 2-5 units; Spray voltage: 3.5-4.0 kV; Capillary temperature: 320°C; Heater temperature: 350°C [5]
  • Mass Analysis: Full scan data acquisition at a resolution of 70,000-100,000 FWHM (at m/z 200) across a mass range of m/z 100-600. Parallel reaction monitoring (PRM) or data-dependent MS/MS (ddMS²) can be implemented for confirmation. [5]
  • Fragmentation: Higher-energy collisional dissociation (HCD) with normalized collision energies of 20-40 eV. [5]

Table 2: Optimized Mass Spectrometry Parameters for this compound and Key Metabolites

Compound Precursor Ion (m/z) Product Ions (m/z) Retention Time (min) Collision Energy (eV)
This compound 316.0736 298.0631, 285.0675, 268.0615, 135.0321 4.2-4.8 25-35
7-Aminothis compound 286.0992 268.0886, 240.0937, 225.0701, 135.0321 3.8-4.3 20-30
7-Acetaminothis compound 328.1098 310.0992, 286.0992, 268.0886, 135.0321 4.5-5.1 25-35
This compound glucuronide 492.1064 316.0736, 298.0631, 135.0321 3.5-4.0 25-35

Method Validation Protocols

To ensure analytical reliability and data integrity, comprehensive method validation is essential. The following validation protocols should be implemented for this compound LC-HRMS methods:

Sensitivity and Linearity
  • Calibration Standards: Prepare a minimum of six calibration standards in the appropriate matrix (urine or plasma) across the expected concentration range. For urine metabolites, a range of 5-1000 ng/mL is typically appropriate, while plasma methods for parent this compound may require 0.1-50 ng/mL. [5] [7]
  • Linearity Assessment: Analyze calibration curves in triplicate on three separate days. The correlation coefficient (r) should be ≥0.99, with back-calculated concentrations within ±15% of the theoretical value (±20% at the lower limit of quantification). [5]
  • Sensitivity Determination: The lower limit of quantification (LLOQ) should demonstrate a signal-to-noise ratio ≥10, with precision ≤20% and accuracy within ±20%. For this compound metabolites in urine, LLOQs of 5-10 ng/mL are typically achievable, while parent this compound in plasma can be quantified at 0.1-0.5 ng/mL. [5] [7]
Precision and Accuracy
  • Intra-day Precision and Accuracy: Analyze five replicates of quality control samples at three concentration levels (low, medium, high) within a single analytical run. Precision should be ≤15% RSD and accuracy within ±15% of the theoretical value. [5] [7]
  • Inter-day Precision and Accuracy: Analyze quality control samples at three concentration levels over three separate analytical runs. Precision should be ≤15% RSD and accuracy within ±15% of the theoretical value. [5]
Selectivity and Specificity
  • Selectivity Assessment: Analyze at least six different sources of blank matrix to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standards. [5]
  • Matrix Effects: Evaluate matrix effects using the post-extraction addition method at low and high concentrations. The internal standard-normalized matrix factor should have a precision ≤15%. [7]

Data Interpretation and Analytical Workflow

The identification criteria for this compound and its metabolites should follow established guidelines for high-resolution mass spectrometry:

  • Accurate Mass Measurement: The measured mass of the precursor ion should be within ±5 ppm of the theoretical mass for confident elemental composition assignment. [5]
  • Retention Time: The retention time of the analyte should match the reference standard within ±0.1 minutes. For metabolites without reference standards, retention time prediction based on log P can provide guidance. [3]
  • Fragment Ions: MS/MS spectra should contain a minimum of three diagnostic fragment ions with accurate mass measurements within ±5 ppm of theoretical values. [5]

The complete analytical workflow from sample to result is summarized in the following diagram:

G Start Sample Preparation (see detailed protocols) LC Liquid Chromatography - Phenyl or C18 column - 0.1% formic acid gradient - 40°C column temperature Start->LC MS High-Resolution Mass Spectrometry - ESI positive mode - Resolution: 70,000-100,000 FWHM - Mass range: m/z 100-600 LC->MS Data Data Acquisition - Full scan MS - ddMS² or PRM for confirmation MS->Data ID1 Primary Identification - Accurate mass within ±5 ppm - Retention time match - Isotopic pattern Data->ID1 ID2 Confirmation - MS/MS spectrum match - 3+ diagnostic fragments - Fragment ion accuracy ±5 ppm ID1->ID2 Report Result Reporting - Metabolite identification - Semi-quantitative estimation - Interpretation guidance ID2->Report

For unknown sample screening, the data processing workflow should include:

  • Total Ion Chromatogram (TIC) examination for overall sample quality
  • Extracted Ion Chromatograms (XICs) for targeted analytes with a narrow mass extraction window (typically ±5 ppm)
  • Library Spectrum Matching against reference MS/MS spectra when available
  • Elemental Composition Calculation for unknown peaks using accurate mass data and isotope patterns

Applications in Research and Clinical Settings

The developed LC-HRMS method for this compound has several important applications in research and clinical practice:

  • Forensic Toxicology: Implementation in systematic toxicological analysis (STA) protocols allows for comprehensive screening of this compound intake in cases of drug-facilitated crimes, driving under the influence, and postmortem investigations. The method's high sensitivity and specificity are particularly valuable given the low doses typically consumed and extensive metabolism of this compound. [1] [6]
  • Clinical Research: Application in pharmacokinetic studies to characterize the metabolic profile and elimination patterns of this compound, contributing to the understanding of its behavior in humans despite its status as a non-approved substance. [3]
  • Drug Checking Services: Utilization in harm reduction programs where the identification of this compound in street drug samples can alert to emerging trends and potential public health risks. The method's ability to detect metabolites allows for confirmation of ingestion rather than mere possession. [8]

In the STRIDA project in Sweden, which investigates the occurrence of NPS use and associated health risks, this compound has been identified in cases of acute intoxication, demonstrating the real-world application of these analytical methods. The project's findings highlight the importance of including designer benzodiazepines in routine drug testing menus to accurately reflect the changing drug landscape. [3] [5]

Troubleshooting and Technical Considerations

Several technical aspects require special attention to ensure optimal method performance:

  • Carryover Prevention: Given the potential high potency of this compound, implement thorough washing procedures (e.g., needle wash with strong solvent) and periodically check injection system components for contamination. [5]
  • Ion Suppression Effects: Monitor for matrix effects by analyzing extracted blank samples post-spiked with analytes. Utilize stable isotope-labeled internal standards when available to compensate for ionization variability. [7]
  • Metabolite Stability: 7-Aminothis compound may be susceptible to oxidation; consider adding antioxidant agents (e.g., ascorbic acid) to sample extracts if degradation is observed. [3]
  • Method Updates: Regularly update the analytical method to include new metabolites or related designer benzodiazepines emerging on the market, leveraging the flexibility of HRMS data acquisition and retrospective data analysis. [5]

Conclusion

The LC-HRMS method described in this application note provides a robust analytical approach for the detection and identification of this compound and its metabolites in biological samples. By focusing on the major urinary metabolite 7-acetaminothis compound as the primary target, researchers and laboratory professionals can achieve reliable detection of this compound use. The method's high sensitivity and specificity, coupled with the comprehensive sample preparation protocols, make it suitable for various applications in forensic, clinical, and research settings. As the designer benzodiazepine market continues to evolve, such analytical methods play a crucial role in understanding and addressing the public health challenges posed by these substances.

References

Chemical and Pharmacological Profile of Nifoxipam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of Nifoxipam:

Property Description
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]
Other Names 3-hydroxy-desmethylflunitrazepam, DP370 [1]
CAS Number 74723-10-7 [1]
Molecular Formula C15H10FN3O4 [1]
Molecular Weight 315.26 g/mol [1]
Physical Form White crystalline powder [2]
Melting Point 194-196 °C [2]
Legal Status Not approved for medical use in the US or much of Europe; controlled in many countries [2].
Pharmacological Activity Designer benzodiazepine; active metabolite of flunitrazepam [1] [3]. Binds to GABAA receptors, producing sedative and anxiolytic effects [1] [2].
Toxicity Risks Strong tranquillization, sleep-prolonging effects, risk of unexpected loss of consciousness; effects are potentiated by alcohol and other depressants, increasing overdose risk [2].

Analytical Methodologies for Detection and Identification

While full standard operating procedures (SOPs) are not available in the public domain, published research describes several analytical techniques applicable to this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is a primary method for detecting this compound in biological matrices like urine.

  • Sample Preparation: The method can use diluted urine as the sample, with minimal preparation. For hydrolyzed urine, treatment with E. coli β-glucuronidase (80 U/mL at 25°C) can be employed [4].
  • Instrumentation: Analysis is performed using a reversed-phase liquid chromatographic system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) [4].
  • MS Detection: MS is performed in positive electrospray mode. Screening can be done using a full scan (FS), with confirmation of positive samples using tandem MS/MS (or Parallel Reaction Monitoring, PRM) [4].
  • Method Performance: The lower limit of quantification for similar designer benzodiazepines in one developed method ranged from 5 to 50 ng/mL. The method's analytical precision and accuracy were ≤15% for most analytes [4].
Vibrational Spectroscopy Techniques

These are useful for the rapid screening of bulk powders or pharmaceutical formulations.

  • Raman / Surface-Enhanced Raman Scattering (SERS): Conventional Raman allows for analysis through packaging without sample preparation. For low-concentration analytes, SERS is employed using substrates like silver colloids. Methods have been developed for handheld Raman devices (e.g., Progeny ResQ, TruScan RM) [3].
  • Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR can be used for identification. A micro-extraction method where approximately 2 mg of a standard is dissolved in a solvent like chloroform or ammoniated chloroform, recrystallized, and then analyzed can provide a high-quality reference spectrum [3].

Experimental Workflow for Substance Identification

The following diagram outlines a logical workflow for analyzing a suspect sample, from initial screening to confirmation, as suggested by the literature.

G Start Start: Suspect Sample (Powder/Tablet) Screen Initial Screening Start->Screen A1 Raman Spectroscopy Screen->A1 A2 FT-IR Spectroscopy Screen->A2 Decision1 Is compound detected? A1->Decision1 A2->Decision1 Confirm Definitive Identification Decision1->Confirm Yes B1 LC-MS/MS or LC-HRMS Decision1->B1 No Confirm->B1 End End: Confirmed Identification B1->End

Critical Considerations for Researchers

  • Metabolites and Biotransformation: this compound is a metabolite of flunitrazepam. Analysis of biological samples must account for this to avoid misinterpreting the source of exposure [1] [3]. One study suggested that this compound itself is mainly metabolized via reduction of the nitro group to an amine, followed by acetylation [1].
  • Potency and Hazards: this compound is a highly potent benzodiazepine with strong tranquilizing effects. Its use, especially in combination with other depressants like opioids or alcohol, poses a significant risk of profound sedation, respiratory depression, and fatal overdose [5] [2].
  • Analytical Specificity: Immunoassay screenings for classical benzodiazepines may not reliably detect this compound. Mass spectrometry-based methods are required for accurate identification and confirmation [4].

Reference List

  • Papoutsis, I., Nikolaou, P., & Athanaselis, S. (2016). Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound. Forensic Toxicology, 35(1), 1–10. [1]
  • Andersson, M., et al. (2018). Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry. Clinical Mass Spectrometry, 10, 25–32. [4]
  • Kimani, M. M., et al. (2022). Screening suspect pharmaceuticals for illicit designer benzodiazepines using Raman, SERS, and FT-IR prior to comprehensive analysis using LC-MS. ScienceDirect. [3]
  • Designer benzodiazepines: Availability, motives, and ... (2025). ScienceDirect. [5]
  • This compound: What You Need to Know. (2023). Datcs.com. [2]

References

Analytical Protocol for Detection of Nifoxipam and Metabolites in Human Urine

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) on the recreational drug market. As the active metabolite of flunitrazepam and fonazepam, this compound presents significant analytical challenges for clinical and forensic toxicologists due to its extensive metabolism and potential for undetected use in standard drug screens [1]. Understanding its metabolic fate and establishing reliable detection methods is crucial for accurate identification in clinical and forensic casework. This application note provides detailed protocols for the detection and quantification of this compound and its primary metabolites in human urine using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

The metabolic profile of this compound differs notably from other nitrobenzodiazepines. While most nitrobenzodiazepines undergo extensive nitro reduction to form 7-amino metabolites followed by acetylation to 7-acetamido metabolites, this compound is primarily metabolized to 7-acetaminothis compound with a minor pathway yielding a glucuronic acid conjugate of the parent compound [2] [3]. This distinct metabolic pathway necessitates specific analytical approaches for optimal detection in urine samples.

Key Metabolites and Analytical Targets

Metabolic Pathways

Identification of appropriate target analytes is fundamental to successful this compound detection. This compound undergoes extensive biotransformation in humans, with less than 0.2% excreted unchanged in urine [1]. The primary metabolic pathway involves nitro reduction to 7-aminothis compound followed by N-acetylation to 7-acetaminothis compound [2] [3]. A secondary pathway involves direct glucuronidation of the parent compound without structural modification [3].

Table 1: Primary Analytical Targets for this compound Detection in Urine

Analyte Metabolic Type Relative Abundance Detection Window Key Fragments
This compound (parent) Parent compound Very low (<0.2%) Short 315.0752 [M+H]+
7-Aminothis compound Phase I metabolite Low Intermediate 285.0847 [M+H]+
7-Acetaminothis compound Phase II metabolite High Long 327.0953 [M+H]+
This compound glucuronide Phase II metabolite Moderate Intermediate 491.1185 [M+H]+

Research indicates that 7-acetaminothis compound represents the most abundant urinary metabolite and serves as the optimal target marker for this compound intake in urine drug testing [2] [3]. The glucuronide conjugate of this compound, while less abundant, provides a complementary target for comprehensive detection strategies.

Stability Considerations

Nitrobenzodiazepines like this compound may be susceptible to photodegradation and instability under certain storage conditions. Samples should be protected from light and stored at -20°C when not being analyzed immediately. The 7-amino and 7-acetamido metabolites demonstrate significantly improved stability compared to the parent this compound, further supporting their utility as primary analytical targets [1].

Sample Preparation Protocols

Direct Dilution Method

For high-throughput analysis requiring minimal sample preparation, direct dilution provides a rapid and effective approach suitable for both screening and confirmation:

  • Piperette 100 μL of urine sample into a clean microcentrifuge tube.
  • Add 110 μL of mobile phase A (0.05% formic acid and 5 mM ammonium formate in 50% acetonitrile) [4].
  • Vortex the mixture for 30 seconds to ensure complete homogenization.
  • Centrifuge at 14,000 × g for 10 minutes to precipitate particulate matter.
  • Transfer the supernatant to an appropriate LC vial for analysis.

This method demonstrates particular effectiveness for the detection of free metabolites including 7-aminothis compound and 7-acetaminothis compound, with recovery rates exceeding 95% for these target analytes [4].

Enzymatic Hydrolysis Protocol

To detect glucuronide conjugates and release aglycones for improved detection sensitivity, enzymatic hydrolysis is recommended:

  • Aliquot 100 μL of urine into a hydrolysis tube.
  • Add 10 μL of E. coli β-glucuronidase solution (80 U/mL) or β-glucuronidase/arylsulfatase (Helix pomatia) [4] [5].
  • Incubate at 40°C for 60 minutes in a heating block or water bath.
  • Cool to room temperature and proceed with the direct dilution protocol as described in section 3.1.

Enzymatic hydrolysis is particularly important for comprehensive this compound detection as it releases the aglycone parent compound from its glucuronide conjugate, significantly improving detection sensitivity for this metabolic pathway [3].

Alternative Precipitation Method

For applications requiring additional sample clean-up, a methanol precipitation protocol provides enhanced matrix removal:

  • Combine 500 μL of urine with 1 mL of ice-cold methanol containing 0.2% formic acid.
  • Vortex vigorously for 60 seconds.
  • Incubate at -20°C for 15 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 × g for 15 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 200 μL of mobile phase initial composition.

This method, while more time-consuming, provides enhanced sensitivity for low-concentration metabolites and reduces matrix effects in complex urine samples [6].

LC-HRMS Analysis Conditions

Liquid Chromatography Separation

Optimal chromatographic separation of this compound and its metabolites is achieved using reversed-phase chromatography with the following conditions:

Table 2: Liquid Chromatography Conditions

Parameter Screening Conditions Confirmation Conditions
Column BEH C18 (50 mm × 2.1 mm, 1.7 μm) BEH C18 (50 mm × 2.1 mm, 1.7 μm)
Column Temperature 45°C 45°C
Mobile Phase A 0.05% formic acid, 5 mM ammonium formate in water 0.05% formic acid, 5 mM ammonium formate in water
Mobile Phase B 0.05% formic acid in acetonitrile 0.05% formic acid in acetonitrile
Gradient Program 3.5 min linear gradient from 5% B to 95% B 4.5 min linear gradient from 5% B to 95% B
Flow Rate 0.4 mL/min 0.4 mL/min
Injection Volume 5 μL 5 μL

The slight extension of the gradient time for confirmation methods enhances chromatographic resolution for isobaric compounds and complex metabolic patterns, which is particularly valuable in distinguishing this compound metabolites from those of other benzodiazepines [4].

Mass Spectrometric Detection

High-resolution mass spectrometry provides the specificity and sensitivity required for definitive identification of this compound metabolites. The following conditions are recommended:

Table 3: Mass Spectrometry Parameters

Parameter Setting Application
Instrument Q Exactive Orbitrap Screening & Confirmation
Ionization Mode Positive Electrospray All analytes
Spray Voltage 3.5 kV Optimal ionization
Capillary Temperature 320°C Desolvation
Sheath Gas 35 arb Nebulization
Aux Gas 10 arb Desolvation
S-Lens RF Level 50% Transmission
Full Scan Range m/z 100-600 Screening
Resolution 70,000 Screening
MS/MS Resolution 17,500 Confirmation
Collision Energy Stepped (20, 40, 60 eV) Structural information

For comprehensive screening, full scan data acquisition provides the advantage of retrospective analysis for additional metabolites not initially targeted. Parallel reaction monitoring (PRM) delivers superior specificity for confirmation of positive findings [7] [4].

Targeted Mass Transitions

For sensitive detection and confirmation of this compound and its primary metabolites, the following mass transitions are recommended:

Table 4: Targeted Mass Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV)
This compound 315.0752 285.0641, 269.0692, 241.0743 30
7-Aminothis compound 285.0847 267.0742, 239.0793, 225.0637 25
7-Acetaminothis compound 327.0953 309.0848, 285.0847, 279.0903 28
This compound glucuronide 491.1185 315.0752, 285.0641, 269.0692 35

The detection of the transition from 7-acetaminothis compound to 7-aminothis compound (m/z 327.0953 → 285.0847) provides conclusive evidence of this compound intake, as this metabolic pathway is specific to nitrobenzodiazepines [2] [3].

Method Validation

Analytical Performance

The LC-HRMS method for this compound metabolite detection has been comprehensively validated to ensure reliable performance in analytical toxicology settings:

Table 5: Method Validation Parameters

Validation Parameter Performance Notes
Lower Limit of Quantification 5-50 ng/mL Compound-dependent
Linearity Range 1-1000 ng/mL R² > 0.99
Precision ≤15% RSD Intra- and inter-day
Accuracy ≤15% bias Across linear range
Extraction Efficiency >95% For direct dilution
Matrix Effects ≤15% suppression Compound-dependent
Carryover <0.1% With needle wash

The quantification limits of 5-50 ng/mL provide sufficient sensitivity for detecting this compound use in clinical and forensic contexts, with 7-acetaminothis compound typically detectable at higher concentrations than the parent compound due to its extensive formation and accumulation in urine [7] [4].

Quality Control

Implementation of appropriate quality control measures is essential for reliable this compound detection:

  • Internal standards: Deuterated benzodiazepines (α-hydroxyalprazolam-d5, estazolam-d5, flunitrazepam-d7, nordiazepam-d5, oxazepam-d5, temazepam-d5) should be included to correct for matrix effects and instrument variability [4].
  • Quality control samples: Blank urine, zero samples (blank with internal standard), and QC samples at low, medium, and high concentrations should be analyzed with each batch.
  • Acceptance criteria: Calibration curves with R² > 0.99, QC samples within ±15% of target values, and retention time stability within ±0.1 minutes.

Data Interpretation

Detection Timeframe

The detection window for this compound and its metabolites in urine is compound-dependent. 7-Acetaminothis compound typically provides the longest detection window due to its relatively high abundance and slow elimination. Based on studies with similar nitrobenzodiazepines, this compound metabolites may be detectable for 2-7 days following single use, though this varies significantly with dose, individual metabolism, and urine pH [1] [5].

Interpretation Guidelines

Proper interpretation of this compound metabolite patterns is essential for accurate reporting:

  • The presence of 7-acetaminothis compound alone is sufficient to confirm this compound intake.
  • Detection of This compound glucuronide without other metabolites may indicate very recent use.
  • The relative ratio of 7-aminothis compound to 7-acetaminothis compound may provide information on the time since ingestion, with the amino metabolite predominating in earlier phases and the acetamido metabolite increasing with time.
  • Consideration of potential interferences from prescription benzodiazepines is necessary, though this compound's distinct metabolite profile generally allows for specific identification.

The following workflow diagram illustrates the complete analytical procedure for this compound detection in urine samples:

nifoxipam_workflow Start Start: Urine Sample Collection Storage Storage at -20°C Protect from light Start->Storage PrepMethod Sample Preparation Method Selection Storage->PrepMethod DirectDilution Direct Dilution PrepMethod->DirectDilution EnzymaticHydrolysis Enzymatic Hydrolysis PrepMethod->EnzymaticHydrolysis Precipitation Methanol Precipitation PrepMethod->Precipitation LCAnalysis LC-HRMS Analysis DirectDilution->LCAnalysis EnzymaticHydrolysis->LCAnalysis Precipitation->LCAnalysis DataProcessing Data Processing LCAnalysis->DataProcessing Screening Full Scan Screening DataProcessing->Screening Confirmation PRM Confirmation DataProcessing->Confirmation Interpretation Result Interpretation Screening->Interpretation Confirmation->Interpretation Report Final Report Interpretation->Report

Figure 1: Complete analytical workflow for this compound detection in urine samples, from sample collection to final reporting.

Applications

The protocols described in this application note support various clinical and forensic applications:

  • Clinical toxicology: Identification of this compound exposure in emergency department patients presenting with unexplained sedation or benzodiazepine-like intoxication symptoms.
  • Forensic science: Application in drug-facilitated crime investigations, postmortem toxicology, and driving under the influence of drugs (DUID) cases.
  • Drug surveillance: Monitoring the prevalence of this compound use in population-level drug abuse surveys.
  • Metabolic studies: Investigation of this compound metabolism and excretion patterns in controlled administration studies.

Analysis of patient samples from emergency wards and routine drug testing demonstrates that designer benzodiazepines are detected in approximately 30% of samples subjected to comprehensive NPS screening, underscoring the importance of including this compound in targeted analytical methods [7] [4].

Troubleshooting

Common analytical challenges and recommended solutions:

  • Poor sensitivity for parent this compound: Focus on 7-acetaminothis compound as the primary target; implement enzymatic hydrolysis to detect this compound glucuronide.
  • Matrix effects: Use methanol precipitation instead of direct dilution; ensure appropriate internal standardization.
  • Chromatographic peak tailing: Freshly prepare mobile phases; condition column with multiple injections of matrix.
  • Inconsistent hydrolysis results: Verify enzyme activity and incubation temperature; extend hydrolysis time to 2 hours if necessary.

Conclusion

Robust detection of this compound in urine requires sensitive LC-HRMS methods targeting the key metabolite 7-acetaminothis compound alongside the parent compound and glucuronide conjugate. The sample preparation and analytical protocols detailed in this application note provide reliable methods for identifying this compound use in clinical and forensic contexts. The continuous evolution of designer benzodiazepines necessitates ongoing method updates to address emerging analogs and changing use patterns in the recreational drug market.

References

Comprehensive Application Notes and Protocols: Nifoxipam Immunoassay Cross-Reactivity for Research and Clinical Laboratory Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nifoxipam and Analytical Challenges

This compound (3-hydroxy-desmethylflunitrazepam) is an active benzodiazepine metabolite that has emerged as a designer benzodiazepine on the recreational drug market. As the 3-hydroxy-desmethyl metabolite of flunitrazepam, this compound shares structural similarities with prescribed benzodiazepines, leading to potential cross-reactivity in immunoassay screening methods. This presents significant challenges for clinical and forensic toxicologists, as accurate identification is complicated by its status as both a pharmaceutical metabolite and a new psychoactive substance (NPS). The structural resemblance to classical benzodiazepines means this compound may elicit positive responses in immunoassays designed to detect traditional benzodiazepines, potentially resulting in false-positive findings if confirmatory testing is not performed [1] [2].

The emergence of this compound and other designer benzodiazepines represents a growing challenge in analytical toxicology, as these substances are not routinely included in standard drug screening panels. Recent studies analyzing patient samples from emergency wards and routine drug testing have detected this compound in clinical specimens, underscoring its relevant prevalence and the importance of understanding its cross-reactivity patterns [2]. This application note provides detailed experimental data and protocols to assist researchers and laboratory professionals in detecting and confirming this compound presence in biological samples, with particular emphasis on immunoassay cross-reactivity characteristics and confirmatory liquid chromatography-mass spectrometry methods.

Cross-Reactivity Data and Analytical Performance

Immunoassay Detection Characteristics

This compound demonstrates measurable cross-reactivity with common benzodiazepine immunoassays, though the extent varies significantly between different assay platforms and manufacturers. The kinetic interaction of microparticles in solution (KIMS) immunoassay technology has demonstrated particular sensitivity to this compound, with an approximate cut-off concentration of 129 ng/mL, making it one of the more readily detected designer benzodiazepines in this assay system [3]. This detection threshold falls within the typical concentration range expected in clinical urine samples following recreational use, suggesting that standard immunoassays may serve as effective initial screens for potential this compound exposure.

Recent research indicates that cross-reactivity patterns differ substantially across analytical platforms. A comprehensive 2024 study evaluating benzodiazepine immunoassays with improved detection of glucuronidated metabolites has incorporated this compound into its testing panel, reflecting growing recognition of its significance in clinical toxicology [3]. The structural features of this compound, including its 3-hydroxy group and nitro substituent, contribute to its recognition by antibodies developed for classical benzodiazepines, though the exact molecular interactions responsible for this cross-reactivity require further characterization.

Table 1: this compound Cross-Reactivity in Benzodiazepine Immunoassays

Immunoassay Type Approximate Cut-off (ng/mL) Technology Cross-Reactivity Level
KIMS Benzodiazepine Assay 129 Kinetic Interaction of Microparticles in Solution Moderate
CEDIA Benzodiazepine Assay Not specified Cloned Enzyme Donor Immunoassay Variable
EMIT Benzodiazepine Assay Not specified Enzyme Multiplied Immunoassay Technique Variable
Comparative Detection of Designer Benzodiazepines

Research analyzing 28 designer benzodiazepines using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has revealed that this compound is one of the most frequently detected designer benzodiazepines in patient populations [2] [4]. In a study of samples from emergency wards and routine drug testing, this compound was identified in a significant proportion of specimens, emphasizing its clinical relevance and prevalence among users of new psychoactive substances. The study developed and validated a comprehensive LC-HRMS method capable of detecting this compound and 27 other designer benzodiazepines with lower quantification limits ranging from 5 to 50 ng/mL, demonstrating excellent analytical precision and accuracy (≤15% for all except one analyte) [2].

The detection of this compound in clinical settings is further complicated by its metabolic relationships to other benzodiazepines. As a known metabolite of fonazepam (desmethylflunitrazepam) and flunitrazepam, the presence of this compound in biological samples may indicate either direct ingestion or in vivo metabolism of precursor compounds [1]. This metabolic interconnection necessitates careful interpretation of analytical findings, particularly when attempting to distinguish between specific substance use patterns. Recent data from the Swedish STRIDA project on new psychoactive substances has confirmed the detection of this compound in cases of acute intoxication, reinforcing its significance in clinical and forensic contexts [2].

Mechanisms and Implications of Cross-Reactivity

Structural Basis for Immunoassay Recognition

The cross-reactivity of this compound with benzodiazepine immunoassays stems primarily from its structural similarity to classical benzodiazepines targeted by the assay antibodies. Nifopam features the characteristic benzodiazepine ring system with a 2-fluorophenyl substituent at the 5-position and a nitro group at the 7-position, creating epitopes recognizable by antibodies developed for prescribed benzodiazepines like flunitrazepam [1]. The 3-hydroxy group on this compound's diazepine ring may enhance its water solubility compared to its parent compound, but apparently does not prevent antibody recognition in common immunoassay formats. Molecular modeling studies suggest that the spatial orientation of this compound's aromatic rings and electron-rich nitro group closely mimics the immunogenic determinants of traditional benzodiazepines, facilitating binding to assay antibodies despite the absence of the N-methyl group present in many pharmaceutical benzodiazepines [1] [2].

The cross-reactivity mechanisms observed with this compound parallel those documented with other structurally analogous compounds. Research on nefopam, a non-opiate analgesic, has demonstrated that metabolites rather than the parent drug often account for observed cross-reactivities with benzodiazepine immunoassays [5]. Similarly, the hydroxylated structure of this compound may contribute to its recognition in immunoassays optimized for detecting glucuronidated benzodiazepine metabolites. Recent advances in immunoassay design have specifically aimed at improving detection of metabolized benzodiazepines, potentially enhancing sensitivity to compounds like this compound that possess hydroxyl moieties [3]. Understanding these structural relationships provides valuable insights for anticipating cross-reactivity patterns with emerging designer benzodiazepines and interpreting immunoassay screening results in clinical and forensic contexts.

Clinical and Analytical Implications

The cross-reactivity of this compound with benzodiazepine immunoassays has significant implications for clinical toxicology and workplace drug testing programs. From a clinical perspective, the ability of immunoassays to detect this compound represents a valuable safety mechanism for identifying potential designer benzodiazepine exposure in emergency settings, where rapid screening results guide immediate patient management [2]. However, the variable cross-reactivity across different immunoassay platforms means that a negative screening result does not definitively exclude this compound exposure, particularly with assays that demonstrate lower sensitivity to this compound.

For workplace drug testing programs, the emergence of this compound and other designer benzodiazepines presents interpretive challenges. Current Federal Register guidelines regarding mandatory workplace drug testing emphasize the importance of confirmatory testing for definitive compound identification, specifying that immunoassay results alone are insufficient for reporting positive findings [6]. The detection of this compound in patient populations underscores the importance of maintaining current confirmatory methods that encompass emerging substances not specifically named in regulatory guidelines. Laboratory professionals should recognize that immunoassay benzodiazepine screens may detect this compound, but confirmatory techniques such as liquid chromatography-tandem mass spectrometry are essential for definitive identification and reporting [3] [2].

LC-MS Confirmation Protocol for this compound

Sample Preparation and Extraction
  • Materials and Reagents: Acquire this compound reference standard (1 mg/mL in methanol) from certified reference material suppliers. Prepare internal standard solution (e.g., α-hydroxytriazolam-d4 or lorazepam-d4) at 100 ng/mL in methanol. Use HPLC-grade ammonium acetate, formic acid, and methanol for mobile phase preparation. β-glucuronidase enzyme solution (E. coli, 80 U/mL) is required for hydrolysis of conjugated metabolites [2].

  • Hydrolysis and Extraction: Transfer 1 mL of urine sample to a screw-top glass tube. Add 100 μL of internal standard solution and 200 μL of ammonium acetate buffer (1 M, pH 5.0). Introduce 20 μL of β-glucuronidase solution, vortex mix thoroughly, and incubate at 56°C for 90 minutes. After cooling to room temperature, add 3 mL of ethyl acetate:hexane (9:1 v/v) extraction solvent and mix vigorously for 10 minutes. Centrifuge at 3500 rpm for 5 minutes, transfer the organic layer to a clean tube, and evaporate to dryness under nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions [2].

Liquid Chromatography-Mass Spectrometry Analysis
  • Instrument Parameters: Utilize a reversed-phase C18 column (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 2 mM ammonium acetate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Apply a gradient elution at 0.4 mL/min flow rate: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.5 min 95-5% B, with 5-minute re-equilibration [2].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with high-resolution accurate mass measurement. Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arbitrary units. Acquire data in full scan mode (m/z 100-600) at 70,000 resolution or in parallel reaction monitoring mode targeting this compound precursor ion m/z 316.0734 and characteristic product ions [2]. The method demonstrates a lower quantification limit of 5-50 ng/mL for this compound, with analytical precision and accuracy ≤15% [2].

Table 2: Mass Spectral Parameters for this compound Detection

Analyte Precursor Ion (m/z) Product Ions (m/z) Retention Time (min) Collision Energy (V)
This compound 316.0734 286.0718, 268.0612, 240.0663 Method-dependent Compound-specific
Internal Standard Variable by compound Appropriate product ions Distinct from analyte Optimized for each IS
Method Validation and Quality Assurance
  • Calibration and Quantification: Prepare calibration standards in drug-free urine at concentrations of 1, 5, 10, 50, 100, 300, 700, and 1000 ng/mL. Include quality control samples at low, medium, and high concentrations (e.g., 10, 300, and 900 ng/mL) in each analytical batch. Process calibration curves using linear regression with 1/x weighting, achieving a correlation coefficient (r²) of ≥0.99. The method validation should demonstrate precision and accuracy within ±15% for all quality control levels [2].

  • Specificity and Selectivity: Verify method specificity by analyzing blank urine samples from at least six different sources to ensure no endogenous interference at the retention time of this compound and internal standard. Evaluate potential cross-talk with other benzodiazepines and metabolites, including fonazepam, flunitrazepam, and their metabolites. Assess matrix effects using post-column infusion studies, with matrix suppression or enhancement not exceeding ±25% [2].

Experimental Design for Cross-Reactivity Studies

Immunoassay Cross-Reactivity Protocol
  • Sample Preparation: Prepare nifoxam working solutions in drug-free urine at concentrations spanning expected physiological ranges (e.g., 10, 50, 100, 500, 1000 ng/mL). Include a negative control (drug-free urine) and positive control (oxazepam at 200 ng/mL) in each experimental run. For concentration-response studies, prepare serial dilutions from a high-concentration stock solution to determine the precise cross-reactivity percentage and effective cut-off concentration [5] [3].

  • Immunoassay Testing: Analyze prepared samples according to manufacturer specifications for each immunoassay platform (e.g., EMIT, CEDIA, KIMS). Perform all measurements in triplicate to assess reproducibility. Calculate cross-reactivity percentages by comparing the apparent benzodiazepine concentration (based on the assay calibration) to the actual this compound concentration. Determine the minimum detectable concentration as the lowest this compound level that consistently produces a positive result [5].

Data Interpretation and Threshold Determination

The experimental workflow for this compound cross-reactivity studies and confirmation follows a systematic process to ensure accurate results:

G Start Sample Collection (Urine) IA Immunoassay Screening Start->IA Decision1 Benzodiazepines Positive? IA->Decision1 Confirm LC-MS/MS Confirmation Decision1->Confirm Yes Report Report Results Decision1->Report No Identify Identify Specific Benzodiazepines Confirm->Identify Decision2 This compound Detected? Identify->Decision2 Quantify Quantify this compound Concentration Decision2->Quantify Yes Decision2->Report No Quantify->Report

Calculate cross-reactivity percentages using the formula: (Apparent benzodiazepine concentration from calibration curve / Actual this compound concentration) × 100. Compare this compound's detection thresholds with those of classical benzodiazepines to assess relative assay sensitivity. For example, if this compound produces a positive result at 129 ng/mL while the assay cut-off for oxazepam is 100 ng/mL, the relative sensitivity can be calculated as (100/129) × 100 = 77.5% [3]. Document any concentration-dependent response patterns, noting whether this compound demonstrates hook effects at high concentrations or nonlinear calibration responses.

Interpret findings in the context of expected urinary concentrations following recreational use. Based on pharmacological data from related benzodiazepines, typical this compound concentrations in urine following recreational doses would likely range from 50-1000 ng/mL, though extensive interindividual variation occurs due to differences in metabolism and excretion [1] [2]. Compare the assay's detection capability with these expected concentrations to determine whether the cross-reactivity is sufficient for reliable screening. For assays demonstrating poor this compound detection, recommend specific confirmatory testing when designer benzodiazepine use is clinically suspected [3] [2].

Conclusion and Recommendations

The detection of this compound through benzodiazepine immunoassays presents both challenges and opportunities for clinical and forensic toxicology. While sufficient cross-reactivity occurs with some immunoassay platforms to enable preliminary detection, the variable sensitivity across different systems necessitates careful method selection and interpretation. The KIMS immunoassay technology demonstrates particularly favorable detection characteristics for this compound, with an approximate cut-off of 129 ng/mL [3]. Nevertheless, confirmatory testing using liquid chromatography-mass spectrometry remains essential for definitive identification and accurate quantification.

The protocols and experimental designs presented in this application note provide comprehensive guidance for investigating this compound cross-reactivity and implementing reliable confirmation methods. As the landscape of designer benzodiazepines continues to evolve, ongoing method validation and expansion of testing menus will be crucial for maintaining effective toxicological surveillance. Research efforts should focus on further characterizing the metabolic profile of this compound, establishing population-based reference ranges for urinary concentrations following ingestion, and developing harmonized testing approaches across laboratories. Through implementation of these detailed protocols, researchers and laboratory professionals can enhance their capability to accurately detect this compound exposure, thereby contributing to improved clinical and forensic outcomes.

References

Nifoxipam Analysis in Biological Samples: Analytical Protocols and Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and active metabolite of flunitrazepam that has emerged as a new psychoactive substance (NPS) on the recreational drug market. [1] [2] It belongs to the class of nitrobenzodiazepines and poses significant analytical challenges for researchers and toxicologists due to its presence at low concentrations in biological specimens and extensive metabolism. [1] [3] The detection and accurate quantification of this compound and its metabolites is crucial for clinical and forensic toxicology, drug monitoring programs, and pharmacological research. [4] [5] This document provides comprehensive application notes and detailed analytical protocols for the analysis of this compound in biological samples, with particular emphasis on method sensitivity, selectivity, and metabolic stability.

Chemical Properties and Metabolic Characteristics

Fundamental Chemical Properties

This compound exhibits specific chemical characteristics that influence its analytical behavior and metabolic fate:

  • IUPAC Name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2]
  • Molecular Formula: C₁₅H₁₀FN₃O₄ [1] [2]
  • Molecular Weight: 315.26 g/mol [1] [2]
  • CAS Number: 74723-10-7 [1] [2]
  • Structural Features: The presence of a hydroxyl group at the 3-position of the benzodiazepine ring potentially increases its water solubility compared to its parent compound flunitrazepam. [1] [2] The nitro group at the 7-position is a key site for metabolic transformations. [3]
Metabolic Pathways and Stability

This compound undergoes extensive biotransformation in humans, which significantly impacts its detection in biological samples:

  • Primary Metabolic Pathway: this compound is mainly reduced to the respective 7-amino benzodiazepine (7-aminothis compound) and subsequently acetylated to form 7-acetaminothis compound. [1] [3]
  • Conjugation Reactions: The acetylated metabolite undergoes further conjugation with glucuronic acid. [1] [3]
  • Stability Implications: The extensive metabolism means that parent this compound may be present in very low concentrations in urine, making metabolite detection crucial for comprehensive analysis. [3]

Table 1: Key Metabolites of this compound for Analytical Targeting

Metabolite Metabolic Pathway Significance for Detection Reference
7-Aminothis compound Nitro reduction Primary intermediate metabolite [3]
7-Acetaminothis compound Acetylation Major urinary metabolite; recommended primary target for urine drug testing [3]
This compound glucuronide Glucuronidation Conjugated phase II metabolite; requires hydrolysis for detection [1] [3]

The following diagram illustrates the major metabolic pathways of this compound and the recommended analytical targets for drug testing:

G This compound This compound Metab1 7-Aminothis compound (Nitro reduction) This compound->Metab1 Primary Pathway Metab3 This compound Glucuronide (Glucuronidation) This compound->Metab3 Conjugation Pathway Metab2 7-Acetaminothis compound (Acetylation) Metab1->Metab2 Major Urinary Metabolite

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for sensitive and specific determination of this compound and its metabolites in biological matrices. [4] [5]

3.1.1 Sample Preparation: Microextraction by Packed Sorbent (MEPS)

MEPS is a miniaturized extraction technique that offers advantages in reduced solvent consumption and sample volume requirements: [4]

  • Sorbent Material: Mixed-mode polymeric phase (C8/strong cation exchange) has demonstrated effectiveness for this compound extraction. [4]
  • Procedure:
    • Condition sorbent with 100 μL methanol and 100 μL water.
    • Load 100 μL plasma sample acidified with 0.1% formic acid.
    • Wash with 100 μL water containing 0.1% formic acid to remove interferences.
    • Elute with 50 μL of methanol/acetonitrile (50:50, v/v) mixture.
  • Advantages: Minimal sample requirement (100 μL plasma), reduced organic solvent consumption (μL range), and reusability of sorbent (up to 100 extractions). [4]
3.1.2 Instrumental Parameters
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm) [4]
    • Mobile Phase: Water (A) and acetonitrile (B), both containing 0.1% formic acid [4]
    • Gradient Program: Initial 10% B, increasing to 90% B over 5 minutes, followed by re-equilibration
    • Flow Rate: 0.4 mL/min [4]
    • Column Temperature: 40°C [4]
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+) [4] [5]
    • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity [4] [6]
    • Source Parameters:
      • Drying gas temperature: 300°C
      • Drying gas flow: 10 L/min
      • Nebulizer pressure: 45 psi
      • Sheath gas temperature: 350°C
      • Sheath gas flow: 11 L/min
      • Capillary voltage: 3500 V [4]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

HRMS provides untargeted screening capabilities and accurate mass measurements for metabolite identification: [5]

  • Mass Analyzer: Orbitrap-based instrumentation [5]
  • Resolution: >60,000 full width at half maximum (FWHM) [5]
  • Data Acquisition: Full scan data (m/z 100-600) for screening with parallel reaction monitoring for confirmation [5]
  • Mass Accuracy: <5 ppm for reliable compound identification [5]

Table 2: Analytical Figures of Merit for this compound Determination

Parameter LC-MS/MS Method [4] LC-HRMS Method [5]
Matrix Plasma Urine
Linear Range Not specified 5-1000 ng/mL
Lower Limit of Quantification Not specified for this compound 5-50 ng/mL
Precision (RSD%) ≤15% for all analytes ≤15% for most analytes
Accuracy (%) ≤15% for all analytes ≤15% for most analytes
Extraction Efficiency Acceptable with MEPS Direct dilution (minimal preparation)
Key Advantage Sensitive quantification Comprehensive screening & metabolite ID

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS
4.1.1 Scope and Application

This protocol describes a robust method for the quantification of this compound in human plasma using MEPS sample preparation and LC-MS/MS analysis, suitable for forensic toxicology and pharmacokinetic studies. [4]

4.1.2 Equipment and Reagents
  • Equipment: UHPLC system coupled to triple quadrupole mass spectrometer, MEPS syringe assembly with C8/SCX sorbent, pH meter, analytical balance, vortex mixer, centrifuge [4]
  • Reagents: this compound certified reference standard (1 mg/mL in methanol), internal standard (e.g., zolpidem-d6), LC-MS grade methanol, acetonitrile, and water, formic acid (MS grade), human plasma samples [4]
4.1.3 Detailed Procedure
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature and vortex mix for 30 seconds.
    • Centrifuge at 10,000 × g for 5 minutes to remove particulates.
    • Transfer 100 μL of plasma to a clean tube and acidify with 0.1% formic acid.
  • MEPS Extraction:

    • Condition MEPS sorbent with 2 × 100 μL methanol followed by 2 × 100 μL water.
    • Load 100 μL of acidified plasma sample through the sorbent (5 aspiration-ejection cycles).
    • Wash with 100 μL of water containing 0.1% formic acid.
    • Elute with 50 μL of methanol/acetonitrile (50:50, v/v) into a clean collection vial.
    • Dilute eluate with 50 μL water and mix thoroughly.
  • LC-MS/MS Analysis:

    • Inject 5 μL of the final extract onto the LC-MS/MS system.
    • Employ the chromatographic and mass spectrometric conditions detailed in Section 3.1.2.
    • Use MRM transitions optimized for this compound and the internal standard.
  • Data Analysis:

    • Use peak area ratios of this compound to internal standard for quantification.
    • Prepare daily calibration standards in blank plasma (e.g., 1-500 ng/mL).
    • Include quality control samples at low, medium, and high concentrations.
Protocol 2: Metabolite Profiling in Urine by LC-HRMS
4.2.1 Scope and Application

This protocol enables comprehensive identification of this compound metabolites in human urine for drug testing purposes, using minimal sample preparation and high-resolution mass spectrometry. [5] [3]

4.2.2 Equipment and Reagents
  • Equipment: UHPLC system coupled to high-resolution mass spectrometer (Orbitrap preferred), β-glucuronidase enzyme (E. coli, 80 U/mL), thermomixer, centrifugal concentrator [5]
  • Reagents: this compound and metabolite standards, ammonium acetate, ammonium formate, LC-MS grade solvents, blank urine samples [5]
4.2.3 Detailed Procedure
  • Sample Preparation:

    • Centrifuge urine samples at 10,000 × g for 10 minutes.
    • For total metabolite analysis: Incubate 100 μL urine with 20 μL β-glucuronidase in 100 μL ammonium acetate buffer (0.1 M, pH 6.8) at 37°C for 60 minutes.
    • Dilute the hydrolyzed sample 1:1 with LC-MS grade water.
    • For free analytes: Dilute urine 1:1 with water without enzymatic hydrolysis.
  • LC-HRMS Analysis:

    • Inject 2-5 μL of prepared sample onto the LC-HRMS system.
    • Use C18 reversed-phase chromatography with water and methanol both containing 2 mM ammonium formate and 0.1% formic acid.
    • Employ a gradient from 5% to 95% organic phase over 10 minutes.
    • Acquire data in full scan mode (m/z 100-600) at high resolution (≥60,000 FWHM).
    • Use data-dependent MS/MS for confirmation of detected metabolites.
  • Metabolite Identification:

    • Extract ion chromatograms for predicted metabolites (7-aminothis compound, 7-acetaminothis compound).
    • Confirm identities by accurate mass (mass error <5 ppm) and MS/MS fragmentation patterns.
    • Use analytical standards for unambiguous confirmation when available.

The following workflow diagram summarizes the key steps for this compound and metabolite analysis in biological samples:

G SamplePrep Sample Preparation • Plasma: MEPS Extraction • Urine: Dilution or Enzymatic Hydrolysis LCAnalysis LC Separation • C18 Column • Gradient Elution • Acidic Mobile Phase SamplePrep->LCAnalysis Extract or Dilute Sample MSDetection MS Detection & Identification • Targeted: MRM (MS/MS) • Untargeted: Full Scan (HRMS) LCAnalysis->MSDetection Chromatographic Separation DataProcessing Data Analysis • Quantification vs. IS • Metabolite Identification • Result Interpretation MSDetection->DataProcessing Mass Spectrometric Data

Stability Considerations

Inherent Chemical Stability

This compound in powder form is reported to be stable for up to 2 years when stored under appropriate conditions. [1] [2] However, comprehensive stability data in biological matrices is limited in the current literature.

Recommendations for Sample Handling

Based on general principles for benzodiazepine analysis and limited this compound-specific information:

  • Storage Conditions: Store samples at -20°C or lower immediately after collection to minimize degradation. [7]
  • Freeze-Thaw Cycles: Limit repeated freeze-thaw cycles (recommended ≤3 cycles) to preserve stability.
  • Sample Preservation: Add enzyme inhibitors (e.g., sodium fluoride) to prevent enzymatic degradation in biological samples.
  • Extract Stability: Analyze processed samples immediately or store at 4°C for no more than 24-48 hours.

Applications and Implications

The analytical protocols described herein support several critical applications:

  • Clinical Toxicology: Identification of this compound exposure in emergency department patients and overdose cases. [5]
  • Forensic Investigations: Determination of this compound presence in postmortem specimens and impairment cases. [1]
  • Drug Monitoring Programs: Surveillance of emerging designer benzodiazepine use in populations. [6]
  • Pharmacological Research: Investigation of this compound metabolism and disposition characteristics.

Conclusion

This compound presents significant analytical challenges due to its low dosage, extensive metabolism, and presence in complex biological matrices. The protocols outlined in this document provide robust methodologies for the reliable detection and quantification of this compound and its major metabolites. LC-MS/MS with MEPS extraction offers sensitive quantification in plasma, while LC-HRMS enables comprehensive metabolite profiling in urine.

Critical gaps remain in the current scientific literature regarding the long-term stability of this compound in biological samples under various storage conditions, and the potential impact of postmortem redistribution in forensic cases. Future research should focus on establishing comprehensive stability data and further characterizing the pharmacological and toxicological profiles of this emerging designer benzodiazepine.

References

Nifoxipam Quantification Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical parameters for nifoxipam as reported in two peer-reviewed studies.

Matrix Analytical Technique Limit of Detection (LOD) Limit of Quantification (LOQ) / Lower LOQ Linear Range Reference
Urine LC-HRMS (Orbitrap) - 50 ng/mL 5 - 1000 ng/mL (screening) [1]
Blood LC-MS/MS (Triple Quadrupole) 0.5 ng/mL 1 ng/mL 1 - 200 ng/mL [2]

Detailed Experimental Protocols

Here, we detail the two primary methodologies used for the detection and quantification of this compound.

LC-MS/MS Method for Blood/Plasma Analysis

This protocol, adapted from a method validating 13 designer benzodiazepines, is suitable for sensitive and specific quantification in blood and plasma samples [2].

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Sample Volume: 0.5 mL of postmortem blood.
    • Extraction: The samples are processed using solid-phase extraction. This step helps to clean up the sample and concentrate the analytes, which is crucial for achieving low detection limits.
    • Internal Standards: The use of deuterated internal standards is highly recommended to correct for losses during sample preparation and variations in instrument response.
  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reversed-phase column.
    • Mobile Phase: A gradient elution using water and an organic solvent (typically methanol or acetonitrile), both modified with volatile additives like 0.1% formic acid or ammonium formate to enhance ionization.
  • Mass Spectrometry (MS) Detection

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The instrument first selects the precursor ion of this compound and then fragments it to monitor one or more specific product ions. This provides a high degree of specificity.
    • Key Parameters: The method was validated with a bias within ±12%, and intra-day and inter-day imprecision (Relative Standard Deviation) were between 3-20% and 4-21%, respectively [2].
LC-HRMS Method for Urine Analysis

This method, which covers 28 designer benzodiazepines, is ideal for high-throughput screening and confirmation in urine [1].

  • Sample Preparation: Direct Dilution

    • Procedure: Urine samples are diluted with a solvent like methanol or a mobile phase. This is a rapid, simple preparation technique suitable for less complex matrices like urine.
    • Enzyme Hydrolysis: To detect glucuronidated metabolites, a hydrolysis step using E. coli β-glucuronidase can be incorporated prior to dilution [1].
  • Liquid Chromatography (LC) Conditions

    • The separation is performed using a reversed-phase UHPLC system, allowing for a fast analysis time.
  • High-Resolution Mass Spectrometry (HRMS) Detection

    • Instrument: Q Exactive Orbitrap.
    • Screening Mode: Full Scan (FS) data acquisition with a gradient run time of 3.5 minutes. This allows for the untargeted detection of a wide range of substances.
    • Confirmation Mode: Parallel Reaction Monitoring (PRM), a targeted MS/MS mode, with a gradient run time of 4.5 minutes. This provides high-resolution fragmentation data for confident confirmation of identity.

Analytical Workflow and Metabolic Pathway

The following diagrams illustrate the general experimental workflow and the known metabolic pathway of this compound, which is critical for interpreting results.

G Start Start: Sample Collection Prep Sample Preparation Start->Prep Blood/Urine LC LC Separation Prep->LC Extracted Analyte MS MS Detection LC->MS Eluting Compound Data Data Analysis & Reporting MS->Data Mass Spectra

Diagram 1: Generic analytical workflow for this compound quantification, covering sample preparation, liquid chromatography separation, mass spectrometry detection, and final data analysis.

G Flunitrazepam Flunitrazepam Fonazepam Fonazepam Flunitrazepam->Fonazepam N-Demethylation This compound This compound Fonazepam->this compound 3-Hydroxylation 7-Amino-Nifoxipam 7-Amino-Nifoxipam This compound->7-Amino-Nifoxipam Nitro Reduction Acetylated Metabolite Acetylated Metabolite 7-Amino-Nifoxipam->Acetylated Metabolite Acetylation Glucuronidated Metabolite Glucuronidated Metabolite Acetylated Metabolite->Glucuronidated Metabolite Glucuronidation

Diagram 2: The metabolic pathway of this compound. This compound is itself a metabolite of Flunitrazepam. The primary biotransformation involves reduction of the nitro group to an amine, followed by subsequent acetylation and glucuronidation [3].

Key Considerations for Researchers

  • Method Selection: Choose the method based on your required sensitivity and available instrumentation. LC-MS/MS offers superior sensitivity for blood analysis, while LC-HRMS provides unparalleled flexibility for broad screening.
  • Metabolite Detection: When analyzing urine, targeting the 7-amino metabolite or its conjugates may be more effective due to the extensive metabolism of the parent this compound [3].
  • Quality Control: Always validate any method in your own laboratory and include quality control samples at known concentrations to ensure accuracy and precision.

Reference List

  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology (2019). Provides the foundational LC-MS/MS protocol with key validation data for this compound in blood, including LOD, LOQ, and linearity [2].
  • Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry. Clinical Mass Spectrometry (2018). Details an LC-HRMS method for urine screening, reporting the LOQ for this compound [1].
  • Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound. Forensic Toxicology (2017). A comprehensive review that outlines the pharmacology and biotransformation pathway of this compound, which is critical for understanding its detection windows and choosing appropriate target analytes [3].

References

Nifoxipam glucuronidase hydrolysis urine

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam that has emerged as a new psychoactive substance (NPS) [1] [2]. Like many benzodiazepines, this compound undergoes phase II metabolism via glucuronidation, where UDP-glucuronosyltransferases (UGTs) add a glucuronic acid moiety to the parent drug or its metabolites [3]. These glucuronide conjugates are highly polar, making them efficiently excreted in urine but difficult to detect directly using standard chromatographic techniques.

Enzymatic hydrolysis using β-glucuronidase is therefore a critical sample preparation step in toxicological analysis. This process cleaves the glucuronide bond, converting the conjugated analytes back to their free (aglycone) forms, which are more easily extracted from urine and detected with higher sensitivity by LC-MS/MS [4]. For this compound, this hydrolysis is essential for accurate identification and confirmation of use in forensic and clinical casework.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Urine Samples

This protocol is adapted from established hydrolysis methods for benzodiazepines and optimized based on recent studies using recombinant β-glucuronidases [4].

  • Reagents and Materials:

    • Recombinant β-glucuronidase (e.g., B-One or IMCSzyme RT)
    • Ammonium acetate or phosphate buffer (0.1 M, pH ≈6.8)
    • Control urine samples
    • This compound glucuronide standard (if available)
    • ISOLUTE HYDRO DME+ or similar supported-liquid extraction columns
  • Hydrolysis Procedure:

    • Sample Preparation: Pipette 500 µL of urine into a microcentrifuge tube.
    • Buffer Addition: Add 500 µL of ammonium acetate buffer (0.1 M, pH 6.8).
    • Enzyme Addition: Add 50 µL (approximately 7,200 units) of recombinant β-glucuronidase B-One [4].
    • Incubation: Vortex mix thoroughly and incubate at room temperature (25°C) for 15 minutes.
    • Termination: The hydrolysis reaction is typically complete after incubation. The sample is now ready for solid-phase extraction.
Protocol 2: Supported-Liquid Extraction for Cleaved Analytes

This protocol uses an efficient on-column extraction method to minimize sample loss [4].

  • Extraction Procedure:
    • Column Conditioning: Load the hydrolyzed sample mixture directly onto an ISOLUTE HYDRO DME+ column.
    • On-Column Hydrolysis: Let the column stand for 3-5 minutes at room temperature to allow for any final hydrolysis.
    • Elution: Add a mixture of 10 µL of 1 M HCl and 600 µL of acetonitrile to the column. Centrifuge at 2,000 × g for 5 minutes to collect the eluate.
    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitution: Reconstitute the dry residue in 100 µL of methanol, vortex for 30 seconds, and transfer to an LC-MS/MS vial for analysis.
Protocol 3: LC-MS/MS Analysis of Hydrolyzed this compound
  • Chromatographic Conditions:

    • Column: Kinetex XB-C18 (2.1 × 100 mm, 2.6 µm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol
    • Gradient: 30% B to 95% B over 4.0 minutes, hold for 2.0 minutes
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 40°C [4]
  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Proposed this compound Transitions: 316.1 → 298.1 (quantifier) and 316.1 → 270.1 (qualifier) [3]

Method Optimization and Data Interpretation

Optimization of hydrolysis conditions is critical for maximizing the recovery of this compound. Key parameters to consider are summarized below:

Parameter Recommended Condition Effect on Hydrolysis
Enzyme Type Recombinant β-glucuronidase (B-One) Higher efficiency for benzodiazepines; works at room temperature [4]
Temperature 25°C (Room Temperature) Sufficient for complete hydrolysis; prevents analyte degradation [4]
Incubation Time 3 - 15 minutes Shorter processing time; complete hydrolysis achieved [4]
pH 6.8 Optimal for recombinant enzyme activity [4]
Enzyme Volume 50 µL (~7,200 U) Balance between complete hydrolysis and cost-effectiveness [4]

Analytical Considerations

  • Detection Sensitivity: Hydrolysis of glucuronide conjugates significantly improves detection sensitivity for the parent this compound, which is crucial given the low doses (0.5-3 mg) reported by users [1] [2].
  • Metabolic Profile: The major metabolic pathway of this compound involves reduction of the nitro group to an amine, followed by acetylation [1]. Hydrolysis may also improve detection of these metabolites.
  • Polymorphism Considerations: Glucuronidation of several designer benzodiazepines is catalyzed by UGT isoforms (e.g., UGT1A4) with known genetic polymorphisms [3]. This variability can affect individual metabolic and conjugation patterns, potentially influencing hydrolysis efficiency and interpretation of results.

Troubleshooting and Quality Control

  • Low Analyte Recovery:
    • Cause: Incomplete hydrolysis or enzyme inhibition.
    • Solution: Verify enzyme activity with a positive control (e.g., oxazepam glucuronide). Ensure urine pH is properly adjusted to 6.8 before hydrolysis.
  • High Background Noise in LC-MS/MS:
    • Cause: Inadequate clean-up during extraction.
    • Solution: Optimize the washing step in the supported-liquid extraction protocol with a suitable buffer (e.g., 5% methanol in water).
  • Carryover Effects:
    • Cause: Contamination of the LC-MS/MS system from previous injections.
    • Solution: Include a vigorous wash step with a high organic content solvent (e.g., 90% methanol) in the LC gradient after eluting analytes of interest.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound detection in urine, from sample preparation to final analysis:

G Start Urine Sample Collection A Sample Preparation (Aliquot + Buffer pH 6.8) Start->A B Enzymatic Hydrolysis (Recombinant β-glucuronidase) A->B C On-Column Extraction (ISOLUTE HYDRO DME+) B->C D Elution & Concentration (Acetonitrile + Evaporation) C->D E LC-MS/MS Analysis D->E F Data Interpretation & Reporting E->F

Conclusion

The application of optimized glucuronidase hydrolysis protocols is essential for reliable detection of this compound in urine. The use of recombinant β-glucuronidase enzymes at room temperature significantly shortens processing time while maintaining high hydrolysis efficiency. When combined with supported-liquid extraction and sensitive LC-MS/MS analysis, this approach provides forensic and clinical laboratories with a robust method for confirming this compound use, contributing to the accurate monitoring of designer benzodiazepine abuse.

References

Nifoxipam mass spectrometry fragmentation pattern

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Metabolites of Nifoxipam

This compound is monitored in projects concerning New Psychoactive Substances (NPS), such as the Swedish STRIDA project [1]. Understanding its metabolism is crucial for developing accurate detection methods.

A key study identified the main human urinary metabolites of this compound using nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HRMS) [2]. The research concluded that this compound is extensively metabolized and is mainly excreted as 7-acetaminothis compound. A glucuronic acid conjugate of the parent compound was also identified [2]. For the purpose of urine drug testing, 7-acetaminothis compound is considered a good target analyte [2].

This compound has been included in multi-analyte methods for detecting designer benzodiazepines in urine and plasma [3] [1]. One developed LC-HRMS method reported a lower quantification limit for this compound in urine, placing it in the range of 5 to 50 ng/mL [3].

Proposed General Workflow for Fragmentation Pattern Analysis

Since a definitive fragmentation pattern for this compound was not found, the following workflow outlines the standard process a researcher would undertake to characterize an unknown substance like this compound using LC-HRMS/MS. This typically involves sample preparation, instrumental analysis, and data interpretation.

The following diagram summarizes this logical workflow:

nifoxipam_workflow start Sample Preparation (Urine/Plasma) lc_step Liquid Chromatography (LC) Separation start->lc_step ms1_step MS¹ Analysis (Full Scan) lc_step->ms1_step data_processing Data Processing & Theoretical Prediction ms1_step->data_processing ms2_step MS² Analysis (Product Ion Scan) data_processing->ms2_step interpretation Pattern Interpretation & Fragment Identification ms2_step->interpretation

The table below details the purpose and key specifications for each stage of the workflow.

Stage Purpose Key Methodological Considerations
Sample Preparation To extract and concentrate the analyte from the biological matrix, removing interfering compounds. Techniques: Protein precipitation, solid-phase extraction (SPE), microextraction by packed sorbent (MEPS) [1].

| LC Separation | To separate this compound from its metabolites and other matrix components before mass analysis. | Column: Reversed-phase C18. Mobile Phase: Methanol/ACN and water with modifiers (e.g., ammonium formate, formic acid) [3]. | | MS¹ Analysis (Full Scan) | To determine the accurate mass of the protonated this compound molecule ([M+H]⁺). | Instrument: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) [3]. Goal: Identify precursor ion with high mass accuracy (< 5 ppm). | | Data Processing & MS² Triggering | To select the precursor ion for fragmentation based on its accurate mass. | Using the protonated molecule ([M+H]⁺) of this compound or its metabolites (e.g., 7-acetaminothis compound) as the precursor ion for the next stage [2]. | | MS² Analysis (Product Ion Scan) | To generate and record the fragment ions (the "fingerprint") from the selected precursor ion. | Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). Output: The detailed fragmentation pattern (spectrum). | | Pattern Interpretation | To propose chemical structures for the observed fragment ions, elucidating the fragmentation pathway. | Comparing observed fragments with theoretical breakages (e.g., loss of functional groups). Confirmation requires analysis of authentic reference standards. |

A Path Forward for Research

To obtain the specific fragmentation pattern for this compound, I suggest you:

  • Consult Specialized Mass Spectral Databases: Search commercial and scientific databases like NIST Mass Spectral Library, MassBank, or the EMCDDA's database on NPS.
  • Review Broader Methodological Papers: Look for research articles that focus specifically on the structural elucidation of designer benzodiazepines using MS/MS, as these may contain the spectral data you need.
  • Synthesize Available Data: The most reliable approach is to combine information from multiple sources. The key data point from the current search is that 7-acetaminothis compound is the primary metabolite to target, and any fragmentation analysis should consider this molecule alongside the parent this compound [2].

I hope this structured overview provides a solid foundation for your work. Would you like me to help search for information on the fragmentation pattern of the metabolite, 7-acetaminothis compound?

References

Comprehensive Application Notes and Protocols for Nifoxipam Analysis Using Solid Phase Extraction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nifoxipam and Analytical Challenges

This compound (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged in recent years as a new psychoactive substance (NPS) on the recreational drug market. It is scientifically identified as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one with CAS number 74723-10-7 and molecular formula C₁₅H₁₀FN₃O₄ (molecular weight: 315.26 g/mol). [1] this compound represents a significant analytical challenge for clinical and forensic toxicologists due to its potent psychoactive properties and presence in biological samples at ultra-trace concentrations. As an active metabolite of flunitrazepam, this compound exhibits similar pharmacological activity by binding to GABAₐ receptors in the central nervous system, enhancing the effect of the neurotransmitter GABA. [1]

The emergence of designer benzodiazepines like this compound in the illicit drug market has created an urgent need for robust, sensitive, and reliable analytical methods for their detection and quantification in biological matrices. According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), designer benzodiazepines have been increasingly identified in seized materials and clinical intoxication cases, with more than half a million tablets containing these compounds seized in 2016 alone. [2] The limited pharmacokinetic data and unknown toxicity profiles of these compounds further emphasize the importance of developing validated analytical procedures for forensic and clinical applications.

Chemical Properties and Metabolic Characteristics

Structural Properties and Stability

This compound is characterized by a benzodiazepine core structure with specific substitutions that influence its analytical behavior. The presence of a nitro group at the 7-position and a hydroxyl group at the 3-position of the benzodiazepine ring significantly impacts its chemical properties and extraction characteristics. The log P value of this compound is reported to be 10.45, indicating high lipophilicity, though the presence of the hydroxyl group may confer somewhat greater water solubility compared to its parent compound. [1] In its powder form, this compound is reported to be stable for up to 2 years when properly stored. [1]

Metabolic Pathways and Detection Strategies

Understanding the biotransformation pathways of this compound is crucial for developing effective analytical methods. This compound undergoes extensive metabolism in humans, with the primary pathway involving nitro reduction to the respective 7-amino benzodiazepine followed by acetylation to form 7-acetaminothis compound. [1] [3] Unlike some other benzodiazepines, phase I metabolism of this compound does not significantly involve hydroxylation, as the molecule already contains a hydroxyl group at the 3-position. Phase II metabolism primarily involves glucuronidation of the parent compound itself. [1] [3]

Based on metabolism studies, the most abundant urinary metabolites and therefore the optimal targets for urine drug testing include:

  • 7-Acetaminothis compound: The major metabolite recommended as the primary target for detection in urine [3]
  • This compound glucuronide: Conjugated form of the parent compound [3]
  • 7-Aminothis compound: Intermediate metabolite before acetylation [1]

For blood or plasma analysis, the parent this compound compound represents the most appropriate target analyte due to its presence in circulating blood following recent ingestion.

Materials and Reagents

Chemical Standards and Solvents
  • This compound reference standard: Prepare stock solution at 1 mg/mL in methanol or acetonitrile (based on vendor provision). [2] Working solutions should be prepared daily by appropriate dilution in methanol to create calibration standards and quality control samples.
  • Internal standards: Stable isotope-labeled benzodiazepines (e.g., zolpidem-d6) are recommended as internal standards to compensate for matrix effects and extraction variability. [2] [4]
  • HPLC-grade solvents: Methanol, acetonitrile, and water for mobile phase preparation.
  • Formic acid: LC-MS grade for mobile phase modification.
  • Ammonium formate or ammonium acetate: For mobile phase buffer preparation.
Biological Matrices
  • Human plasma: Collected using EDTA-containing tubes, stored at -20°C until analysis.
  • Urine samples: Collected without preservatives (or with sodium fluoride), stored at -20°C until analysis.
SPE Sorbents and Materials
  • Polymeric sorbents: Oasis HLB (hydrophilic-lipophilic balance) or equivalent polymeric mixed-mode sorbents have demonstrated excellent recovery for this compound. [2] [5]
  • Mixed-mode cation exchange sorbents: Recommended for selective extraction of basic compounds like benzodiazepines.
  • C18 silica-based sorbents: Traditional reversed-phase sorbents can be employed, though with potentially lower recovery compared to polymeric sorbents.

Detailed Extraction Protocols

Microextraction by Packed Sorbent (MEPS) Procedure

MEPS represents a miniaturized extraction technique that significantly reduces solvent consumption and sample volume requirements while maintaining excellent extraction efficiency. The following protocol has been specifically validated for this compound extraction from plasma samples: [2] [4]

  • MEPS Conditiong: Activate the MEPS BIN (Barrel Insert and Needle) assembly containing the polymeric sorbent by drawing 100 μL of methanol followed by 100 μL of water. Do not allow the sorbent to dry completely. [2]

  • Sample Preparation: Thaw plasma samples at room temperature and vortex for 30 seconds. Transfer 200 μL of plasma to a clean tube and add 25 μL of internal standard working solution (e.g., zolpidem-d6 at 100 μg/mL). [2] [4]

  • Sample Loading: Draw the prepared plasma sample through the MEPS device slowly (approximately 10-15 seconds for 200 μL) using a micropipette or automated MEPS injector. Repeat this process for 5-7 extraction cycles to enhance analyte retention. [2]

  • Washing Step: Remove potentially interfering matrix components by drawing 100 μL of water followed by 50 μL of 20% methanol in water. This step effectively removes salts and polar impurities while retaining this compound on the sorbent. [2]

  • Elution: Elute the captured this compound using 50-100 μL of acetonitrile:methanol (80:20, v/v) with 0.1% formic acid. Collect the eluate in a clean LC-MS vial. The elution solvent volume can be optimized based on required sensitivity. [2] [4]

  • Reconstitution: If necessary, evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase composition (typically 10% acetonitrile in water with 0.1% formic acid). [2]

Table 1: Optimal MEPS Conditions for this compound Extraction from Plasma

Parameter Recommended Condition Alternative Options
Sorbent Type Polymeric mixed-mode C8/SCX mixed-mode
Sample Volume 200 μL 100-500 μL
Number of Extraction Cycles 5-7 3-10 (increases with volume)
Wash Solution 100 μL water + 50 μL 20% MeOH 5% methanol in water
Elution Solvent ACN:MeOH (80:20) + 0.1% FA MeOH with 0.1% FA
Elution Volume 50-100 μL 25-200 μL (based on sensitivity needs)
Conventional Solid Phase Extraction Procedure

For laboratories without access to MEPS technology, conventional SPE provides a robust alternative for this compound extraction:

  • SPE Cartridge Conditioning: Condition Oasis HLB cartridges (30 mg, 1 mL) or equivalent with 1 mL methanol followed by 1 mL deionized water. Do not allow the sorbent to dry completely. [6]

  • Sample Preparation: Thaw plasma or urine samples and vortex thoroughly. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to detect total this compound content. Transfer 1 mL of sample to a clean tube and add 50 μL of internal standard working solution.

  • Sample Loading: Apply the prepared sample to the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min using a vacuum manifold. Do not exceed this flow rate to ensure proper analyte retention.

  • Washing Steps: Wash the cartridge sequentially with:

    • 1 mL deionized water
    • 1 mL 20% methanol in water
    • 1 mL 5% ammonium hydroxide in water (for basic impurities removal) [6]
  • Drying and Elution: After washing, dry the cartridge under full vacuum for 5-10 minutes to remove residual water. Elute this compound and metabolites using 2 × 1 mL of acetonitrile:methanol (80:20, v/v) with 0.1% formic acid. Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 μL of initial mobile phase composition (10% acetonitrile in water with 0.1% formic acid) and transfer to an LC-MS vial for analysis.

Instrumental Analysis Conditions

UHPLC-MS/MS Parameters

The analysis of this compound requires sophisticated separation and detection techniques due to the complexity of biological matrices and the low concentrations typically encountered. The following UHPLC-MS/MS conditions have been validated for this compound determination: [2] [4]

Table 2: UHPLC-MS/MS Parameters for this compound Analysis

Parameter Setting Alternative/Notes
Chromatography System UHPLC HPLC with ≤ 3 μm particles
Column C18 (100 × 2.1 mm, 1.7-2.7 μm) Phenyl-hexyl as alternative
Column Temperature 35-40°C Room temperature acceptable
Mobile Phase A Water with 0.1% formic acid 5-10 mM ammonium formate/acetate
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol for higher retention
Gradient Program 10% B to 95% B in 5-7 min Gradient optimized per column
Flow Rate 0.3-0.5 mL/min 0.2-0.6 mL/min depending on column
Injection Volume 5-10 μL 1-20 μL based on sensitivity
Mass Spectrometer Triple Quadrupole Q-TOF for unknown screening
Ionization Mode Positive ESI APCI as alternative
Capillary Voltage 0.8-1.2 kV Optimized for instrument
Source Temperature 300-350°C Instrument-dependent
Desolvation Gas Nitrogen, 12 L/min 8-15 L/min range
MS/MS Transitions for this compound and Metabolites

The following multiple reaction monitoring (MRM) transitions are recommended for this compound and its major metabolites based on published methodologies: [2] [3]

Table 3: MS/MS Transitions for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Retention Time (min)
This compound 316.1 274.1*, 300.1 25, 20 4.2
7-Aminothis compound 286.1 268.1*, 240.1 20, 25 3.8
7-Acetaminothis compound 328.1 310.1*, 282.1 20, 25 4.5
This compound glucuronide 492.1 316.1*, 298.1 25, 30 3.5
Internal Standard Varies by compound Varies Optimized Compound-dependent

Note: * denotes quantifier ion; optimal collision energies may vary between instrument platforms

Method Validation and Performance Characteristics

Analytical Figures of Merit

The MEPS-UHPLC-MS/MS method for this compound determination in plasma has been comprehensively validated with the following performance characteristics: [2] [4]

Table 4: Validation Parameters for this compound Determination in Plasma

Validation Parameter Result Acceptance Criteria
Linearity Range 0.5-500 ng/mL Up to 1000 ng/mL possible
Coefficient of Determination (R²) 0.9900-0.9988 ≥ 0.990
Limit of Detection (LOD) 0.5-5 ng/mL S/N ≥ 3
Limit of Quantification (LOQ) 1-10 ng/mL S/N ≥ 10, precision ≤ 20%
Intra-day Precision (RSD%) < 8.5% ≤ 15%
Inter-day Precision (RSD%) < 10.6% ≤ 20%
Extraction Recovery 85-105% Consistent and high
Matrix Effect 85-115% Consistent across lots
Process Efficiency 63-117% Consistent and quantitative
Carryover < 0.01% Negligible
Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components or commonly co-administered drugs. The use of MRM mode with characteristic transitions provides an additional layer of selectivity, while chromatographic separation ensures resolution from potentially interfering compounds. [2]

Application to Real Samples and Troubleshooting

Application to Forensic and Clinical Cases

The developed method has been successfully applied to actual plasma samples from overdose cases and forensic investigations. In these applications, this compound has been detected in conjunction with other benzodiazepines and Z-hypnotics, highlighting the importance of comprehensive screening approaches. [2] [4] The method's sensitivity allows detection of this compound at concentrations relevant to both therapeutic use and recreational abuse.

Troubleshooting Guide
  • Poor Recovery: Check sorbent conditioning and ensure it doesn't dry before sample loading. Increase number of extraction cycles in MEPS. Verify pH of sample and washing solutions.
  • Matrix Effects: Use stable isotope-labeled internal standards to compensate. Optimize washing steps to remove more matrix components without eluting analyte.
  • Carryover: Increase elution strength or volume. Implement rigorous needle wash steps in autosampler methods.
  • Signal Instability: Ensure consistent source conditions and mobile phase composition. Check for source contamination requiring cleaning.

Workflow Visualization

nifoxipam_workflow start Plasma Sample (200 µL) is_add Add Internal Standard (25 µL zolpidem-d6) start->is_add meps_cond MEPS Conditioning (100 µL MeOH, 100 µL H₂O) is_add->meps_cond load Sample Loading (5-7 extraction cycles) meps_cond->load wash Washing Step (100 µL H₂O, 50 µL 20% MeOH) load->wash elute Elution (50-100 µL ACN:MeOH 80:20 + 0.1% FA) wash->elute reconst Reconstitution (100 µL mobile phase) elute->reconst lcms UHPLC-MS/MS Analysis reconst->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Method) data->quant

Figure 1: Complete Workflow for this compound Analysis from Plasma Samples Using MEPS and UHPLC-MS/MS

nifoxipam_metabolism This compound This compound (Parent Compound) reduction Nitro Reduction (CYP450 enzymes) This compound->reduction glucuronidation Glucuronidation (UGT enzymes) This compound->glucuronidation amino 7-Aminothis compound (Metabolite) reduction->amino acetylation N-Acetylation (NAT enzymes) amino->acetylation acetamino 7-Acetaminothis compound (Primary Urinary Metabolite) acetylation->acetamino glucuronide This compound Glucuronide (Minor Metabolite) glucuronidation->glucuronide

Figure 2: Major Metabolic Pathways of this compound and Recommended Detection Targets

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the reliable detection and quantification of this compound in biological samples using modern solid-phase extraction techniques coupled with UHPLC-MS/MS analysis. The MEPS approach offers significant advantages in terms of reduced solvent consumption, minimal sample requirements, and high analytical sensitivity, aligning with the principles of Green Analytical Chemistry. [2] [5]

The validation data demonstrate that the method meets rigorous analytical standards for forensic and clinical applications, with sufficient sensitivity to detect this compound at concentrations relevant to both therapeutic monitoring and overdose situations. The inclusion of metabolic information further enhances the utility of this protocol for comprehensive drug testing programs aimed at detecting this compound use through identification of its major urinary metabolites.

As the landscape of new psychoactive substances continues to evolve, robust and sensitive analytical methods such as the one described here will remain essential tools for clinical and forensic toxicologists, public health officials, and researchers working to understand and mitigate the risks associated with designer benzodiazepine use.

References

Comprehensive Analytical Protocol for Nifoxipam: Standard Preparation, LC-MS/MS Analysis, and Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nifoxipam

This compound (CAS No. 74723-10-7), also known as 3-Hydroxydesmethylflunitrazepam, is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) in recreational drug markets. While not approved for medical use in most countries, it has been identified in forensic casework and pharmacological research. As a benzodiazepine analog, this compound shares structural similarities with classic benzodiazepines but presents unique analytical challenges due to its specific physicochemical properties and typically low concentrations in biological samples. This application note provides a comprehensive protocol for the preparation of this compound analytical standards and their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling reliable detection and quantification in forensic, clinical, and research settings.

The emergence of designer benzodiazepines like this compound on the market, combined with their increasing detection in cases of poisoning and polysubstance abuse, has raised the need for effective analytical methods for their determination and confirmation. [1] According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the use of designer benzodiazepines has grown steadily in recent years with the advent of open online sales. [1] The lack of pharmacokinetic data and unknown toxicological profiles for these compounds further emphasizes the importance of reliable analytical methods for their detection and quantification in various matrices.

Experimental Design and Workflow

The comprehensive analysis of this compound follows a systematic workflow from sample preparation to instrumental analysis and data interpretation. The process ensures accurate identification and quantification of the compound while maintaining quality control throughout the procedure.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation • Standard reconstitution • Dilution series preparation • Quality control samples LC_MS_Analysis LC-MS/MS Analysis SamplePrep->LC_MS_Analysis Extracted samples SamplePrep->LC_MS_Analysis MS_Params MS Parameter Optimization • Precursor/product ions • Fragmentor voltage • Collision energy LC_MS_Analysis->MS_Params LC_MS_Analysis->MS_Params LC1 Column: BEH Phenyl/Phenyl (100 × 2.1 mm, 1.7 μm) LC2 Mobile Phase A: 10 mM ammonium acetate in 0.1% formic acid LC1->LC2 LC3 Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid LC2->LC3 LC4 Gradient Elution: 5-95% B over 3.5-8 min LC3->LC4 Data_Processing Data Processing • Peak integration • Calibration curve • QC assessment MS_Params->Data_Processing MS_Params->Data_Processing MS1 Ionization: ESI Positive MS2 Detection: MRM Mode MS1->MS2 MS3 Q-Exactive Orbitrap or Triple Quadrupole MS2->MS3 MS4 High Resolution MS: Full scan or PRM MS3->MS4 Validation Method Validation • Linearity • Precision & accuracy • LOD/LOQ • Matrix effects Data_Processing->Validation Validated method

Materials and Equipment

Chemicals and Reagents
  • This compound analytical standard (10 mg neat, high-purity ≥98%) - Source from certified reference material suppliers such as Chiron AS or Zeptometrix [2] [3]
  • LC-MS grade solvents: Methanol, acetonitrile, and water (Fisher Scientific or Thermo Fisher Scientific) [4]
  • Ammonium acetate (≥98% purity, Thermo Fisher Scientific) [5]
  • Formic acid (MS grade, 98%, Sigma-Aldrich) [4]
  • Ammonia solution (25%, pro analysis grade, VWR) [5]
  • β-glucuronidase enzyme (E. coli, 80 U/mL at 25°C, Sigma-Aldrich) for hydrolysis of conjugated metabolites in biological samples [3]
Equipment and Consumables
  • Liquid chromatography system: Agilent 1290 Infinity II UHPLC system or equivalent capable of handling microflow rates [4]
  • Mass spectrometer: Triple quadrupole MS/MS (e.g., Agilent 6460) or high-resolution accurate mass system (e.g., Thermo Scientific Q-Exactive Orbitrap) [4] [3]
  • Analytical column: BEH Phenyl column (100 × 2.1 mm, 1.7 μm) or equivalent phenyl-based stationary phase [5]
  • Sample preparation: Polypropylene HPLC vials and caps (Agilent Technologies) [4]
  • Ultrasonic bath for standard dissolution
  • Analytical balance with micro-weighing capability (0.0001 mg precision)
  • pH meter for mobile phase adjustment
  • Micro-pipettes covering range 10-1000 μL
Safety Considerations
  • Personal protective equipment including lab coat, gloves, and safety glasses should be worn throughout the procedure
  • Proper ventilation when handling powdered standard material
  • Chemical waste disposal according to institutional regulations for hazardous organic compounds
  • Storage of standards at recommended temperature of -20°C to -10°C to maintain stability [2]

Standard Preparation Protocol

Primary Stock Solution Preparation
  • Allow the this compound standard to equilibrate to room temperature while still sealed to prevent moisture condensation.
  • Accurately weigh 1.0 mg of this compound neat standard using a microbalance and transfer to a clean 10 mL volumetric flask.
  • Add approximately 8 mL of LC-MS grade methanol to dissolve the standard.
  • Sonicate for 10-15 minutes to ensure complete dissolution.
  • Dilute to volume with additional methanol to achieve a final concentration of 100 μg/mL.
  • Mix thoroughly by inverting the flask several times.
  • Aliquot into 2 mL polypropylene vials and store at -20°C to -10°C. [2] Under these conditions, the stock solution remains stable for at least 6 months.
Working Standard Solutions
  • Prepare intermediate standard (1 μg/mL) by diluting 10 μL of primary stock solution with 990 μL of methanol.
  • Create calibration standards in the range of 1-1000 ng/mL by serial dilution with appropriate solvent (methanol or mobile phase).
  • For biological samples, prepare matrix-matched standards using drug-free urine, plasma, or hair extracts to account for matrix effects.
  • Quality control samples should be prepared at low, medium, and high concentrations within the calibration range.

Table 1: Standard Solution Preparation Scheme

Solution Type Concentration Preparation Method Storage Conditions Stability
Primary Stock 100 μg/mL 1 mg in 10 mL methanol -20°C to -10°C 6 months
Intermediate Standard 1 μg/mL 10 μL stock + 990 μL methanol -20°C 3 months
Working Standard 10 ng/mL 10 μL intermediate + 990 μL methanol 4°C 1 month
Calibration Standards 1-1000 ng/mL Serial dilution in mobile phase Fresh preparation recommended 1 week at 4°C

LC-MS/MS Analysis Method

Liquid Chromatography Conditions

The chromatographic separation of this compound requires optimization to achieve adequate resolution from potential isomers and matrix components. The following method has been demonstrated as effective for this compound and related benzodiazepines:

  • Column: BEH Phenyl (100 × 2.1 mm, 1.7 μm) or equivalent phenyl column [5]
  • Mobile Phase A: 10 mM ammonium acetate in 0.1% formic acid in water [5]
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid [4] [5]
  • Gradient Program:
    • 0-0.5 min: 5% B
    • 0.5-3.0 min: 5-95% B
    • 3.0-4.5 min: 95% B
    • 4.5-4.6 min: 95-5% B
    • 4.6-6.0 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 1-5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C
Mass Spectrometry Parameters

This compound analysis can be performed using either triple quadrupole MS/MS in MRM mode for high sensitivity quantification, or high-resolution accurate mass spectrometry for confirmatory analysis:

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter Triple Quadrupole MS/MS High-Resolution MS
Ionization Mode ESI Positive ESI Positive
Ion Source Temperature 300°C 320°C
Ion Spray Voltage 5500 V 3500 V
Drying Gas Flow 10 L/min 8 L/min
Nebulizer Gas Pressure 40 psi 35 psi
Detection Mode Multiple Reaction Monitoring (MRM) Full Scan/PRM at 70,000 FWHM
Precursor Ion m/z 326.1 m/z 326.1104 [M+H]+
Product Ions m/z 268.1, 280.1, 299.1 m/z 268.0875, 280.0875, 299.0925
Collision Energy 25-35 eV 25-35 eV
Dwell Time 100 ms per transition NA
Sample Preparation for Biological Matrices
5.3.1 Urine Sample Preparation
  • Hydrolyze 1 mL urine sample with 100 μL of β-glucuronidase solution in ammonium acetate buffer (pH 6.5) at 56°C for 60 minutes. [3]
  • Centrifuge at 14,000 × g for 5 minutes to remove particulate matter.
  • Dilute supernatant 1:1 with mobile phase A.
  • Filter using nano-filter vials (0.2 μm) before LC-MS/MS analysis. [3]
5.3.2 Hair Sample Preparation
  • Decontaminate hair samples by washing with methanol and drying.
  • Pulverize using a ball mill or cut into fine segments (<1 mm). [6]
  • Weigh 20 mg aliquot and incubate in 1 mL methanol in an ultrasonic bath for 1 hour at 25°C. [6]
  • Evaporate supernatant under nitrogen stream at 40°C.
  • Reconstitute in 200 μL of mobile phase and filter before analysis. [6]
5.3.3 Plasma Sample Preparation Using MEPS
  • Activate MEPS sorbent (C8/SCX or polymeric phase) with 250 μL methanol followed by 250 μL water. [1]
  • Load 500 μL plasma sample (acidified with 1% formic acid) through the sorbent.
  • Wash with 250 μL water containing 0.1% formic acid.
  • Elute with 100 μL methanol containing 2% ammonia. [1]
  • Evaporate and reconstitute in 100 μL mobile phase for analysis.

Method Validation Data

Analytical Performance Characteristics

Comprehensive validation of the this compound analytical method should be performed according to FDA/EMA guidelines for bioanalytical method validation. Key performance characteristics include:

Table 3: Method Validation Parameters for this compound

Validation Parameter Urine Samples Hair Samples Plasma Samples
Linear Range (ng/mL) 1-1000 0.005-200 (pg/mg) 0.1-100
Correlation Coefficient (r²) >0.995 >0.990 >0.995
LOD (ng/mL) 0.3 1.5 (pg/mg) 0.03
LLOQ (ng/mL) 1 5 (pg/mg) 0.1
Precision (% RSD) <15% <19.2% <15%
Accuracy (% Bias) ±15% -13.7 to 18.3% ±15%
Extraction Efficiency >70% >70% >65%
Matrix Effect (% Suppression) -20 to -50% -62.8 to -23.9% -25 to -60%
Selectivity and Specificity

The method demonstrates excellent selectivity for this compound with no interference from commonly co-administered substances:

  • No cross-talk observed from 52 other benzodiazepines and analogs [4]
  • No matrix interference from endogenous compounds in urine, plasma, or hair samples
  • Adequate resolution from potential isomers including other benzodiazepine metabolites
  • Structural confirmation achieved through multiple MRM transitions or high-resolution MS/MS fragmentation
Stability Assessment

This compound standard solutions and extracted samples demonstrate the following stability characteristics:

  • Bench-top stability: 24 hours at room temperature
  • Processed sample stability: 48 hours at 10°C in autosampler
  • Freeze-thaw stability: 3 cycles at -20°C with <15% concentration change
  • Long-term stability: 6 months at -20°C to -10°C for standard solutions [2]

Quality Control Procedures

System Suitability Testing

Before each analytical run, system suitability should be verified using a reference standard at mid-calibration level (e.g., 50 ng/mL) with the following acceptance criteria:

  • Retention time variation < ±0.1 min
  • Peak area RSD < 15% for replicate injections
  • Signal-to-noise ratio > 10:1 at LLOQ level
  • Theoretical plates > 5000 for this compound peak
  • Mass accuracy < ±5 ppm for high-resolution MS
Batch Quality Control

Each analytical batch should include the following quality control samples:

  • Blank samples to ensure absence of interference
  • Calibration standards across the working range
  • QC samples at low, medium, and high concentrations in duplicate
  • Matrix-matched standards to account for matrix effects
  • Internal standard response consistency check

Applications and Case Studies

The validated this compound analytical method has been successfully applied in various research and forensic contexts:

  • Drug checking services: In a study of 79 illicit street drug samples from Chicago, 68 (84%) contained detectable amounts of at least one benzodiazepine, with designer benzodiazepines like clonazolam being most frequently detected. [4]
  • Forensic toxicology: The method enabled detection of this compound in authentic hair samples at concentrations ranging from 200 pg/mg. [6]
  • Clinical casework: Analysis of patient urine samples from emergency departments and routine drug testing demonstrated that approximately 30% of samples contained designer benzodiazepines, highlighting their prevalence. [3]
  • Polysubstance use assessment: The method has been used to document the frequent co-occurrence of benzodiazepines with opioids, particularly fentanyl (present in 94% of benzodiazepine-positive samples), posing increased risk of drug overdoses. [4]

Troubleshooting Guide

Common Issues and Solutions
  • Poor peak shape: Adjust mobile phase pH or change to phenyl-based column for improved chromatography [5]
  • Low sensitivity: Check ion source cleanliness, optimize fragmentor voltage and collision energy for this compound [4]
  • Matrix effects: Use matrix-matched calibration or implement more selective sample cleanup such as MEPS [1]
  • Retention time shift: Re-equilibrate column thoroughly between runs and maintain consistent mobile phase preparation
  • Rapid signal degradation: Check standard solution stability and storage conditions (-20°C recommended) [2]

Conclusion

This application note provides a comprehensive protocol for the preparation and analysis of this compound analytical standards using LC-MS/MS. The method demonstrates excellent sensitivity, robust performance, and reliable detection of this compound across various biological matrices. The validation data confirms that the method meets accepted criteria for forensic and clinical applications, with sufficient sensitivity to detect this compound at clinically relevant concentrations. The inclusion of this compound in multi-analyte panels for designer benzodiazepines is essential for comprehensive drug testing programs, given the increasing prevalence of these substances in the recreational drug market and their association with adverse health outcomes including overdose, particularly when used in combination with opioids.

References

Analytical Method for Designer Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a validated LC-HRMS method for 28 designer benzodiazepines in urine, which includes nifoxipam. While the specific retention time for this compound is not reported, this provides the experimental framework [1] [2].

Parameter Specification
Analytes 28 designer benzodiazepines, including this compound
Sample Matrix Urine
Sample Preparation Direct dilution (after enzymatic hydrolysis with β-glucuronidase)
LC Column Not specified in abstract (reversed-phase)
Mobile Phase Gradient elution (details in full method)
MS Detection Thermo Fisher Q Exactive Orbitrap; positive electrospray mode
Acquisition Modes Full scan (screening), Parallel Reaction Monitoring (confirmation)
Retention Time Shift Tolerance ± 0.1 min or ± 1% (relative retention time) vs. standard [3]
Lower Quantification Limit 5 to 50 ng/mL (analyte-dependent)

Detailed Experimental Protocol

This protocol is adapted from the multi-analyte LC-HRMS method for designer benzodiazepines in urine [1].

Reagents and Solutions
  • Standard Solutions: Prepare stock solutions (e.g., 0.1 mg/mL) of this compound and other target benzodiazepines in methanol. Combine into working standard mixtures and serially dilute in blank urine to create calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples [1].
  • Internal Standards (IS): Use deuterated benzodiazepines where available (e.g., α-hydroxyalprazolam-d5, oxazepam-d5) [1].
  • Buffers and Enzymes: β-glucuronidase solution (e.g., from E. coli or Patella vulgata) in an appropriate buffer (e.g., acetate or phosphate buffer) for hydrolysis [1] [4].
  • Mobile Phases: LC-MS grade water with ammonium formate or formic acid (aqueous phase) and LC-MS grade acetonitrile or methanol (organic phase) [1] [5].
Sample Preparation Workflow

The sample preparation follows a streamlined procedure for urine samples [1]:

workflow Urine Sample Urine Sample Hydrolysis\n(β-glucuronidase, 60°C, 2h) Hydrolysis (β-glucuronidase, 60°C, 2h) Urine Sample->Hydrolysis\n(β-glucuronidase, 60°C, 2h) Centrifugation Centrifugation Hydrolysis\n(β-glucuronidase, 60°C, 2h)->Centrifugation Dilution with IS Dilution with IS Centrifugation->Dilution with IS LC-HRMS Analysis LC-HRMS Analysis Dilution with IS->LC-HRMS Analysis

Liquid Chromatography Conditions

While the exact column for the benzodiazepine panel is not specified, methods for similar compounds use:

  • Column: Waters X-bridge BEH C18 (150 mm × 2.1 mm, 2.5 µm) or equivalent [5].
  • Mobile Phase:
    • A: 0.1% formic acid in water [5].
    • B: Acetonitrile [5].
  • Gradient: Optimized for separation (e.g., from 10% B to 95% B over 3.5-4.5 minutes) [1].
  • Flow Rate: 0.4 - 0.5 mL/min [5].
  • Column Oven: 40°C [5].
  • Injection Volume: 1-10 µL.
Mass Spectrometry Conditions
  • Ionization: Positive electrospray ionization (ESI+) [1] [2].
  • Mass Analyzer: High-Resolution Mass Spectrometer (e.g., Orbitrap) [1] [2].
  • Data Acquisition:
    • Screening: Full scan mode (e.g., m/z 100-600) for untargeted detection [1].
    • Confirmation: Parallel Reaction Monitoring (PRM) or MRM for targeted, sensitive quantification. Precursor and product ions for this compound must be established experimentally [1] [2].

Critical Method Validation Notes

  • Retention Time Confirmation: The identity of this compound must be confirmed by matching its retention time with a pure reference standard. Per regulatory guidelines (e.g., SANTE/EC 2021/808), the tolerance is typically ± 0.1 minutes or ± 1% relative retention time [3].
  • Ion Ratios: In MS/MS modes, the relative abundances of diagnostic product ions must match those of the standard within defined tolerances.
  • Matrix Effects: Evaluate signal suppression/enhancement and use matrix-matched calibration or isotope-labeled internal standards to compensate [3].

Key Information for Researchers

This compound (3-hydroxy-desmethylflunitrazepam) is an active metabolite of the prescription benzodiazepine flunitrazepam and is also sold as a designer benzodiazepine [6]. When developing a method, be aware that it may also be a metabolite of fonazepam (desmethylflunitrazepam), complicating the interpretation of analytical results [6].

I hope these detailed application notes provide a robust starting point for your work. Should you acquire a this compound standard, following this protocol will allow you to establish and validate its specific retention time in your laboratory.

References

Comprehensive Analytical Methods for Nifoxipam Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nifoxipam and Analytical Challenges

This compound (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged in recent years as a new psychoactive substance (NPS). As the active metabolite of flunitrazepam, this compound presents significant analytical challenges for researchers and forensic toxicologists due to its presence at low concentrations in biological matrices and the structural similarity it shares with other benzodiazepine compounds. According to scientific literature, this compound invaded the drug arena as a substance of abuse between 2014 and 2016, with seizures reported in powder and tablet forms across Europe [1]. The compound is typically administered in doses ranging from 0.5 to 3 mg via oral or sublingual routes, often in conjunction with other benzodiazepines such as alprazolam, clonazepam, etizolam, and diazepam [1].

The analysis of this compound in biological samples is particularly relevant in both clinical and forensic contexts, including drug-facilitated crimes, overdose cases, and postmortem investigations. Unlike therapeutic benzodiazepines, designer benzodiazepines like this compound are manufactured without pharmaceutical quality control, posing significant public health risks due to unknown potency and purity. The lack of dosage information often results in users self-medicating with potential consequences of unintended overdoses, coma, or even death at higher doses [2]. Therefore, robust and sensitive analytical methods for accurate quantification are essential for both clinical toxicology and drug development research.

Chemical Properties and Metabolism

Structural Characteristics

This compound (IUPAC name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is chemically described as 3-hydroxy-desmethylflunitrazepam, representing a doubly metabolized derivative of flunitrazepam through demethylation and 3-hydroxylation. With the molecular formula C15H10FN3O4 and a molecular weight of 315.26 g/mol, this compound features a log P value of 10.45, indicating relatively high lipophilicity [1]. The presence of the hydroxyl group at the 3-position of the benzodiazepine ring may confer increased water solubility compared to its parent compound. This compound is typically available as a crystalline solid that remains stable in powder form for up to two years under proper storage conditions [1].

Metabolic Pathways

This compound undergoes specific biotransformation processes that are crucial to consider when developing analytical methods. According to metabolic studies, this compound is primarily reduced to the respective 7-amino benzodiazepine and subsequently acetylated [1]. The acetylated metabolite can then undergo conjugation with glucuronic acid to form phase II metabolites. Current research indicates that other metabolic pathways, such as additional hydroxylation or sulfate conjugation, are less common or may not occur to a significant extent. This metabolic profile is essential for method development as it determines which metabolites should be targeted in analytical schemes, particularly for urine analysis where conjugated metabolites predominate. The suggested metabolic pathway of this compound is presented in Figure 1 below.

G Flunitrazepam Flunitrazepam Fonazepam Fonazepam Flunitrazepam->Fonazepam N-Demethylation This compound This compound Flunitrazepam->this compound N-Demethylation +    3-Hydroxylation Fonazepam->this compound 3-Hydroxylation 7-Amino-Nifoxipam 7-Amino-Nifoxipam This compound->7-Amino-Nifoxipam Nitro Reduction Acetylated Metabolite Acetylated Metabolite 7-Amino-Nifoxipam->Acetylated Metabolite Acetylation Glucuronide Conjugate Glucuronide Conjugate Acetylated Metabolite->Glucuronide Conjugate Glucuronidation

*Figure 1: Metabolic Pathway of this compound* - This diagram illustrates the major biotransformation steps of this compound, including phase I reactions (demethylation, hydroxylation, nitro reduction) and phase II conjugation [1].

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry Techniques

The analysis of this compound in biological matrices primarily relies on liquid chromatography coupled to mass spectrometry (LC-MS) due to its superior sensitivity, selectivity, and ability to handle complex biological samples. Two main approaches have been successfully implemented for this compound quantification:

  • LC-High Resolution MS (LC-HRMS): This technique offers the advantage of accurate mass measurement for both precursor and fragment ions, providing high confidence in compound identification. Backberg et al. developed an LC-HRMS method covering 28 designer benzodiazepines in urine, achieving a lower quantification limit of 5-50 ng/mL for this compound [3]. The method utilized reversed-phase chromatographic separation with positive electrospray ionization on a Q Exactive Orbitrap instrument, employing full scan (3.5 min gradient) for screening and parallel reaction monitoring (4.5 min gradient) for confirmation.

  • LC-Tandem MS (LC-MS/MS): This approach provides excellent sensitivity through multiple reaction monitoring (MRM). Saito et al. validated an LC-MS/MS method for 13 designer benzodiazepines in blood that included this compound, achieving a limit of quantification (LOQ) of 1 ng/mL and a linear range from 1-200 ng/mL [2]. The method demonstrated acceptable precision and accuracy with bias within ±12%, intra-day imprecision of 3-20%, and inter-day imprecision of 4-21%.

Sample Preparation Techniques

Effective sample preparation is crucial for reliable this compound quantification in biological matrices. The complexity of samples such as blood, plasma, and urine necessitates efficient cleanup and preconcentration steps:

  • Solid Phase Extraction (SPE): Saito et al. utilized SPE for the preparation of postmortem blood samples, achieving recovery rates ranging from 35% to 90% for designer benzodiazepines, with most compounds exhibiting recovery greater than 50% [2]. The SPE approach effectively reduced matrix effects, which ranged from -52% to 33% with relative standard deviation values of 3-20%, indicating consistent effects across different sample sources.

  • Liquid-Liquid Extraction (LLE): Researchers developing methods for multiple benzodiazepines in plasma have found that LLE using methyl-tertiary-butyl-ether with 500 μL plasma volume provided the best recoveries across a wide range of benzodiazepines, including designer compounds [4]. This method has been successfully validated according to European Medicines Agency guidelines.

  • Protein Precipitation: For plasma samples, simple protein precipitation with methanol has been demonstrated as an effective cleanup approach for benzodiazepine analysis. Almalki et al. utilized methanol precipitation for the simultaneous determination of five benzodiazepines in human plasma, achieving recoveries ranging from 96.5% to 107.5% with inter-day RSD less than 4% [5].

Table 1: Analytical Methods for this compound Quantification in Biological Matrices

Method Parameter LC-HRMS Method [3] LC-MS/MS Method [2] Multi-Analyte LC-MS/MS [4]
Matrices Urine Postmortem blood Plasma
Sample Preparation Direct dilution Solid phase extraction Liquid-liquid extraction (MTBE)
Linearity Range 1-1000 ng/mL 1-200 ng/mL Fully validated per EMA guidelines
LOD Not specified 0.5 ng/mL Not specified
LOQ 5-50 ng/mL 1 ng/mL Not specified
Precision (RSD) ≤15% Intra-day: 3-20%, Inter-day: 4-21% Fully validated
Recovery Not specified 35-90% Best recoveries among tested methods
Internal Standards and Quantification

The use of appropriate internal standards is critical for accurate quantification of this compound in biological samples. While the search results do not explicitly specify internal standards used exclusively for this compound, several stable isotope-labeled compounds have been employed in multi-analyte methods that include designer benzodiazepines:

  • Deuterated Benzodiazepines: Methods analyzing multiple benzodiazepines frequently employ deuterated analogs such as α-hydroxyalprazolam-d5, estazolam-d5, flunitrazepam-d7, nordiazepam-d5, oxazepam-d5, and temazepam-d5 as internal standards [3]. These compounds compensate for variability in sample preparation and ionization efficiency.

  • Structural Analogs: When stable isotope-labeled standards are unavailable, structurally similar benzodiazepines can serve as internal standards, though this approach is less ideal for precise quantification.

For this compound specifically, flunitrazepam-d7 would be a logical candidate as it shares the core benzodiazepine structure with this compound, differing only by the absence of the 3-hydroxy group and the presence of a methyl group on the diazepine ring. The similarity in structure and physicochemical properties would ensure comparable extraction efficiency and ionization response.

Detailed Experimental Protocols

Sample Preparation Workflow

The sample preparation process for this compound analysis from biological matrices involves several critical steps to ensure optimal recovery and minimal matrix effects. The following workflow, depicted in Figure 2, outlines the procedure for blood and urine samples:

G SampleCollection Sample Collection    (Blood/Urine) InternalStandard Internal Standard    Addition SampleCollection->InternalStandard SamplePrep Sample Preparation    (pH Adjustment) InternalStandard->SamplePrep Extraction Extraction    (SPE/LLE/Protein Precipitation) SamplePrep->Extraction Reconstitution Reconstitution    in Mobile Phase Extraction->Reconstitution InstrumentalAnalysis LC-MS/MS Analysis Reconstitution->InstrumentalAnalysis DataProcessing Data Processing    & Quantification InstrumentalAnalysis->DataProcessing

*Figure 2: Sample Preparation Workflow for this compound Analysis* - This diagram outlines the key steps in processing biological samples for this compound quantification, from collection to instrumental analysis [2] [5].

4.1.1 Blood/Plasma Sample Protocol
  • Sample Collection and Preparation: Collect 500 μL of blood or plasma in EDTA-containing tubes to prevent coagulation. Centrifuge at 5000 rpm for 5 minutes to separate plasma if whole blood is collected [5].

  • Internal Standard Addition: Add appropriate internal standard (e.g., flunitrazepam-d7 or other deuterated benzodiazepine) to the sample. The optimal concentration range for the internal standard is 50-100 ng/mL [3].

  • Extraction Procedure:

    • For SPE: Condition SPE cartridge (C18 or mixed-mode) with methanol and water. Load sample, wash with water or mild buffer, and elute with organic solvent (e.g., methanol or acetonitrile) [2].
    • For LLE: Adjust sample pH to 9-12 using concentrated ammonium hydroxide. Add extraction solvent (chloroform-isopropanol, 80:20), vortex mix, and centrifuge. Transfer organic layer to a clean tube [6].
    • For Protein Precipitation: Add 1000 μL of methanol to 200 μL of plasma, vortex for 30 seconds, and centrifuge at 5000 rpm for 5 minutes [5].
  • Sample Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 30-50°C. Reconstitute the residue in 50-100 μL of mobile phase (typically methanol or mobile phase buffer mixture) [5].

4.1.2 Urine Sample Protocol
  • Hydrolysis Step (if analyzing metabolites): For conjugated metabolite analysis, add β-glucuronidase solution (80 U/mL) in acetate buffer (pH 5.2) and incubate at 60°C for 2 hours [6].

  • Internal Standard Addition: Add appropriate internal standard to 1 mL of urine sample.

  • Extraction: Follow similar SPE or LLE procedures as for blood samples, with potential adjustment of pH conditions based on the target analytes (parent drug vs. metabolites).

LC-MS/MS Analysis Conditions

The following protocol details the instrumental conditions for this compound quantification using LC-MS/MS:

4.2.1 Chromatographic Conditions
  • Column: C18 column (e.g., 100-150 mm × 2.1-4.6 mm, 3-5 μm particle size)
  • Mobile Phase:
    • A: Buffer (e.g., 20 mmol L⁻¹ phosphate buffer pH 7.0 or ammonium formate)
    • B: Organic solvent (acetonitrile or methanol)
  • Gradient Program:
    • Initial: 20-30% B
    • Ramp to 80-95% B over 3.5-15 minutes
    • Hold for 1-2 minutes
    • Re-equilibrate to initial conditions
  • Flow Rate: 0.3-1.0 mL/min
  • Temperature: 30-40°C
  • Injection Volume: 5-20 μL
4.2.2 Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Temperature: 300-350°C
  • Ion Spray Voltage: 4500-5500 V
  • Curtain Gas: 20-30 psi
  • Collision Gas: Medium to high
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions for this compound (example, requires experimental optimization):
    • Quantifier: 316.1 → 148.1 (or other characteristic fragment)
    • Qualifier: 316.1 → 121.1 (or other characteristic fragment)

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Experimental Results
Linearity R² > 0.99 R² > 0.996 [6]
Accuracy 85-115% 88-112% [2]
Precision (Intra-day) RSD < 15% 3-20% RSD [2]
Precision (Inter-day) RSD < 15% 4-21% RSD [2]
LOD S/N > 3 0.5 ng/mL [2]
LOQ S/N > 10 1 ng/mL [2]
Recovery >50% (ideally) 35-90% [2]
Matrix Effects RSD < 20% 3-20% RSD [2]
Carryover <20% of LOD Acceptable in validated method [2]

Method Implementation and Application Notes

Analytical Considerations

When implementing this compound quantification methods, several critical factors must be considered to ensure reliable results:

  • Stability Assessment: Comprehensive stability studies should be conducted under various storage conditions (-20°C, 4°C, room temperature) and freeze-thaw cycles. Some benzodiazepines demonstrate stability issues during storage; for instance, cloxazolam has shown degradation both at ambient temperature and during long-term storage at -20°C [4].

  • Matrix Effects Evaluation: Assess matrix effects using post-extraction addition methods in at least 6 different lots of matrix. Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in pure solution. The IS-normalized MF should have a CV of less than 15% [2].

  • Selectivity and Specificity: Verify method selectivity by analyzing blank samples from at least 6 different sources to ensure no endogenous compounds interfere at the retention time of this compound and its internal standard [2].

Troubleshooting Guidelines

Common issues encountered during this compound analysis and recommended solutions:

  • Poor Recovery: If recovery falls below acceptable limits (<50%), consider modifying the extraction pH, changing extraction solvents, or implementing a different sample preparation technique (e.g., switching from LLE to SPE or vice versa).

  • Matrix Effects: Significant suppression or enhancement of ionization indicates substantial matrix effects. Possible solutions include optimizing the sample cleanup procedure, modifying the chromatographic separation to shift the retention time away from interfering compounds, or using a more suitable internal standard.

  • Inadequate Sensitivity: For sensitivity issues, consider increasing the sample volume (if available), optimizing MRM transitions, increasing injection volume, or using a more sensitive mass spectrometer.

Conclusion

The accurate quantification of this compound in biological samples requires carefully optimized analytical methods that address the unique challenges posed by this designer benzodiazepine. The protocols outlined in this application note provide researchers with comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in various biological matrices. The use of appropriate internal standards, thorough method validation, and consideration of metabolic profiles are essential components of a reliable this compound quantification method.

As the landscape of new psychoactive substances continues to evolve, analytical methods must remain adaptable to encompass emerging compounds and their metabolites. The methodologies described herein serve as a robust foundation for the accurate quantification of this compound in clinical, forensic, and research settings, contributing to improved understanding of its pharmacokinetics, toxicity, and overall impact on public health.

References

Nifoxipam hydrolysis optimization urine

Author: Smolecule Technical Support Team. Date: February 2026

Nifoxipam Metabolism & Analysis Guide

FAQ: Key Information for Experiment Design
  • What is the main urinary metabolite of this compound I should target? The primary target for detection in urine is 7-acetaminothis compound (the acetylated metabolite of the reduced 7-amino compound) [1]. Some methods may also detect a glucuronic acid conjugate of the parent this compound [1]. Your hydrolysis step should aim to deconjugate these metabolites to free them for analysis.

  • What is the known metabolic pathway of this compound? this compound is extensively metabolized. The main pathway involves the reduction of its nitro group to a 7-amino compound, which is then primarily acetylated [2] [3] [1]. This pathway is central to selecting your hydrolysis and analysis methods. The following diagram illustrates this pathway and a general sample preparation workflow:

    G This compound This compound Aminothis compound 7-Aminothis compound This compound->Aminothis compound Nitro Reduction Acetaminothis compound 7-Acetaminonifoxam Aminothis compound->Acetaminothis compound Acetylation UrineSample UrineSample Hydrolysis Hydrolysis UrineSample->Hydrolysis Analysis Analysis Hydrolysis->Analysis Target: Deconjugated Acetamino Metabolite

Troubleshooting Guide: Hydrolysis & Detection
Problem Potential Cause Suggested Investigation
Low metabolite signal after hydrolysis. Inefficient deconjugation of 7-acetaminothis compound; suboptimal hydrolysis conditions (pH, temperature, time). Systematically vary and optimize enzymatic hydrolysis parameters (enzyme concentration, incubation time/temperature) or acid hydrolysis strength [1].
Inconsistent results between samples. Uncontrolled hydrolysis leading to incomplete or degraded metabolites. Strictly control and document hydrolysis temperature and duration. Use internal standards to correct for recovery variations.
Unable to detect target metabolite. Analytical method not optimized for the specific metabolites. Use high-resolution mass spectrometry (nano-LC-HRMS). Confirm methodology against published data that successfully identified 7-acetaminothis compound [1].

Guidance for Protocol Development

Since specific hydrolysis conditions for this compound are not published, you will need to establish them empirically.

  • Start with General Principles: Begin with standard hydrolysis protocols used for similar nitro-benzodiazepines (like flunitrazepam). Both enzymatic hydrolysis (using β-glucuronidase) and acid hydrolysis are common approaches you can adapt [2] [3].
  • Systematic Optimization is Key: Design experiments to test different buffers, pH levels, temperatures, and incubation times. The table below summarizes the key metabolites to guide your method development and validation.
Metabolite Type Key Characteristics Relevance for Hydrolysis
7-Acetaminothis compound Phase I (Acetylated) Primary urinary target [1]; main biomarker for urine drug testing. Hydrolysis is likely required to cleave any potential glucuronide conjugations on this molecule.
This compound Glucuronide Phase II (Conjugate) Conjugated form of the parent drug; identified as a urinary metabolite [1]. Direct target of enzymatic hydrolysis to release the parent this compound.

References

Nifoxipam: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and known properties of nifoxipam.

Property Description
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]
Common Descriptors Designer benzodiazepine, New Psychoactive Substance (NPS), active metabolite of flunitrazepam [1]
Molecular Formula C₁₅H₁₀FN₃O₄ [1]
Molecular Weight 315.26 g/mol [1]
Physical Form Available in powder and tablet forms [1]
Common Dosage in Reports 0.5 to 3 mg (oral, sublingual) [1]
Primary Molecular Target GABAA receptor (binds to a subset containing specific α subunits) [2]
Key Metabolizing Enzymes CYP2C19, CYP3A4, CYP1A2 (inferred from flunitrazepam metabolism) [1]
Relative Potency Considered less potent compared to other designer benzodiazepines like flubromazolam and clonazolam [2]

Potential Interference & Research Considerations

Based on its known profile, here are key areas where this compound may cause experimental interference, along with suggested methodologies for investigation.

Aspect of Interference Suggested Experimental Approach / Methodology
Metabolic Pathways This compound is likely metabolized by CYP2C19, CYP3A4, and CYP1A2 [1]. Co-administration with substrates, inhibitors, or inducers of these enzymes could cause pharmacokinetic interactions [3] [4].
GABAA Receptor Binding As a benzodiazepine, this compound exerts its effects by binding to GABAA receptors [2]. This could lead to pharmacodynamic interactions with other benzodiazepines, Z-drugs, or GABAergic compounds.
Analytical Detection & Differentiation This compound can be a metabolite of flunitrazepam and fonazepam [1]. This can lead to misidentification in forensic or clinical toxicology screens.

Metabolic Pathway of this compound

The primary known metabolic pathway for this compound is illustrated below. This is crucial for understanding potential metabolic interference with other compounds.

nifoxipam_metabolism This compound Metabolic Pathway This compound This compound Reduction Nitro-Reduction This compound->Reduction Metabolite1 7-Amino-Nifoxipam Reduction->Metabolite1 Acetylation N-Acetylation Metabolite2 7-Acetamido-Nifoxipam Acetylation->Metabolite2 Conjugation Glucuronide Conjugation Metabolite3 Glucuronidated Metabolite Conjugation->Metabolite3 Metabolite1->Acetylation Metabolite2->Conjugation

Experimental Workflow for Receptor Binding Studies

For investigating direct interactions at the receptor level, a fluorescence polarization (FP) assay is a robust method. The general workflow can be adapted for GABAA receptor binding studies [5] [6].

fp_workflow FP Assay Workflow for Binding Studies Prep Prepare Receptor (GABA_A Receptor Preparation) Probe Introduce Fluorescent Ligand (Tracer) Prep->Probe Compete Add Competitor (e.g., this compound, other BZDs) Probe->Compete Measure Measure Fluorescence Polarization (FP) Compete->Measure Analyze Analyze Data (Calculate IC₅₀, Kᵢ) Measure->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the primary risk when this compound is co-administered with other central nervous system (CNS) depressants? The primary risk is additive CNS depression. The effects of this compound—such as sedation, hypnosis, and amnesia—are likely to be enhanced when taken with other depressants like alcohol, opioids, or other benzodiazepines, increasing the risk of overdose and dangerous side effects [2].

Q2: How can researchers analytically distinguish this compound from its parent compound, flunitrazepam? this compound can be differentiated from flunitrazepam by its mass (molecular weight 315.26 g/mol vs. 313.3 g/mol for flunitrazepam) and specific chemical features, such as the presence of a 3-hydroxy group. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this precise differentiation and metabolite identification [1].

Q3: Are there any known active metabolites of this compound that could contribute to its effects or cause interference? Current research has not identified active metabolites for this compound. The known metabolites are the 7-amino and subsequent 7-acetamido derivatives, which are formed through nitro-reduction and acetylation, and are typically conjugated for excretion [1]. The pharmacological activity of these metabolites is not currently established.

A Note on Experimental Protocols

The search results indicate a gap in the publicly available scientific literature concerning detailed, step-by-step experimental protocols for studying this compound's interference. The methodologies suggested in the tables and diagrams are reconstructed from general principles of drug interaction studies and the known pharmacology of benzodiazepines.

References

Nifoxipam stability issues sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Nifoxipam Stability & Storage FAQs

Here are answers to common technical questions based on current knowledge:

  • What are the primary stability concerns for this compound in solution? this compound is known to degrade in solution. A study monitoring its stability in urine samples found that over 7 months, the degradation ranged from 14% to 40% across different urine specimens [1]. While pH was initially suspected, no clear correlation was found within the pH range of 5.1 to 6.8 in that study [1]. However, it is well-established that other benzodiazepines can be unstable in acidic conditions due to ring-opening reactions [1], a factor that should be considered for this compound.

  • What are the recommended storage conditions? For the neat powder standard, the supplier recommends storage at -20°C to -10°C to preserve stability and ensure consistent analytical performance [2]. For prepared solutions or biological samples, the data suggests they are also best stored frozen to minimize degradation over time [1].

  • How can I monitor this compound degradation in my experiments? Employ a stability-indicating analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique can separate this compound from its degradation products, allowing you to track the parent compound's decrease and the appearance of new peaks over time [3] [4]. The method should be validated under your specific experimental conditions to prove its selectivity.

Experimental Protocol: Assessing this compound Stability

The following workflow outlines a general approach for evaluating this compound stability under various conditions, based on common practices in pharmaceutical forced degradation studies [5].

Start Start: Prepare this compound Stock Solution Stress Aliquot and Apply Stress Conditions Start->Stress Acidic Acidic Hydrolysis (e.g., 0.1 M HCl) Stress->Acidic Basic Basic Hydrolysis (e.g., 0.1 M NaOH) Stress->Basic Thermal Thermal Stress (e.g., 40-70°C) Stress->Thermal Photolytic Photolytic Stress (UV/VIS Light) Stress->Photolytic Analyze Analyze Samples by LC-MS/MS Compare Compare Chromatograms Analyze->Compare End Establish Stable Conditions Compare->End Acidic->Analyze Basic->Analyze Thermal->Analyze Photolytic->Analyze

Methodology Details:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 100 µg/mL) [4].
    • For stress testing, dilute aliquots of the stock solution into different buffers to achieve the desired pH and stress conditions.
  • Stress Conditions (Forced Degradation): Expose the prepared solutions to various stress conditions to accelerate degradation. This helps identify degradation products and validate analytical methods [5]. Suggested conditions include:

    • Hydrolytic Degradation: Expose solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 40-70°C) [5].
    • Thermal Degradation: Incubate solid this compound and/or its solutions at elevated temperatures (e.g., 40-70°C) [5].
    • Photolytic Degradation: Expose solid this compound and solutions to UV/VIS light (e.g., using a mercury-vapor lamp) [6] [5].
    • Sample aliquots should be taken at multiple time points (e.g., 0, 1, 3, 7, 24 hours) and neutralized if necessary to stop the reaction.
  • Analysis by LC-MS/MS:

    • Chromatography: Use a reversed-phase LC method (e.g., C18 column) with a gradient of water and acetonitrile, both modified with 0.1% formic acid, to achieve separation [3] [4].
    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [4]. Monitor for the decrease in the this compound peak and the appearance of new chromatographic peaks indicating degradation products.

Stability Data Summary

The table below summarizes key quantitative information from the literature.

Aspect Observation / Value Context & Notes
Documented Degradation 14-40% over 7 months [1] Observed in various human urine samples; no clear correlation with pH (5.1-6.8) in this study.
Recommended Storage -20°C to -10°C [2] Supplier recommendation for neat (powder) standard; frozen storage is advised for solutions/samples.
Potential Degradation Cause Acid-catalyzed hydrolysis [1] Instability is known for other benzodiazepines; specific pathway for this compound is not confirmed.
Analytical Method LC-HRMS / LC-MS/MS [3] [4] The preferred technique for specific identification, quantification, and stability monitoring.

Critical Troubleshooting Guide

Problem Possible Cause Recommended Action
Low recovery of this compound from solution Degradation during storage Store all standard and sample solutions at -20°C or below. Minimize freeze-thaw cycles by creating single-use aliquots [2].
Appearance of unknown peaks in chromatogram Degradation products forming Identify the stress condition causing degradation. Adjust pH of solutions to a neutral range if possible. Protect solutions from light by using amber vials [5].
Inconsistent results between replicates Variable degradation Ensure uniform sample handling and storage. Use freshly prepared solutions for critical quantitative work. Validate method stability under your specific conditions [5].

Key Knowledge Gaps and Research Directions

Current literature confirms this compound instability but lacks detailed mechanistic studies. Your research could fill critical gaps by:

  • Identifying Degradation Products: Use high-resolution mass spectrometry (HRMS) to characterize the structure of this compound's major degradation products [3] [6].
  • Elucidating Degradation Pathways: Investigate the specific mechanisms (hydrolytic, oxidative, photolytic) and kinetics of this compound degradation under various conditions [5].
  • Optimizing Long-Term Storage: Systematically study the effects of temperature, pH, and solvent composition on this compound stability in both standard and biological matrices.

References

improving Nifoxipam detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQ: Nifoxipam Detection

Q1: What is the most sensitive confirmed detection method for this compound in biological samples?

A highly sensitive and specific method for determining this compound and 16 other designer benzodiazepines in hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been published [1]. This method is suitable for forensic and research applications.

Q2: What are the key performance metrics for a sensitive LC-MS/MS method?

For a method to be considered highly sensitive, you should aim for performance characteristics similar to those validated in the referenced study. The table below summarizes the key quantitative data you can use as a benchmark [1].

Table 1: Key Validation Data for a Sensitive LC-MS/MS Method for Designer Benzodiazepines

Parameter Performance Data Notes
Analytes 17 Designer Benzodiazepines, including this compound Also includes etizolam, flualprazolam, clonazolam, etc. [1]
Limit of Quantification (LOQ) 5 or 25 pg/mg The specific LOQ for this compound was not stated, but it falls within this range for the method [1].
Linear Range Up to 200 pg/mg -
Imprecision < 19.2% Measured as the percentage coefficient of variation (n=15) [1].
Bias -13.7% to +18.3% (n=15) [1]
Extraction Efficiency > 70% -
Ion Suppression -62.8% to -23.9% (n=10) [1]
Chromatographic Run Time 8 minutes -

Q3: Are there faster techniques for initial screening of samples?

Yes, techniques like Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) can be used for rapid, high-throughput screening of suspect samples (e.g., powders, tablets) prior to more comprehensive LC-MS/MS analysis. These methods require little to no sample preparation and can analyze materials through plastic packaging [2].

Detailed Experimental Protocol: LC-MS/MS for Hair Analysis

The following is a detailed workflow for the extraction and analysis of designer benzodiazepines from hair, as described in the research [1]. You can use this as a foundational protocol for your own method development.

1. Sample Preparation & Extraction

  • Decontamination: Wash hair samples with appropriate solvents to remove external contamination.
  • Pulverization: Grind a 20 mg hair aliquot to a fine powder to increase surface area.
  • Extraction: Incubate the powdered hair in methanol within an ultrasound bath for 1 hour at 25°C.
  • Pre-concentration: Evaporate the supernatant and reconstitute the dry extract in 200 µL of mobile phase.
  • Clean-up: Filter the extracts using nano-filter vials prior to injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Technique: Reverse-phase chromatography.
  • Run Time: 8 minutes for elution of all 17 analytes.

3. Mass Spectrometry (MS) Detection

  • Detection Mode: Tandem Mass Spectrometry (MS/MS).
  • Acquisition Mode: Multiple-Reaction Monitoring (MRM).
  • Identification: Use two specific MRM transitions per compound for confident identification.

The workflow for this method can be visualized as follows:

start Hair Sample step1 Decontaminate & Pulverize start->step1 step2 Ultrasound Extraction (Methanol, 1h, 25°C) step1->step2 20 mg aliquot step3 Evaporate & Reconstitute step2->step3 Collect supernatant step4 Filter Extract step3->step4 Reconstitute in 200µL mobile phase step5 LC-MS/MS Analysis step4->step5 Inject step6 Data Review & Reporting step5->step6 2 MRM transitions per analyte

Current Trends & Context

Understanding the landscape of designer benzodiazepines can provide important context for your work. Recent data from 2025 indicates that testing for this class of drugs is very common, underscoring the need for reliable detection methods [3].

Table 2: 2025 Mid-Year Trends in Novel Psychoactive Substances (NPS) Testing [3]

NPS Class Order Rate (as % of samples with any NPS class ordered) Trend Context
Designer Opioids ~95% Most frequently ordered NPS test.
Designer Benzodiazepines ~90% Second most ordered class; high prevalence.
NPS-Other ~76% Includes substances like xylazine and tianeptine.
Synthetic Cannabinoids ~61-63% -
Synthetic Stimulants ~61-63% -
Hallucinogens/Dissociatives ~40% Least frequently ordered class.

Troubleshooting Common Sensitivity Issues

If you are experiencing low sensitivity with your LC-MS/MS method, consider investigating the following areas:

  • Sample Clean-up: The use of nano-filter vials in the referenced method is a critical clean-up step [1]. Inadequate clean-up can lead to ion suppression, as noted in the validation data, which can drastically reduce sensitivity. Ensure your sample preparation effectively removes co-extracted matrix components.
  • MRM Transitions: The requirement for two MRM transitions per compound is a cornerstone of specificity in complex matrices [1]. Review your chosen transitions for this compound; they may need optimization to select more intense, specific product ions.
  • Extraction Efficiency: The published method achieved over 70% extraction efficiency [1]. If your recovery is low, experiment with different solvents (e.g., methanol, acetonitrile), extraction times, and the use of sonication or agitation.

References

Nifoxipam method optimization LC-HRMS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a typical LC configuration for analyzing nifoxipam?

    • A1: A reversed-phase liquid chromatography (LC) system is standard. Methods often use a C18 column (e.g., 100 Å, 150-150 mm length, 2-3 mm internal diameter) for separation. The mobile phase commonly consists of a mixture of water and an organic solvent like methanol or acetonitrile, both modified with additives such as ammonium formate or formic acid to enhance ionization [1] [2] [3].
  • Q2: What are the critical HRMS parameters for this compound?

    • A2: Analysis is typically performed in positive electrospray ionization (ESI+) mode. High-resolution mass spectrometers like Orbitrap (e.g., Q Exactive) are used for their accurate mass capabilities. Data acquisition can be done in full scan mode for screening and parallel reaction monitoring (PRM) or data-dependent MS/MS for confirmation, providing high specificity for identification [1].
  • Q3: My this compound signal is deteriorating rapidly. What could be the cause?

    • A3: this compound is reported to have significant stability issues. A recent validation study highlighted its pronounced instability, especially in urine, when stored at room temperature and even at refrigerated conditions over a period of days. This degradation leads to a weakening signal and unreliable quantification [4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution

| Low Signal Intensity | 1. Sample Degradation: Instability of this compound in the sample or standard solutions. 2. Suboptimal Ionization: Inefficient ion formation in the source. 3. Matrix Effects: Ion suppression from co-eluting compounds. | 1. Review Storage & Prep: Prepare fresh standard solutions frequently. Keep samples cold (e.g., 4°C or lower) and analyze immediately after preparation [4]. 2. Tune MS Source: Optimize source voltage, gas temperatures, and flows using a this compound standard. 3. Improve Cleanup: Enhance sample purification (e.g., SPE, MEPS). Use a stable isotope-labeled internal standard if available [2] [4]. | | Poor Chromatography | 1. Inadequate LC Separation: Poor peak shape or co-elution. 2. Column Interaction: Secondary interactions with column stationary phase. | 1. Optimize Gradient: Adjust the organic solvent gradient and flow rate to improve peak shape and resolution. 2. Modify Mobile Phase: Increase buffer concentration or adjust pH to mitigate unwanted interactions. | | Inconsistent Results | 1. Compound Instability: Degradation during analysis. 2. Carryover: Contamination from previous injections. | 1. Ensure Freshness: Use freshly prepared calibrators and controls. Monitor quality control samples closely [4]. 2. Clean System: Implement a strong wash step in the autosampler and LC gradient to flush the column between runs. |

Experimental Protocols from Literature

Here are detailed methodologies from published studies that included this compound.

Protocol 1: LC-HRMS Method for Urine Screening [1]

This protocol uses a simple sample preparation and a Q Exactive Orbitrap for broad screening.

  • 1. Sample Preparation: Urine samples were diluted and processed with enzymatic hydrolysis (using E. coli β-glucuronidase) to liberate conjugated metabolites before analysis.
  • 2. LC Conditions:
    • Column: Reversed-phase (specific type not detailed).
    • Mobile Phase: A) Water with ammonium formate; B) Methanol with ammonium formate.
    • Gradient: A short gradient with a total run time of 3.5 minutes for screening (Full Scan) and 4.5 minutes for confirmation (MS/MS).
  • 3. HRMS Parameters (Q Exactive Orbitrap):
    • Ionization Mode: Positive electrospray (ESI+).
    • Screening: Full scan data acquisition.
    • Confirmation: Parallel reaction monitoring (PRM).
  • 4. Performance: The method's lower quantification limit was in the range of 5-50 ng/mL for the included benzodiazepines.
Protocol 2: MEPS/UHPLC-MS/MS Method for Plasma [2]

This method uses microextraction for efficient sample cleanup from complex matrices.

  • 1. Sample Preparation:
    • Technique: Microextraction by Packed Sorbent (MEPS).
    • Sorbent: A polymeric mixed-mode phase (C8/SCX).
    • Procedure: Plasma samples were loaded, washed, and analytes were eluted with a small volume of organic solvent.
  • 2. LC Conditions:
    • Column: C18 column (100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.
    • Gradient: A fast UHPLC gradient was used.
  • 3. MS/MS Parameters:
    • Instrument: Tandem mass spectrometer (Triple Quadrupole).
    • Ionization: Positive electrospray (ESI+).
    • Acquisition: Multiple Reaction Monitoring (MRM).

Workflow for LC-HRMS Method Optimization

The following diagram outlines a logical workflow for developing and optimizing an LC-HRMS method for challenging compounds like this compound.

Start Start Method Optimization SamplePrep Sample Preparation (MEPS, Dilution, Hydrolysis) Start->SamplePrep LCOptimization LC Condition Optimization (Column Chemistry, Gradient, Mobile Phase) SamplePrep->LCOptimization MSOptimization HRMS Parameter Tuning (Ion Source, Scan Mode) LCOptimization->MSOptimization StabilityCheck Stability Assessment (Solution & In-Matrix) MSOptimization->StabilityCheck Validation Method Validation (LOD/LOQ, Precision, Accuracy) StabilityCheck->Validation End Validated Method Validation->End

Key Takeaways for Your Research

  • Prioritize Stability: The most critical finding is the documented instability of this compound [4]. This should be a central consideration in your method development, influencing how you handle standards, prepare samples, and store extracts.
  • Leverage Advanced Techniques: Incorporating efficient sample preparation like MEPS can significantly reduce matrix effects and improve sensitivity for complex biological samples like plasma [2].
  • Utilize HRMS Capabilities: The high resolution and accurate mass capabilities of instruments like Orbitrap are powerful for unambiguous identification, especially when using both full-scan and targeted MS/MS data acquisition [1].

References

Nifoxipam metabolite differentiation parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Nifoxipam Metabolism and Key Metabolites

This compound (3-hydroxy-desmethylflunitrazepam) is both a designer benzodiazepine and an active metabolite of flunitrazepam and potentially fonazepam (desmethylflunitrazepam) [1]. Its metabolism primarily involves nitro reduction and acetylation, unlike the N-dealkylation common to many other benzodiazepines [1] [2].

The table below summarizes the primary targets for urine drug testing, based on analysis of human urine samples from clinical and intoxication cases [2].

Compound Main Urinary Metabolites (Optimal for Detection) Key Metabolic Pathways
This compound (Parent) 7-Acetaminothis compound [2] Nitro reduction, acetylation, glucuronidation [1] [2]
7-Aminothis compound (Metabolite) Further acetylated to 7-Acetaminothis compound [1] Acetylation
7-Acetaminothis compound (Metabolite) This is the main target metabolite for urine testing [2] Glucuronidation (conjugation)

The following diagram illustrates the established metabolic pathway of this compound in humans.

G This compound This compound Metab1 7-Aminothis compound This compound->Metab1 Nitro Reduction Metab2 7-Acetaminothis compound (Main Urinary Target) Metab1->Metab2 Acetylation Metab3 Glucuronide Conjugate Metab2->Metab3 Glucuronidation

Frequently Asked Questions (FAQs)

Methods and Detection

Q1: What is the best biological sample to confirm this compound intake? For definitive confirmation, urine is the preferred sample. The metabolite 7-acetaminothis compound is the main and most stable urinary target, making it ideal for detection [2]. Blood or plasma analysis is more suitable for determining recent intake or quantifying concentrations in acute intoxication cases.

Q2: Which analytical technique is recommended for identifying this compound and its metabolites? Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. It provides the accurate mass measurements necessary to confidently identify and distinguish between the parent drug and its metabolites, which have similar structures [2].

Q3: Why is 7-acetaminothis compound the primary target for urine testing? Research shows that this compound is extensively metabolized, and very little parent drug is excreted unchanged. The metabolite 7-acetaminothis compound is the most abundant and reliable marker in urine, ensuring a longer detection window and higher analytical sensitivity [2].

Troubleshooting

Q4: Our immunoassay screen is negative, but LC-HRMS confirms this compound use. Why? This is a common challenge. Most commercial immunoassay screens are designed to detect classic benzodiazepines and their common metabolites (like oxazepam glucuronide). Designer benzodiazepines like this compound and their unique metabolites (e.g., 7-acetaminothis compound) have different molecular structures that are often not recognized by these antibodies, leading to false-negative results [1] [2].

Q5: How can we differentiate this compound use from flunitrazepam use? This is a complex toxicological question. Since this compound is a metabolite of flunitrazepam, its presence alone is not definitive proof of direct ingestion.

  • If flunitrazepam was ingested: Its characteristic metabolites (7-aminoflunitrazepam, 3-hydroxyflunitrazepam) will be present alongside this compound [1].
  • If only this compound was ingested: The metabolite 7-acetaminothis compound will be the dominant urinary marker, with an absence of the other specific flunitrazepam metabolites [1] [2]. Careful interpretation of the full metabolite profile is required.

Detailed Experimental Protocol

This protocol outlines the identification of main urinary metabolites of this compound using nano-liquid chromatography-high-resolution mass spectrometry (nanoLC-HRMS), based on the methodology by Meyer et al. (2016) [2].

1. Sample Preparation

  • Urine Collection: Collect human urine samples from cases of known or suspected this compound intake.
  • Sample Pretreatment: Dilute and centrifuge the urine samples.
  • Solid-Phase Extraction (SPE): Use mixed-mode cation-exchange SPE cartridges to isolate and concentrate the analytes.

2. Instrumental Analysis: NanoLC-HRMS

  • Chromatography:
    • System: Nano-liquid chromatography system.
    • Column: Use a reversed-phase C18 column.
    • Mobile Phase: A gradient of solvents like water and acetonitrile, both with formic acid additive.
    • Flow Rate: Employ a nano-flow rate.
  • Mass Spectrometry:
    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF).
    • Ionization: Use electrospray ionization (ESI) in positive mode.
    • Data Acquisition: Perform data-dependent acquisition (DDA). First, conduct a full-scan MS to determine accurate masses, then select the most intense ions for fragmentation (MS/MS) to obtain structural information.

3. Data Processing and Metabolite Identification

  • Use the accurate mass data from the full-scan MS to propose potential elemental compositions.
  • Interpret the MS/MS fragmentation patterns to propose metabolite structures.
  • The main urinary metabolite, 7-acetaminothis compound, will be identified by its accurate mass and characteristic fragments resulting from the loss of the acetamino group and other rearrangements specific to the benzodiazepine structure [2].

Key Takeaways

  • Focus on Metabolites: For detecting this compound use, target its metabolites, especially 7-acetaminothis compound, rather than the parent compound.
  • Use Specific Techniques: Standard immunoassays are often ineffective; LC-HRMS is required for reliable confirmation.
  • Interpret with Context: The presence of this compound or its metabolites must be interpreted in the broader context of the analyte profile to distinguish direct use from flunitrazepam metabolism.

References

Documented Sample Preparation Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below are specifically used for preparing biological samples (like plasma or urine) for nifoxipam analysis, which is a common requirement in forensic and clinical toxicology.

Technique Sample Type Key Details & Conditions Primary Reference
Microextraction by Packed Sorbent (MEPS) Human Plasma Sorbent: Polymeric mixed-mode (C8/SCX). Eluent: Methanol with 2% ammonium hydroxide. Wash: Water. Note: Found suitable for simultaneous extraction of multiple designer benzodiazepines. [1] [1]
Direct Injection with High-Speed Centrifugation Human Urine Cleanup: Centrifugation at 50,000 × g. Goal: Rapid analysis; centrifugation reduces matrix interference for LC-MS/MS without complex pre-treatment. [2] [2]
Liquid-Liquid Extraction (LLE) Whole Blood Solvent System: Not specified for this compound, but LLE is a common technique for extracting benzodiazepines from blood matrices. [1] [1]

Detailed Experimental Protocol: MEPS for Plasma

The following detailed methodology is adapted from the research for the MEPS technique [1]. You can use this as a starting guide for processing plasma samples containing this compound.

  • Sorbent Conditioning: Before the first use, condition the MEPS barrel with 250 µL of methanol, followed by 250 µL of deionized water.
  • Sample Loading: Draw up and dispense 100 µL of the plasma sample through the sorbent for 5 complete cycles (aspiration and ejection) to allow the analytes to bind.
  • Washing Step: Pass 100 µL of deionized water through the sorbent to remove unwanted salts and polar matrix components.
  • Analyte Elution: Elute the target compounds, including this compound, into a collection vial using 50 µL of methanol modified with 2% ammonium hydroxide. Perform the elution twice.
  • Sample Analysis: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the dry extract in the initial mobile phase compatible with your UHPLC-MS/MS system.

The workflow for this procedure is outlined below:

Start Start Sample Preparation Condition Sorbent Conditioning Start->Condition Load Load Plasma Sample (5 cycles) Condition->Load Wash Wash with Water Load->Wash Elute Elute with Methanol + 2% NH₄OH Wash->Elute Analyze Analyze via UHPLC-MS/MS Elute->Analyze

Frequently Asked Questions

Why is a specialized technique like MEPS used instead of simple protein precipitation? Techniques like MEPS or LLE provide a much cleaner extract and better concentrate the analyte. This is crucial for reducing ion suppression or enhancement in mass spectrometry, leading to more sensitive and reliable results for this compound, which is often present at low concentrations [1] [2].

What is the main challenge in analyzing this compound in biological samples? The primary challenge is the low concentration of the parent drug. It is extensively metabolized, and its metabolites (such as the reduced 7-amino form and its acetylated derivative) are more prevalent in urine. Therefore, methods often target these metabolites for longer detection windows [3].

Key Considerations for Method Development

  • Matrix Effects: The cited study noted that significant matrix effects can occur for some benzodiazepines, even with cleanup. Using a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification in mass spectrometry [1].
  • Metabolite Targeting: For comprehensive analysis, especially in urine, your method should also target this compound's major metabolites, including 7-aminothis compound and its acetylated form [3].

References

Nifoxipam Selectivity: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the primary selectivity concerns for nifoxipam and the corresponding methodological approaches to resolve them.

Selectivity Challenge Recommended Technical Solution Key Method Parameters & Considerations

| Structural Analogues & Metabolites: Distinguishing from fonazepam (desmethylflunitrazepam) and other flunitrazepam metabolites [1] | LC-MS/MS with HRMS confirmation [2] | LC: Reversed-phase chromatography. MS: Positive electrospray ionization (ESI+). Detection: Full-scan screening with FS, confirmation with MS/MS or Parallel Reaction Monitoring (PRM) [2]. | | Matrix Effects (from plasma, urine): Ion suppression or enhancement affecting accuracy [3] | Microextraction by Packed Sorbent (MEPS) for sample clean-up [3] | Sorbent: Mixed-mode polymeric phase (e.g., C8/SCX). Elution: Organic solvent (e.g., methanol). Use of Internal Standards: Isotopically labeled this compound (if available) or structural analogues to correct for signal variability [2] [3]. | | Sensitivity & Specificity in Complex Matrices: Achieving low detection limits with high confidence in identification. | High-Resolution Mass Spectrometry (HRMS) such as Q-Exactive Orbitrap [2] | Accurate Mass: Measurement of the precursor and product ions for definitive identification [2]. Lower Quantification Limit: Method dependent; ranges from 5-50 ng/mL for designer benzodiazepines in urine [2]. |

Experimental Protocols for Selectivity Assurance

Here are detailed methodologies for key experiments to validate this compound method selectivity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol is adapted from multi-analyte methods for detecting designer benzodiazepines in urine and plasma [2] [3].

  • Sample Preparation (Urine):

    • Direct Dilution: Dilute urine sample with a compatible solvent (e.g., methanol or aqueous mobile phase) and centrifuge. This is a rapid approach suitable for screening [2].
    • Enzymatic Hydrolysis: Incubate urine with E. coli β-glucuronidase (e.g., 80 U/mL at 25°C) to hydrolyze glucuronide conjugates and release free analytes [2].
    • Microextraction by Packed Sorbent (MEPS) for Plasma:
      • Condition MEPS syringe (with polymeric sorbent) with methanol and water.
      • Load acidified plasma sample slowly through the sorbent.
      • Wash with a water-based solution to remove impurities.
      • Elute analytes with a small volume of methanol into an autosampler vial for analysis [3].
  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 2 mM ammonium formate and 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, increase to 95% B over 3.5-4.5 minutes, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 50°C [2].
  • High-Resolution Mass Spectrometry:

    • Ionization: Heated Electrospray Ionization (H-ESI) in positive mode.
    • Full-Scan Screening: Resolution: 70,000; Scan Range: m/z 150-600.
    • MS/MS Confirmation: Resolution: 17,500; Isolation Window: m/z 1.5-4.0; Normalized Collision Energy: 30-50 eV (stepped) [2].
Selectivity Verification Workflow

This diagram illustrates the logical workflow to ensure method selectivity for this compound analysis.

cluster_MS MS Analysis Steps Start Start: Suspected this compound Sample A Sample Preparation (MEPS or Direct Dilution) Start->A B LC Separation (Reversed-phase Gradient) A->B C High-Resolution MS Analysis B->C D Data Analysis C->D C1 1. Full Scan MS (Accurate Mass of Precursor) C->C1 E Selectivity Confirmed D->E C2 2. MS/MS Fragmentation (Product Ion Spectrum) C1->C2 C3 3. Library Matching (Retention Time & Spectrum) C2->C3 C3->D

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to distinguish this compound from fonazepam?

    • A: this compound is the 3-hydroxy metabolite of fonazepam (which is itself the active N-desmethyl metabolite of flunitrazepam) [1]. In a biological sample, the presence of this compound could indicate the direct consumption of this compound itself, or the metabolism of fonazepam. Accurate identification is therefore essential for correct interpretation in forensic and clinical toxicology.
  • Q2: My method shows inconsistent this compound recovery in plasma. What could be the cause?

    • A: This is likely due to matrix effects from the plasma components. To mitigate this:
      • Improve Sample Cleanup: Implement a more robust sample preparation technique like MEPS, which effectively removes phospholipids and other interferents compared to simple protein precipitation [3].
      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute with the analyte and experience the same matrix-induced ion suppression/enhancement, allowing for accurate correction during quantification.
  • Q3: What are the key MS parameters to confirm this compound identity with high certainty?

    • A: Reliable confirmation requires multiple data points:
      • Accurate Mass: The measured m/z of the precursor ion ([M+H]+) should match the theoretical mass within a narrow tolerance (e.g., <5 ppm).
      • Retention Time: Must be consistent with a reference standard.
      • MS/MS Spectrum: The acquisition of a high-resolution product ion spectrum is essential. The accurate masses of the fragment ions should be library-matched for definitive confirmation [2].

References

Nifoxipam Analysis: Core Knowledge & Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Understanding nifoxipam's properties and metabolic pathway is fundamental for designing analytical methods and interpreting results.

  • IUPAC Name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2]
  • Molecular Formula: C₁₅H₁₀FN₃O₄ [1] [2]
  • Molecular Weight: 315.26 g/mol [1] [2]
  • CAS Number: 74723-10-7 [1] [2]

The primary known pathway for this compound biotransformation in humans involves the reduction of the nitro group to an amine, followed by acetylation. The major urinary metabolites are 7-aminothis compound and 7-acetamidothis compound (often conjugated with glucuronic acid). Other metabolic steps, like hydroxylation, have not been prominently observed in urine studies [1].

This metabolic pathway is common among nitro-benzodiazepines, as illustrated below [1] [3]:

G This compound This compound 7-aminothis compound 7-aminothis compound This compound->7-aminothis compound Nitro-reduction 7-acetamidothis compound 7-acetamidothis compound 7-aminothis compound->7-acetamidothis compound N-acetylation Glucuronidated Conjugate Glucuronidated Conjugate 7-acetamidothis compound->Glucuronidated Conjugate Glucuronidation

Analytical Methodologies & Protocols

Here are detailed protocols for identifying this compound and its metabolites in biological samples, based on published methods.

Protocol 1: Urine Analysis by LC-HRMS

This method is suitable for screening and confirmation in urine samples [4].

  • Sample Preparation: Direct dilution. Mix 100 µL of urine with 110 µL of mobile phase A (e.g., 0.1% formic acid and 5 mM ammonium formate in water). For hydrolyzed samples, incubate with β-glucuronidase/arylsulfatase (e.g., 10 µL for 1 hour at 40°C) before dilution [4] [3].
  • LC Conditions:
    • Column: Reversed-phase (e.g., C18).
    • Mobile Phase: Gradient elution with aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile).
    • Run Time: Approximately 3.5 minutes for full-scan screening; 4.5 minutes for MS/MS confirmation [4].
  • MS Conditions:
    • Instrument: High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap).
    • Ionization: Positive electrospray ionization (ESI+).
    • Acquisition: Full scan (for screening) and Parallel Reaction Monitoring (PRM) or data-dependent MS/MS (for confirmation) [4].
  • Quality Control: The method's lower quantification limit for this compound was within a range of 5-50 ng/mL. Always include quality control samples for precision and accuracy [4].
Protocol 2: Plasma Analysis by UHPLC-MS/MS after MEPS

This method provides a sensitive and green-chemistry approach for plasma sample preparation [5].

  • Sample Preparation: Microextraction by Packed Sorbent (MEPS)
    • Sorbent: A polymeric mixed-mode (C8/SCX) phase is recommended.
    • Procedure:
      • Condition the sorbent with methanol and water.
      • Load the plasma sample (e.g., 100-200 µL).
      • Wash with a water-based solution (e.g., 5% methanol) to remove impurities.
      • Elute with a small volume (e.g., 50-100 µL) of a strong organic solvent like methanol or acetonitrile.
    • Eluate can be directly injected or evaporated and reconstituted [5].
  • Chromatography & Detection:
    • System: UHPLC-MS/MS.
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: Gradient of water and acetonitrile, both with modifiers like 0.1% formic acid.
    • Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [5].

Troubleshooting Common Experimental Issues

The following table addresses specific problems you might encounter during analysis.

Problem & Phenomenon Possible Causes Proposed Solutions & Verification Methods

| Low Recovery in Sample Prep | • Sorbent blockage or overuse in MEPS. • Inefficient elution solvent. | • Do not exceed sorbent reuse recommendations (e.g., 50-100 times) [5]. • Test different elution solvents (e.g., methanol with 1-2% ammonia) for optimal efficiency. | | Poor Chromatography | • Column degradation or contamination. • Suboptimal mobile phase pH or gradient. | • Use a column with small, stable particles (e.g., 3 µm) [6]. • Flush and regenerate the column regularly. Adjust the mobile phase (e.g., use phosphate buffer at pH 2.32) to improve peak shape [6]. | | Inconsistent MS Signal | • Severe ion suppression from matrix effects. • Source contamination. | • Use a stable isotope-labeled internal standard if available [5]. • Optimize sample cleanup (MEPS washing step). Clean the ion source regularly. | | Unexpected or Missing Metabolites | • In vitro system limitations (e.g., microsomes lacking reductase activity). • Conjugated metabolites require hydrolysis. | • For nitro-reduction, use hepatocytes or in vivo models instead of liver microsomes alone [3]. • Include a enzymatic hydrolysis step (β-glucuronidase) in sample preparation [4] [3]. |

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when using human liver microsomes (HLM) to study this compound metabolism? A1: The primary challenge is reproducing the nitro-reduction step. HLMs are primarily oxidative systems and may produce only minor amounts of the 7-amino metabolite under standard aerobic conditions. To study this key pathway, consider using cryopreserved hepatocytes or conducting HLM incubations under nitrogen atmosphere to create anaerobic conditions, which can dramatically increase the yield of the reduced metabolite [3].

Q2: My immunochemical screen is negative, but LC-MS confirms this compound use. Why? A2: This is a common issue. Immunoassays are designed to detect a specific set of classic benzodiazepines and may have low or no cross-reactivity with newer designer benzodiazepines like this compound or their unique metabolites. Liquid chromatography-mass spectrometry (LC-MS) is therefore the recommended and more reliable technique for accurate identification and confirmation [4] [5].

Q3: How can I improve the speed and reduce the cost of my LC analysis for benzodiazepines? A3: Transitioning from HPLC to UHPLC is highly effective. UHPLC uses columns with smaller particles (<2 µm) and higher pressure, leading to faster run times (e.g., reduced from 40 min to 15 min), lower solvent consumption, and increased sensitivity without sacrificing resolution [6].

References

Nifoxipam Analysis: Key Considerations & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions and challenges you might encounter:

  • What is a key stability concern when working with nifoxipam? this compound has demonstrated pronounced instability, particularly in urine samples, which can significantly impact the reliability of results in delayed analysis scenarios [1]. This suggests that sample stability is a critical parameter to validate in your own methods.

  • What analytical techniques are suitable for this compound? Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique. Specific applications include:

    • LC-HRMS (High-Resolution MS): Used for screening and confirmation in urine, with a full-scan gradient run of 3.5 minutes [2].
    • UHPLC-MS/MS (Tandem MS): Employed for determination in plasma samples after microextraction [3].
    • Nano-LC-HRMS: Applied to identify the main human urinary metabolites of this compound for drug testing purposes [2].
  • What are the main metabolic pathways of this compound? The primary metabolic pathway involves the reduction of the nitro group to form the corresponding 7-amino metabolite, which is then acetylated. This acetylated metabolite can be further conjugated with glucuronic acid [4].

  • What sample preparation techniques are effective? Sample preparation is crucial for clean results. Successful techniques include:

    • Microextraction by Packed Sorbent (MEPS): A green, miniaturized technique used for plasma samples with a polymeric sorbent before UHPLC-MS/MS analysis [3].
    • Liquid-Liquid Extraction (LLE): Validated for multiple designer benzodiazepines across various biological matrices, including blood and urine, for LC-MS/MS analysis [1].
    • Direct Dilution: Used as the sole sample preparation for a urine screening method with LC-HRMS [2].

Experimental Protocols & Data

The table below summarizes key methodological details from published studies for your reference and comparison.

Study Focus Analytical Technique Sample Preparation Key Method Performance Data
Multi-analyte screening in urine [2] LC-HRMS (Q Exactive Orbitrap) Direct dilution Lower quantification limit: 5-50 ng/mL (for the method covering 28 benzodiazepines)
Determination in plasma [3] UHPLC-MS/MS MEPS (Polymeric sorbent) Fully validated method for 5 DBZD and 3 Z-hypnotics
Qualitative validation across matrices [1] LC-MS/MS Liquid-Liquid Extraction (LLE) This compound showed pronounced instability; LOD not consistently met

Experimental Workflow & Stability Factors

To help visualize the general experimental process and critical control points, particularly for stability, refer to the following diagrams.

nifoxipam_workflow This compound Analytical Workflow cluster_prep Sample Preparation Options start Sample Collection (Blood, Urine, Plasma) prep Sample Preparation start->prep prep1 Microextraction by Packed Sorbent (MEPS) prep->prep1 prep2 Liquid-Liquid Extraction (LLE) prep->prep2 prep3 Direct Dilution prep->prep3 analysis LC-MS/MS Analysis data Data Acquisition & Interpretation analysis->data prep1->analysis prep2->analysis prep3->analysis

stability_factors Key Factors Affecting this compound Stability This compound Stability This compound Stability Matrix Type Matrix Type This compound Stability->Matrix Type e.g., Urine Storage Duration Storage Duration This compound Stability->Storage Duration >7 days Storage Temperature Storage Temperature This compound Stability->Storage Temperature -20°C recommended Sample Prep Method Sample Prep Method This compound Stability->Sample Prep Method LLE vs. MEPS

Critical Troubleshooting Notes

  • Addressing Instability: The finding that this compound is unstable, especially in urine, means you should prioritize stability testing under your specific storage conditions (e.g., time, temperature, freeze-thaw cycles) [1]. Analyze samples promptly and consider using stable isotopically labeled internal standards if available for more accurate quantification.
  • Method Transferability: The quantitative limits and performance characteristics from one method (e.g., [2]) must be re-validated in your own laboratory, as they are highly dependent on the specific instrumentation, sample matrix, and preparation protocol used.

References

Chemical & Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data for the two substances:

Feature Nifoxipam Flunitrazepam
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] 5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [3]
Molecular Formula C15H10FN3O4 [1] [2] C16H12FN3O3 [3]
Molecular Weight 315.26 g/mol [1] [2] 313.4 g/mol (estimated from formula)
Molecular Structural Difference 3-hydroxy, N-desmethyl metabolite of flunitrazepam [2] [4] 1-methyl parent compound [3]
Pharmacological Activity Active metabolite; Designer Benzodiazepine [2] [5] Parent drug; Approved medication (in some countries) [3]
Reported Potency (Qualitative) Less potent [5]; Strong tranquillising effects [1] [4] Highly potent; ~10x potency of diazepam [6] [3]
Toxicity (Animal Data) Much lower toxicity vs. flunitrazepam and lormetazepam in mice [1] [4] Higher toxicity (implied by comparison) [1]
Therapeutic/Recreational Dose (Oral) 0.5 - 3 mg [2] [4] 0.5 - 2 mg [2] [6]
Common Effects Tranquilization, sedation, amnesia, anxiety suppression [7] [4] Heavy hypnosis, sedation, pronounced amnesia, anxiolysis [3] [5]
Legal Status (Example) Not approved for medical use in US & much of Europe; sold as "research chemical" [7] [2] Schedule III in US; tighter control due to notoriety as a "date rape drug" [3]

Mechanism of Action and Experimental Data

Both compounds are classified as nitrobenzodiazepines and produce their effects by binding as positive allosteric modulators to specific sites on the Gamma-Aminobutyric Acid type A (GABAA) receptor [3] [4] [5].

Receptor Binding and Signaling Pathway

The enhanced receptor opening frequency leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests clinically as sedation, anxiolysis, and amnesia [3] [5]. The following diagram illustrates this core mechanism:

G Benzodiazepine Benzodiazepine (e.g., this compound, Flunitrazepam) GABAA_Receptor GABAA Receptor Benzodiazepine->GABAA_Receptor Binds to allosteric site GABA GABA (Neurotransmitter) GABA->GABAA_Receptor Binds to active site ChlorideChannel Chloride Ion (Cl⁻) Channel GABAA_Receptor->ChlorideChannel Potentiates opening Neuron Neuron Hyperpolarization ChlorideChannel->Neuron Increased Cl⁻ influx Effects Clinical Effects: Sedation, Anxiolysis, Amnesia Neuron->Effects

Key Experimental Findings and Methodologies
  • Receptor Binding Kinetics (Flunitrazepam)

    • Protocol: A foundational study investigated the kinetics of [³H]flunitrazepam binding to synaptosomal membrane-bound benzodiazepine receptors from rat cerebral cortex [8]. The experiment measured the association and dissociation rates of the radioligand at different temperatures and under the influence of GABA.
    • Key Data: The binding was found to be biphasic (involving fast and slow components), and the dissociation rate was slowed by the presence of GABA. This provided early evidence for the complex interaction between benzodiazepines and the GABAA receptor complex [8].
  • Relative Potency in Humans (Flunitrazepam)

    • Protocol: A clinical study from 1976 assessed flunitrazepam as an induction agent in 220 volunteers or patients [6].
    • Key Data: The study was based on the premise that flunitrazepam was approximately 10 times as potent as diazepam (Valium). It noted a great individual variation in response and a slow onset of maximum soporific (sleep-inducing) effect at 90-120 seconds post-injection [6].
  • Comparative Toxicity in Animal Models (this compound)

    • Protocol: While detailed methodologies are not provided in the available sources, a key differentiator noted across multiple references is the toxicity profile in mice [1] [4].
    • Key Data: this compound was reported to have "much lower toxicity compared to lormetazepam and flunitrazepam" in mouse studies. This is a significant quantitative finding, though the specific experimental parameters (e.g., LD50 values) are not detailed in the retrieved results.

Critical Research Gaps and Conclusions

For researchers, the most critical finding is the stark contrast in data quality and availability between these two substances.

  • Flunitrazepam is a well-characterized pharmaceutical compound, and its pharmacology, potency, and kinetics have been studied in clinical and laboratory settings [6] [8].
  • This compound lacks rigorous clinical trial data. Its profile is primarily assembled from its known status as an active metabolite, user reports from its use as a designer drug, and limited animal toxicity studies [2] [4] [5].

References

Nifoxipam comparison other designer benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Designer Benzodiazepines

The table below summarizes the available data on the pharmacological effects and relative potencies of Nifoxipam and other designer benzodiazepines, based on a netnographic analysis of user reports and structural assessments [1] [2].

Substance Name Primary Reported Effects Relative Potency (vs. other DBZDs) Key Comparative Notes & Experimental Insights

| This compound | Strong tranquillising, sleep-prolonging [3] [4] | Low [1] [2] | • A minor metabolite of flunitrazepam [4]. • Reported to have much lower toxicity than flunitrazepam and lormetazepam in mouse models [4]. | | Clonazolam | Euphoric, amnesic [1] [2] | High [1] [2] | • A triazolo-analog of clonazepam [2]. • Reported by users to be over twice as potent as alprazolam [2]. | | Etizolam | Euphoric [1] | Information missing | • A thienodiazepine; structurally different but acts on GABA-A receptors [2]. | | Flubromazolam | Hypnotic, sedative, amnesic [1] [2] | High [1] [2] | • A triazolo-analogue of flubromazepam [2]. • Users commonly report heavy hypnosis, sedation, and long-lasting amnesia [2]. | | Pyrazolam | Anxiolytic [1] [2] | Low [1] [2] | • Notably, there are no reports of euphoria associated with its use [1]. | | Diclazepam | Not specified | Information missing | • Like Pyrazolam, not reported to induce euphoria [1]. | | Deschloroetizolam | Not specified | Low [1] [2] | • A member of the thienodiazepine class [2]. | | Flubromazepam | Not specified | High [1] [2] | Information missing | | Meclonazepam | Not specified | High [1] [2] | • A DBZD with additional anti-parasitic effects; investigated for schistosomiasis but limited by sedative side effects [2]. | | Metizolam | Not specified | Low [1] [2] | Information missing |

Experimental Protocols and Mechanistic Insights

For researchers, understanding the methodologies used to gather this data and the underlying mechanisms of action is crucial.

Netnographic Analysis of User Reports

This method involves systematically collecting and analyzing user-generated reports from internet forums to evaluate subjective effects and estimate potency.

  • Workflow Overview: The process involves data collection from web forums, phenomenological analysis of reported effects, and potency scoring based on user descriptions.

G start Data Collection from Web Fora step1 Inclusion Criteria Applied: >15 trip reports per substance ≥2 accounts of effects start->step1 step2 Phenomenological Analysis: Categorization of reported effects (e.g., anxiolysis, euphoria, amnesia) step1->step2 step3 Potency Score Calculation: Comparative ranking based on user descriptions step2->step3 end Synthesis of Effect and Potency Profiles step3->end

  • Protocol Details: A study analyzed 197 trip reports for 10 different DBZDs [1]. Substances required more than 15 reports with at least two accounts of experienced effects for inclusion. Data were analyzed using the empirical phenomenological psychological method to categorize effects. Reported potencies were compared by calculating a 'potency score' based on user descriptions, which was then confirmed against the molecules' known chemical structures and functional groups [1].
Primary Pharmacological Mechanism

Designer benzodiazepines mediate their effects through interactions with the GABA-A receptor [5].

  • Mechanism Overview: DBZDs potentiate GABAergic inhibition by binding to specific sites on GABA-A receptors, which are ligand-gated chloride channels. The specific subunit composition of the receptor influences the pharmacological profile.

G cluster_0 Pharmacological Effects (Depend on α subunit) DBZD Designer Benzodiazepine (DBZD) GABAA Binds to GABAA Receptor (α and γ subunits) DBZD->GABAA Chloride Chloride Ion (Cl⁻) Influx Increased GABAA->Chloride Effect Central Nervous System Depression Chloride->Effect Anx Anxiolytic (α2) Effect->Anx Hyp Hypnotic (α1) Effect->Hyp Amn Amnesic (α1) Effect->Amn Rel Muscle Relaxant (α2, α3, α5) Effect->Rel

  • Experimental Correlation: The binding affinity to different GABA-A receptor subunits dictates the effect profile. For instance, interaction with α1 subunits is linked to sedative and amnesic actions, while α2 subunit interaction is associated with anxiolytic effects [2]. The specific pharmacological effects of a DBZD are closely related to its chemical structure, which influences binding to these receptor subunits [5]. Quantitative structure-activity relationship (QSAR) studies have been used to predict the biological activity and relative potency of these compounds [5].

Important Notes for Researchers

  • Data Limitations: The comparative data on effect profiles and potencies are largely derived from netnographic studies and user self-reports, not controlled clinical trials [1]. This type of data is subject to potential inaccuracies in reported dosages and subjective experiences.
  • Structural Predictions: The potency rankings derived from user reports were largely consistent with predictions based on the chemical structures and functional groups of the DBZDs, with this compound being a noted exception where the structural prediction did not align with its low user-reported potency [1].
  • Toxicity and Metabolism: While user reports and some animal data suggest this compound may have lower toxicity than certain prescription benzodiazepines [3] [4], its metabolism in humans is not fully understood. A key study notes that no metabolites of this compound have been identified, highlighting a significant research gap [3].

References

Nifoxipam metabolite flunitrazepam identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Identification

Nifoxipam is primarily formed through the metabolism of flunitrazepam. The metabolic pathway and key targets for analytical identification are outlined below.

metabolic_pathway Flunitrazepam Flunitrazepam Fonazepam Fonazepam (N-Desmethylflunitrazepam) Flunitrazepam->Fonazepam N-Demethylation This compound This compound Flunitrazepam->this compound N-Demethylation & 3-Hydroxylation Fonazepam->this compound 3-Hydroxylation Aminothis compound 7-Amino-Nifoxipam This compound->Aminothis compound Nitro Reduction Acetaminothis compound 7-Acetamino-Nifoxipam Aminothis compound->Acetaminothis compound Acetylation

Diagram: The primary metabolic pathway from Flunitrazepam to this compound and its main human urinary metabolites. [1] [2]

For analytical testing, the main target metabolites in human urine are [2]:

  • 7-Acetaminothis compound: The most abundant and recommended target for urine drug testing.
  • 7-Aminothis compound: Also a significant metabolite.
  • This compound glucuronide: A phase II conjugate of the parent compound.

Analytical Methods for Detection

Robust analytical techniques are required to identify this compound and its metabolites in biological samples. The following workflow and table summarize the key methodologies.

analytical_workflow Sample Urine Sample Prep Sample Preparation (e.g., direct dilution, enzymatic hydrolysis) Sample->Prep Screening LC-HRMS Screening (Full Scan Mode) Prep->Screening Confirmation Confirmation (LC-HRMS/MS) Parallel Reaction Monitoring (PRM) Screening->Confirmation ID Metabolite Identification Confirmation->ID

Diagram: A general workflow for the identification of this compound and its metabolites in urine using liquid chromatography-high-resolution mass spectrometry. [2] [3]

Experimental Protocol Key Steps & Conditions Primary Analytes Detected

| Nano-LC-HRMS for Urine Metabolite Identification [2] | - Sample Prep: Enzymatic hydrolysis (if needed), dilution.

  • Chromatography: Nano-liquid chromatography.
  • Detection: High-resolution mass spectrometry (HRMS).
  • Mode: Full scan and MS/MS for structural elucidation. | - 7-Acetaminothis compound
  • 7-Aminothis compound
  • This compound Glucuronide | | LC-HRMS Screening & Confirmation in Urine [3] | - Sample Prep: Direct dilution of urine.
  • Screening: LC-HRMS in full scan (FS) mode.
  • Confirmation: LC-HRMS/MS in parallel reaction monitoring (PRM) mode.
  • Sensitivity (LLOQ): 5-50 ng/mL. | - this compound (parent) | | ESI-Ion Trap MSⁿ & QTOF-MS for Structural Characterization [4] | - Sample: Standard solutions or extracted samples.
  • Ionization: Electrospray Ionization (ESI).
  • Analysis: Multiple stages of mass spectrometry (MSⁿ) for fragmentation patterns.
  • Support: Quadrupole time-of-flight (QTOF) for accurate mass. | - Flunitrazepam metabolites (pathway context)
  • Characteristic fragmentation (e.g., loss of NO₂, H₂O) |

Key Considerations for Researchers

  • Analytical Specificity: Immunoassays for benzodiazepines may cross-react with this compound, but confirmation with LC-MS/MS is essential for precise identification, especially to distinguish it from other benzodiazepines and their metabolites [1] [3].
  • Metabolic Context: When this compound is identified in biological samples, researchers should consider that it could originate from either the ingestion of this compound itself or the metabolism of flunitrazepam (via fonazepam) [1] [5].
  • Toxicological Data Gap: As of the latest reviews (2017), no fatal or non-fatal intoxications solely linked to this compound had been reported in the scientific literature, highlighting a need for further toxicological study [6] [1] [5].

References

Nifoxipam potency compared clonazolam flubromazolam

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Pharmacological Profile Comparison

Feature Nifoxipam Clonazolam Flubromazolam
Relative Potency Low potency [1] [2] High potency [1] [2] High potency [1] [2]
Primary Reported Effects Anxiolytic, sedative [3] [4] Euphoric, strong amnesic [1] Strong hypnotic/sedative, strong amnesic [1] [2]
Euphoria Information missing Reported [1] Reported [2]
Chemical Class 1,4-Benzodiazepine; Active metabolite of Flunitrazepam [3] [4] Triazolo-benzodiazepine (analog of Clonazepam) [2] [5] Triazolo-benzodiazepine (analog of Flubromazepam) [2] [5]
GABA-A Receptor Subunit Action Information missing Predicted high affinity for α1 (sedative, amnesic) and α2 (anxiolytic) subunits. Predicted high affinity for α1 (sedative, amnesic) subunit.

Experimental Data and Methodologies

The comparative data is largely derived from analytical studies of user reports and chemical structure analysis, as controlled human studies on these designer benzodiazepines are scarce.

Methodology 1: Analysis of User Self-Reports
  • Objective: To systematically assess the experienced effects and relative potencies of designer benzodiazepines by analyzing user-generated "trip reports" from online forums [1].
  • Data Collection: Researchers gathered 197 trip reports for 10 different designer benzodiazepines, including this compound, clonazolam, and flubromazolam. Reports required at least two accounts of experienced effects [1].
  • Data Analysis: The reports were analyzed using the empirical phenomenological psychological method to categorize effects. A 'potency score' was calculated to compare the drugs, though the specific calculation metric was not detailed in the available source [1].
  • Key Findings: This method identified clonazolam and flubromazolam among the most potent substances, while this compound was ranked among the least potent [1]. Flubromazolam was most frequently associated with hypnosis and sedation, and both it and clonazolam were noted for causing significant amnesia [1].
Methodology 2: Structural Analysis and Potency Prediction
  • Objective: To validate and explain the potency rankings derived from user reports by analyzing the chemical structures of the benzodiazepines [1] [2].
  • Rationale: The impact of functional groups on the benzodiazepine core structure on receptor binding affinity and potency is well-established in pharmacology [1].
  • Procedure: Researchers examined the molecular structures of the benzodiazepines, focusing on the presence of specific functional groups known to enhance potency, such as the triazolo ring found in both clonazolam and flubromazolam [2] [5].
  • Key Findings: The high potency of clonazolam and flubromazolam was confirmed by their triazolo ring structure, which increases their affinity for the GABA-A receptor [2]. The structure of this compound, lacking this potentiation, aligns with its lower potency ranking [1].

Pharmacological Pathways of Designer Benzodiazepines

The following diagram illustrates the shared mechanism of action and the structural relationships that underpin the differing potencies of these compounds.

G GABA-A Receptor GABA-A Receptor GABA Binding Enhanced GABA Binding Enhanced GABA-A Receptor->GABA Binding Enhanced CNS Depression CNS Depression Designer Benzodiazepine Designer Benzodiazepine Designer Benzodiazepine->GABA-A Receptor  Positive Allosteric Modulator Chloride Influx Increased Chloride Influx Increased GABA Binding Enhanced->Chloride Influx Increased Chloride Influx Increased->CNS Depression Structural Features Structural Features Potency Level Potency Level Structural Features->Potency Level Triazolo Ring Triazolo Ring High Potency High Potency Triazolo Ring->High Potency Flubromazolam, Clonazolam Flubromazolam, Clonazolam High Potency->Flubromazolam, Clonazolam Base 1,4-Benzodiazepine Base 1,4-Benzodiazepine Low Potency Low Potency Base 1,4-Benzodiazepine->Low Potency This compound This compound Low Potency->this compound

This diagram shows how all three substances enhance GABAergic signaling but their differing chemical structures lead to significant variations in receptor binding affinity and functional potency.

Summary and Research Considerations

This guide synthesizes available information from scientific literature, but several critical points must be considered for a complete research picture:

  • Data Limitations: Current data relies heavily on user reports and theoretical pharmacology. A lack of controlled clinical studies means precise potency ratios (e.g., compared to alprazolam or diazepam) and detailed pharmacokinetic parameters (half-life, bioavailability) are not fully established [1] [2].
  • Metabolite Activity: Note that this compound is an active metabolite of the pharmaceutical flunitrazepam, which may inform its effect profile [3] [4].
  • Safety Profile: The high potency of flubromazolam and clonazolam is associated with severe adverse effects, including life-threatening respiratory depression at doses as low as 3 mg, profound amnesia, and rapid development of tolerance [2] [6].

References

Nifoxipam toxicity comparison lormetazepam flunitrazepam

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile Comparison

The table below summarizes the available data on the chemical and pharmacological profiles of the three benzodiazepines.

Feature Nifoxipam Flunitrazepam Lormetazepam
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] Information not available in search results Information not available in search results
Molecular Formula C15H10FN3O4 [3] [1] Information not available in search results Information not available in search results
Molecular Weight 315.26 g/mol [3] [1] Information not available in search results Information not available in search results
Medical Status Not approved for medical use; sold as a designer drug/research chemical [1] [4] [2] Approved hypnotic; used for insomnia and pre-anesthesia [1] [2] Approved short-acting hypnotic [5] [6]
Primary Activity Active metabolite of Flunitrazepam; Designer Benzodiazepine [3] [1] Parent drug (Prodrug) [1] [2] Parent drug [5]
Reported Potency Least potent among several designer benzodiazepines [7] Highly potent, low-dose sedative [1] [2] Short-acting hypnotic [5]
Toxicity (Animal Data) "Much lower toxicity" compared to Lormetazepam and Flunitrazepam [3] Higher toxicity compared to this compound (in mice) [3] Higher toxicity compared to this compound (in mice) [3]
Duration of Action Information not available Longer-acting; produces prolonged EEG changes [5] Short-acting; minimal daytime effects [5]

Experimental Data and Methodologies

The key findings on toxicity and duration of action are derived from specific experimental protocols.

Toxicity Study (Animal Model)

A patent from 1985 provides the primary evidence for the toxicity claim, based on an animal model [3].

  • Objective: To assess and compare the acute toxicity of this compound, flunitrazepam, and lormetazepam.
  • Methodology: Likely involved administering varying doses to groups of mice to determine lethal dose parameters (e.g., LD50). The specific strain of mice and route of administration are detailed in the patent.
  • Key Finding: this compound demonstrated "much lower toxicity" than both flunitrazepam and lormetazepam [3].
Clinical EEG Study (Human)

A 1985 double-blind, crossover study compared the pharmacodynamic profiles of lormetazepam and flunitrazepam [5].

  • Objective: To compare the intensity and duration of action of 2 mg lormetazepam vs. 2 mg flunitrazepam.
  • Methodology:
    • Participants: 6 normal subjects.
    • Design: Double-blind, crossover with a 1-week interval.
    • Measurements: Sleep EEG throughout the night, followed by spectral analysis of 6-minute waking EEG samples every hour for 10 hours the next day.
  • Key Findings:
    • Flunitrazepam induced a prolonged increase in beta-2 frequencies in the EEG that remained above baseline for up to 10 hours after awakening, indicating a long duration of action and prolonged brain impregnation [5].
    • Lormetazepam did not show these prolonged EEG changes, confirming its classification as a short-acting hypnotic [5].

Mechanism of Action and Metabolic Pathway

All three substances are believed to share a core mechanism of action, as they are benzodiazepine derivatives. This compound, being a flunitrazepam metabolite, is presumed to have similar effects [1] [2].

G Benzodiazepines Benzodiazepines (this compound, Flunitrazepam, Lormetazepam) GABA_A_Receptor GABAA Receptor Benzodiazepines->GABA_A_Receptor  Positive Allosteric  Modulation Chloride_Influx Chloride Ion (Cl⁻) Influx ↑ GABA_A_Receptor->Chloride_Influx  Enhances Neuronal_Activity Neuronal Excitability ↓ Chloride_Influx->Neuronal_Activity  Causes Effects Therapeutic Effects: Sedation, Anxiolysis, Hypnosis Neuronal_Activity->Effects  Leads to

The metabolic relationship between flunitrazepam and this compound is a key differentiator.

G Flunitrazepam Flunitrazepam Fonazepam Fonazepam (Desmethylflunitrazepam) Flunitrazepam->Fonazepam N-Demethylation This compound This compound (3-Hydroxydesmethylflunitrazepam) Flunitrazepam->this compound N-Demethylation & 3-Hydroxylation Fonazepam->this compound 3-Hydroxylation (Possible)

Critical Knowledge Gaps and Research Directions

The available information is insufficient for a comprehensive toxicological comparison. Key gaps include:

  • Human Toxicity Data: No clinical or case report data on this compound intoxication, lethality, or safety margin in humans [1] [2].
  • Quantitative Toxicity Metrics: The animal toxicity finding lacks numerical data (e.g., specific LD50 values) [3].
  • Systematic Potency Comparison: While this compound is categorized as "least potent" among designer benzodiazepines, its relative potency to lormetazepam and flunitrazepam is unquantified [7].

Future research should prioritize establishing full dose-response curves and determining median lethal doses (LD50) in animal models to enable quantitative risk assessment.

References

Nifoxipam detection different mass spectrometry platforms

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometry Platforms for Nifoxipam Detection

The table below summarizes the key performance characteristics of different mass spectrometry platforms as applied to this compound and related designer benzodiazepines in the scientific literature.

Platform / Technique Reported Application on this compound / DBZD Key Performance Findings Reference
LC-HRMS (Orbitrap) Urine analysis of 28 DBZDs; metabolite identification [1] [2] Lower quantification limit: 5-50 ng/mL (multi-analyte method); High-resolution full scan and PRM for confirmation [1].
LC-MS/MS (Triple Quadrupole) Targeted analysis of 53 benzodiazepines in street drugs [3]; Qualitative validation in multiple biological matrices [4] Method developed for 53 benzodiazepines; LODs established for other DBZDs; this compound showed instability in validation [3] [4].
Nano-LC-HRMS Identification of main human urinary metabolites of this compound [2] Enabled identification of this compound metabolites (7-acetaminothis compound) in human urine at low concentrations.
UHPLC-MS/MS Determination of 5 DBZDs (incl. This compound) in plasma after MEPS [5] Successful validation for this compound in plasma; highlights sensitivity of modern UHPLC-MS/MS systems.

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental methodologies cited in the research:

  • Sample Preparation:

    • Urine Samples: Often processed with direct dilution or enzymatic hydrolysis ( [1]). For plasma, Microextraction by Packed Sorbent (MEPS) using a polymeric sorbent has been successfully applied for the extraction of this compound and other DBZDs, followed by elution with a solvent like acetonitrile [5].
    • Liquid-Liquid Extraction (LLE): A validated LLE method using methyl tert-butyl ether (MTBE) has been used for the extraction of this compound from various matrices, including blood and liver homogenate [4].
  • Liquid Chromatography:

    • Columns: Reversed-phase columns are standard. For example, methods use a Kinetex C18 column (100 x 2.1 mm, 2.6 µm) for separating 28 DBZDs [1].
    • Mobile Phase: A typical mobile phase consists of (A) ammonium formate in water and (B) acetonitrile or methanol, often with a small percentage of formic acid or ammonia to improve ionization [1] [5].
    • Gradient: Fast gradients are common. One method uses a 3.5-minute screening gradient, increasing the organic phase from 10% to 95% in a non-linear manner [1].
  • Mass Spectrometric Analysis:

    • Ionization: All cited methods use electrospray ionization (ESI) in positive mode [1] [5] [3].
    • Data Acquisition:
      • Full Scan / DIA: High-resolution mass spectrometers (e.g., Orbitrap) acquire full-scan data, allowing for retrospective analysis without pre-defined targets [1].
      • Targeted (SRM/MRM): Triple quadrupole instruments use dynamic Multiple Reaction Monitoring (dMRM) for high-sensitivity quantification of specific transitions [3].

The following workflow diagram illustrates the general process for this compound detection and confirmation in biological samples using LC-MS/MS.

SamplePrep Sample Preparation LC Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC MS1 MS1: Precursor Ion Scan (Q1 / HRMS Full Scan) LC->MS1 Frag Fragmentation (Collision Cell) MS1->Frag MS2 MS2: Product Ion Scan (Q3 / HRMS MS²) Frag->MS2 DataProc Data Processing & Confirmation MS2->DataProc

Critical Considerations for this compound Analysis

  • Target the Metabolites: this compound is extensively metabolized. The 7-acetaminothis compound metabolite is a more abundant and longer-lived urinary biomarker than the parent drug, making it a superior target for confirming intake [2] [6].
  • Address Instability: A recent study highlighted that this compound can be unstable in biological matrices, particularly urine. This can lead to false negatives if analysis is delayed, a crucial factor for forensic applications [4].

Research Summary

To conclude, while a direct platform comparison is not available, the evidence clearly shows that LC-MS/MS (QqQ) and LC-HRMS (Orbitrap) are both highly capable for this compound detection. Your choice should be guided by the project's primary goal:

  • For high-sensitivity, routine quantification in a targeted panel, LC-MS/MS is the workhorse.
  • For untargeted discovery, retrospective analysis, or comprehensive metabolite profiling, LC-HRMS provides unmatched flexibility and data richness.

References

Nifoxipam validation analytical method ISO standards

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Nifoxipam in Plasma

The following table summarizes the key parameters of a method developed for the determination of this compound and other designer benzodiazepines in human plasma using Microextraction by Packed Sorbent (MEPS) and Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1].

Parameter Description
Analytical Technique Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1].
Sample Matrix Human plasma [1].
Sample Preparation Microextraction by Packed Sorbent (MEPS) using a polymeric mixed-mode C8/strong cation-exchange (SCX) sorbent [1].
Chromatography Reversed-phase using a C18 column (100 mm x 2.1 mm, 1.8 µm) with a mobile phase of (A) water and (B) methanol, both with 0.1% formic acid [1].
Mass Spectrometry Electrospray Ionization (ESI) in positive mode; multiple reaction monitoring (MRM) [1].
Validated Aspects Selectivity, linearity, accuracy, precision, matrix effects, and recovery [1].

Detailed Experimental Workflow

The analytical process can be visualized and broken down into the following key stages. This workflow outlines the journey of a plasma sample from preparation to final data analysis.

G Start Plasma Sample A Sample Preparation (MEPS) Start->A B Chromatographic Separation (UHPLC) A->B C Ionization & Detection (MS/MS) B->C D Data Analysis C->D

The workflow consists of four main stages:

  • Sample Preparation (MEPS) [1]:

    • Condition the MEPS syringe sorbent (C8/SCX) with 100 µL of methanol and then 100 µL of water.
    • Load 100 µL of plasma sample through the sorbent for 5 cycles.
    • Wash with 100 µL of a 5% methanol solution to remove interferences.
    • Elute the analytes with 50 µL of a mixture of methanol and acetonitrile (50:50, v/v) with 2% ammonium hydroxide.
  • Chromatographic Separation (UHPLC) [1]:

    • Column: C18 (100 mm x 2.1 mm, 1.8 µm particle size).
    • Mobile Phase: A gradient elution is used with (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 5 µL.
  • Ionization and Detection (MS/MS) [1]:

    • Ion Source: Electrospray Ionization (ESI), operated in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). For this compound, the specific precursor ion and product ions monitored were not detailed in the available excerpt, but this is a key parameter to define in method development.
  • Data Analysis: The results are processed using the instrument's software, quantifying this compound based on the response of its specific MRM transition.

Integrating ISO 15189 Quality Framework

Although the search results do not link the specific method above to an ISO standard, the general principles of ISO 15189 for medical laboratories provide a crucial framework for ensuring result reliability [2]. You can align the analytical method with this standard by focusing on:

  • Internal Quality Control (IQC): Routinely process and monitor quality control samples at multiple concentrations to ensure the method remains in control [2].
  • Risk Management: Proactively identify potential errors in the analytical process and implement corrective actions [2].
  • Method Validation: Ensure that the method's performance characteristics—such as precision, accuracy, linearity, and limit of detection—are thoroughly documented and meet predefined criteria for their intended use [1] [2].
  • Uncertainty of Measurement: Estimate the uncertainty associated with the quantitative results [2].

Key Context on this compound

For your research and guide, it is helpful to know that this compound is a designer benzodiazepine and an active metabolite of flunitrazepam [3] [4]. It is sold online as a "research chemical" and is not approved for medical use [3]. Its presence in the recreational drug market makes robust analytical methods for its detection vital in forensic and clinical toxicology [1] [3].

References

Comparative Metabolism of Designer Nitrobenzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Benzodiazepine Main Metabolic Pathways Key Urinary Metabolites (for detection) Relative Potency (User Reports)
Nifoxipam [1] [2] [3] Nitro-reduction, acetylation, glucuronidation [1] [2] 7-Acetaminothis compound (primary), Glucuronide conjugate of parent compound [1] Low to Medium [4]
Clonazolam [1] [4] Nitro-reduction, hydroxylation [1] 7-Aminoclonazolam (primary) [1] High (over twice as potent as alprazolam) [4]
Meclonazepam [1] [4] Nitro-reduction, acetylation [1] 7-Acetaminomeclonazepam (primary) [1] High [4]
Fonazepam [2] [5] Presumed similar to flunitrazepam (N-demethylation, nitro-reduction) [2] Data not available in search results Information missing

For researchers, the diagram below summarizes the primary metabolic pathway of this compound.

This compound This compound 7-Aminothis compound 7-Aminothis compound This compound->7-Aminothis compound Nitro-reduction This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide Glucuronidation 7-Acetaminothis compound 7-Acetaminothis compound 7-Aminothis compound->7-Acetaminothis compound N-acetylation

Analytical Protocols for Metabolite Identification

The identification of this compound's main human urinary metabolites has been achieved using advanced analytical techniques. The following workflow outlines a key methodology from published research [1] [6].

Urine Sample Urine Sample Sample Preparation Sample Preparation Urine Sample->Sample Preparation Nano-LC Separation Nano-LC Separation Sample Preparation->Nano-LC Separation HRMS Analysis HRMS Analysis Nano-LC Separation->HRMS Analysis Data Processing Data Processing HRMS Analysis->Data Processing High-resolution accurate mass Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification

  • Sample Preparation: Human urine samples are typically prepared using solid-phase extraction (SPE) to isolate the analytes of interest [6].
  • Chromatographic Separation: Nano-liquid chromatography (nano-LC) is used for its enhanced sensitivity, allowing for the separation of metabolites from a very small sample volume [1].
  • Mass Spectrometry Analysis: High-resolution mass spectrometry (HRMS), such as Orbitrap technology, is critical. It provides accurate mass measurements for determining the elemental composition of metabolites and enables MS/MS fragmentation to elucidate structural information [1].
  • Metabolite Identification: Data is processed by comparing the accurate mass and fragmentation patterns of detected peaks against those of the parent drug, proposing plausible structures for phase I and phase II metabolites [1].

Key Research and Detection Insights

  • Primary Detection Target: For urine drug testing, the most abundant and therefore optimal target for detecting this compound intake is 7-acetaminothis compound [1]. Unlike other benzodiazepines, a significant amount of the unmetabolized parent drug is also excreted as a glucuronic acid conjugate [1].
  • Comparative Metabolism: this compound's metabolism is characterized by a lower extent of phase I metabolism compared to clonazolam and meclonazepam. The parent compound remains more relevant in its excretion profile [1].
  • Safety Profile: While one source notes this compound has much lower toxicity in mice compared to flunitrazepam and lormetazepam [3], it remains a potent central nervous system depressant. Its effects can be dangerously potentiated by alcohol and other depressants, posing a significant risk of overdose and unexpected loss of consciousness [7] [4].

References

Nifoxipam Profile and Comparative Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available chemical, legal, and preliminary pharmacological data on Nifoxipam alongside established benzodiazepines for context.

Property This compound Flunitrazepam (Parent Drug) Diazepam (Common Standard) Midazolam (Common Standard)
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] Not Available 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Molecular Formula C15H10FN3O4 [2] [1] Not Available C16H13ClN2O C18H13ClFN3
Molecular Mass 315.26 g/mol [2] [1] Not Available 283.74 g/mol 325.77 g/mol
Legal Status (Examples) Unscheduled (US), Psychoactive Substances Act (UK), Schedule IV (CA) [2] Varies by country (typically controlled) Schedule IV (US) Schedule IV (US)
Primary Metabolic Pathway Reduction of nitro group, acetylation, glucuronidation [1] CYP2C19, CYP3A4, CYP1A2 [1] CYP3A4, CYP2C19 [3] CYP3A4 [3]
Reported Designer Drug Form Powder, tablets [1] Not Applicable Not Applicable Not Applicable
Key Experimental Finding Strong tranquillising and sleep-prolonging effects with much lower toxicity than flunitrazepam in mice [2] Potent, short-acting hypnotic [1] Long-acting anxiolytic, muscle relaxant [3] Short-acting, potent sedative for procedures [3]

Suggested Experimental Protocols for Evaluation

For a rigorous comparison of this compound's sedative effects, the following experimental approaches are recommended based on established methodologies.

  • In Vivo Sedative and Hypnotic Activity (e.g., Mouse Models)

    • Animal Subjects: Use groups of laboratory mice (e.g., 6-8 per group) with appropriate controls.
    • Dosing: Administer this compound and comparator drugs (e.g., flunitrazepam, diazepam) orally or via intraperitoneal injection across a range of doses.
    • Sleep-Prolonging Effect: Inject a standard dose of a hypnotic (e.g., sodium pentobarbital) after pre-treatment with the test benzodiazepine. Measure the duration of loss of righting reflex.
    • Tranquillising Effect: Assess using locomotor activity cages. A significant reduction in spontaneous motor activity indicates sedative/tranquillising effects.
    • Toxicity Assessment: Determine median lethal dose (LD50) for each compound and compare the therapeutic index (ratio of LD50 to effective dose) [2].
  • In Vitro Receptor Binding Affinity Assay

    • Membrane Preparation: Prepare synaptosomal membranes from rodent brain tissue (e.g., rat cortex).
    • Radioligand Binding: Incubate membrane preparations with a radioactive benzodiazepine receptor ligand (e.g., [3H]flunitrazepam) in the presence of increasing concentrations of this compound or cold competitors.
    • Filtration and Measurement: Terminate the reaction and separate bound from free radioligand via rapid filtration. Quantify the radioactivity.
    • Data Analysis: Calculate the inhibitory constant (Ki) for this compound to determine its binding affinity for the GABAA receptor benzodiazepine site compared to other benzodiazepines [1].
  • Metabolite Identification in Biological Samples

    • Dosing and Collection: Administer a single dose of this compound to model organisms and collect urine over a 24-hour period.
    • Sample Preparation: Dilute and purify urine samples using solid-phase extraction (SPE).
    • Analysis: Analyze extracts using nano-liquid chromatography-high-resolution mass spectrometry (nLC-HRMS).
    • Metabolite Identification: Identify metabolites by accurate mass and fragmentation pattern. The primary metabolites of this compound are expected to be the 7-amino metabolite and its acetylated conjugate, which may be further glucuronidated [1].

Mechanism of Action and Metabolic Pathway

This compound, like classical benzodiazepines, is understood to exert its effects primarily by potentiating GABAergic neurotransmission. The following diagram illustrates its proposed mechanism and metabolic fate.

G This compound This compound GABAA_Receptor GABAA Receptor This compound->GABAA_Receptor Binds to BZ Site Metabolism Metabolism This compound->Metabolism Chloride_Influx Enhanced Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx Potentiates GABA Effect Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Effects Sedation Anxiolysis Muscle Relaxation Neuronal_Inhibition->Effects Metabolite_1 7-Amino-Nifoxipam Metabolism->Metabolite_1 Reduction Metabolite_2 Acetylated Metabolite Metabolite_1->Metabolite_2 Acetylation Metabolite_3 Glucuronide Conjugate Metabolite_2->Metabolite_3 Glucuronidation

This mechanism is inferred from its structural similarity to flunitrazepam and its identification as a benzodiazepine derivative [2] [1].

Critical Research and Safety Considerations

  • Data Limitations: Most available data on this compound comes from patent literature, forensic science reports, and user self-reports, not controlled clinical trials [2] [1]. Quantitative data on potency, binding affinity, and pharmacokinetics in peer-reviewed literature is sparse.
  • Toxicity and Overdose Risk: While one source mentions lower toxicity in mice [2], the concurrent use of designer benzodiazepines with opioids is extremely dangerous and has been linked to fatal overdoses, especially when the drug supply is polluted with potent substances like fentalogs [4].
  • Analytical Detection: Immunoassay-based drug screens may not detect this compound. Confirmation and metabolite identification require advanced techniques like LC-HRMS [1].

References

Nifoxipam method comparison GC-MS LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Reported Use for Nifoxipam Yes, specifically validated in multiple studies [1] [2] [3] Not explicitly reported in the searched literature; used for other benzodiazepines [4]
Sample Preparation Microextraction by Packed Sorbent (MEPS) [2], Solid-Phase Extraction (SPE) [1], Liquid-Liquid Extraction (LLE) [3] Requires derivatization (e.g., with MTBSTFA) for some benzodiazepines, adding steps and time [4]
Key Advantage Broader compound range, minimal sample prep, no derivatization needed, superior for thermolabile compounds [4] [2] Established "gold standard," but better for volatile, thermally stable analytes [4]
Throughput Faster analysis and simpler preparation improve lab efficiency [4] Slower due to longer run times and extensive preparation/derivatization [4]
Sensitivity (LOD for this compound) 0.5 ng/mL (in blood and plasma) [1] [2] Sensitivity for this compound not specified; generally high but may require derivatization [4]

Detailed Experimental Protocols

Here is a closer look at the experimental protocols used in recent LC-MS/MS studies for this compound.

LC-MS/MS with Microextraction by Packed Sorbent (MEPS)

This protocol outlines a modern, efficient method for extracting this compound from plasma [2] [5].

  • Sample Preparation: Plasma samples are processed using MEPS with a mixed-mode C8/SCX (strong cation-exchange) sorbent.
  • Extraction Procedure:
    • Conditioning: Sorbent is conditioned with methanol and water.
    • Loading: The plasma sample is loaded onto the sorbent.
    • Washing: Interfering compounds are washed away with a mixture of water and methanol.
    • Elution: The target analytes, including this compound, are eluted with a organic solvent.
  • Instrumental Analysis:
    • Chromatography: Separation is achieved using a C18 column with a mobile phase of water and acetonitrile, both containing formic acid.
    • Detection: Analysis is performed on a triple quadrupole mass spectrometer in electrospray positive mode using Multiple Reaction Monitoring (MRM). This mode offers high selectivity and sensitivity.
  • Performance: The method demonstrated a limit of detection (LOD) of 0.5 ng/mL for this compound in plasma [2].
LC-MS/MS with Solid-Phase Extraction (SPE)

This method was validated for quantifying this compound in postmortem blood [1].

  • Sample Preparation: A 0.5 mL blood sample is processed using solid-phase extraction (SPE).
  • Instrumental Analysis:
    • Chromatography: Separation is performed on a C18 column.
    • Detection: Analysis uses a triple quadrupole mass spectrometer in electrospray positive mode with MRM.
  • Performance: The method was linear from 1-200 ng/mL and achieved an LOD of 0.5 ng/mL for this compound [1].

To visualize the core workflow of the LC-MS/MS analysis described in these protocols, please refer to the following diagram:

SamplePrep Sample Preparation (MEPS or SPE) LC Liquid Chromatography (LC) C18 Column SamplePrep->LC MS1 Ionization Electrospray Ionization (ESI+) LC->MS1 MS2 Mass Analysis Tandem Mass Spectrometry (MS/MS) MS1->MS2 Detection Detection Multiple Reaction Monitoring (MRM) MS2->Detection

Critical Consideration for Analyzing this compound

A key finding from recent research is that This compound demonstrates pronounced instability in biological samples, particularly in urine [3]. This instability can lead to significant degradation and loss of the analyte if samples are not analyzed promptly or stored under appropriate conditions. This characteristic can adversely affect the reliability of its detection, especially in cases where analysis is delayed.

Key Takeaways for Researchers

  • For Direct, Sensitive Analysis of this compound: LC-MS/MS is the unequivocally recommended technique. It has been successfully validated for this compound, avoids the need for derivatization, and offers superior throughput and sensitivity based on current literature [1] [2].
  • Prioritize Sample Stability: Given its instability, careful planning for immediate analysis or optimized storage conditions for samples suspected to contain this compound is crucial for accurate results [3].
  • GC-MS as a Complementary Tool: While LC-MS/MS is more directly suited for this compound, GC-MS remains a highly reliable technique for other benzodiazepines that are more volatile and thermally stable [4].

References

Nifoxipam cross validation different biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Key Metrics for Nifoxipam

The tables below summarize experimental protocols and performance data from validated studies for detecting this compound and its metabolites.

Table 1: Methods for Detecting this compound and its Metabolites

Analytical Target Biological Matrix Sample Preparation Analytical Technique Key Experimental Parameters Reference

| This compound (Parent drug) | Urine | Enzymatic hydrolysis (β-glucuronidase), dilution | LC-HRMS (Q Exactive Orbitrap) • Screening: Full Scan (3.5 min) • Confirmation: MS/MS (4.5 min) | LQL: 5-50 ng/mL (solute-dependent) Precision & Accuracy: ≤15% for most analytes | [1] | | 7-Acetaminothis compound (Main metabolite) | Urine | Enzymatic hydrolysis, nano-LC separation | Nano-LC-HRMS/MS | Identified as the primary target for urine drug testing due to high abundance. | [2] |

Table 2: General Method Validation Parameters

For a comprehensive cross-validation, the following parameters are typically assessed, as demonstrated in related methodologies for benzodiazepines and other small molecules in biological samples [1] [3] [4].

Validation Parameter Description & Application
Calibration Range & Linearity The concentration interval over which the method is accurate and precise (e.g., 0.05–200 μg/mL for some toxins) [4].
Lower Quantification Limit (LQL) The lowest analyte concentration that can be measured with acceptable accuracy and precision (e.g., 5-50 ng/mL for various benzodiazepines) [1].
Precision and Accuracy Intra- and inter-day variance (precision) and closeness to the true value (accuracy), often required to be ≤15% [1].
Extraction Efficiency (Recovery) The efficiency of the sample preparation technique (e.g., SPE, LLE) in recovering the analyte from the biological matrix [3].
Matrix Effects The impact of co-eluting matrix components on the ionization of the analyte, a critical parameter for LC-MS methods [3].

Workflow for LC-HRMS Analysis of this compound

The following diagram illustrates a generalized experimental workflow for the identification and confirmation of this compound in biological samples, based on the methodologies described in the search results.

workflow LC-HRMS Analysis Workflow for this compound Start Urine Sample Collection Prep Sample Preparation (Enzymatic Hydrolysis & Dilution) Start->Prep Analysis LC-HRMS Analysis Prep->Analysis Step1 Full Scan Screening (3.5 min gradient) Analysis->Step1 Step2 Data-Dependent MS/MS for Confirmation (4.5 min gradient) Step1->Step2 ID Metabolite Identification (High-Resolution Mass Measurement) Step2->ID End Result Reporting ID->End

Research Implications & Pathways

The identified methodologies and metabolic profile have direct implications for your research and development work.

  • Primary Urinary Target: For urine-based drug testing, the evidence strongly suggests that 7-acetaminothis compound is the most relevant and abundant target analyte, not the parent this compound [2]. Any method focused on urine should prioritize this metabolite.
  • Cross-Validation Strategy: To formally validate this compound assays across different biological matrices (e.g., urine, blood, oral fluid), you would need to adapt the protocols in Table 1 and systematically evaluate each parameter in Table 2 for every matrix. This involves:
    • Matrix-Specific Calibration: Preparing calibration standards in each specific matrix.
    • Extraction Optimization: Tuning sample preparation techniques (e.g., SPE sorbents, LLE solvents) for optimal recovery from each matrix.
    • Matrix Effect Quantification: Post-column infusion experiments to identify and compensate for ionization suppression or enhancement in different matrices.

How to Proceed Without Direct Data

Since a direct, multi-matrix cross-validation study for this compound was not found, here are practical steps to build upon the information provided:

  • Extend Existing Methods: The LC-HRMS method from [1] is an excellent starting point. You can apply this robust framework to other matrices like plasma or serum, conducting a fresh validation for each.
  • Leverage Metabolite Data: The metabolic pathway identification in [2] is critical. When developing methods for other matrices, be sure to include the main metabolites (7-aminothis compound and 7-acetaminothis compound) as target analytes.
  • Consult Broader Methodologies: Review papers like [3] provide valuable insights into modern sample preparation (SPE, microextraction techniques) and analytical trends that can be adapted for this compound in various matrices.

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.06553397 Da

Monoisotopic Mass

315.06553397 Da

Heavy Atom Count

23

UNII

9O6C9M3CH6

Wikipedia

Nifoxipam

Dates

Last modified: 08-16-2023

Explore Compound Types